5'-Hydroxy-9(S)-hexahydrocannabinol
Description
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Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(6aR,9S,10aR)-3-(5-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H32O3/c1-14-8-9-17-16(11-14)20-18(23)12-15(7-5-4-6-10-22)13-19(20)24-21(17,2)3/h12-14,16-17,22-23H,4-11H2,1-3H3/t14-,16+,17+/m0/s1 |
InChI Key |
ZYIULORQQXMGIH-USXIJHARSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5'-hydroxy-9(S)-Hexahydrocannabinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of a 5'-hydroxy-9(S)-hexahydrocannabinol (5'-OH-9(S)-HHC) analytical standard. As a significant metabolite of 9(S)-hexahydrocannabinol (9(S)-HHC), the availability of a pure standard is crucial for metabolism studies, analytical method development, and forensic analysis. This document outlines a multi-step synthetic pathway commencing with the stereoselective synthesis of the 9(S)-HHC core, followed by protection of the phenolic hydroxyl group, functionalization of the pentyl side chain to introduce the C5'-hydroxyl group, and concluding with deprotection. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical application of this synthetic strategy.
Introduction
Hexahydrocannabinol (B1216694) (HHC) has emerged as a prominent semi-synthetic cannabinoid, often produced by the hydrogenation of tetrahydrocannabinol (THC) or cannabidiol (B1668261) (CBD).[1] The hydrogenation process results in a mixture of two diastereomers, (9R)-HHC and (9S)-HHC.[2] Understanding the metabolism of these compounds is critical for assessing their pharmacological and toxicological profiles. 5'-hydroxy-9(S)-HHC is a known metabolite of 9(S)-HHC, resulting from the oxidation of the terminal carbon of the pentyl side chain.[3] The synthesis of this metabolite as an analytical standard is a key requirement for its accurate identification and quantification in biological matrices.
This guide details a proposed synthetic pathway, leveraging established cannabinoid chemistry and standard organic transformations, to produce 5'-hydroxy-9(S)-HHC.
Overall Synthetic Strategy
The proposed synthesis is a four-stage process, designed to selectively introduce the hydroxyl group at the terminal position of the pentyl side chain while preserving the stereochemistry of the hexahydrocannabinol core.
Caption: Overall workflow for the synthesis of 5'-hydroxy-9(S)-HHC.
Experimental Protocols
Stage 1: Synthesis of 9(S)-Hexahydrocannabinol (9(S)-HHC)
The synthesis of the HHC core is achieved through the catalytic hydrogenation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). The hydrogenation of Δ⁹-THC predominantly yields the (9S)-HHC epimer.[2]
Protocol:
-
In a high-pressure reaction vessel, dissolve Δ⁹-THC (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Introduce hydrogen gas (H₂) to the desired pressure (1-5 bar).[2]
-
Stir the reaction mixture at a controlled temperature (25-50 °C) for 3-72 hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.[2]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude HHC as an oil.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to separate the (9S)-HHC and (9R)-HHC epimers.
| Parameter | Value/Condition | Reference |
| Starting Material | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | [2] |
| Catalyst | 10% Palladium on carbon (Pd/C) | [2] |
| Hydrogen Pressure | 1-5 bar | [2] |
| Temperature | 25-50 °C | [2] |
| Reaction Time | 3-72 hours | [2] |
| Typical Yield | Variable, dependent on conditions and purity | |
| Diastereomeric Ratio | Favors (9S)-HHC over (9R)-HHC | [2] |
Table 1: Quantitative data for the hydrogenation of Δ⁹-THC.
Stage 2: Protection of the Phenolic Hydroxyl Group
To prevent unwanted side reactions during the functionalization of the pentyl chain, the phenolic hydroxyl group of 9(S)-HHC must be protected. A tert-butyldimethylsilyl (TBDMS) ether is a suitable protecting group due to its stability and ease of removal under mild conditions.
Protocol:
-
Dissolve 9(S)-HHC (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere.
-
Add imidazole (B134444) (1.5-2.0 eq) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected 9(S)-HHC.
| Parameter | Value/Condition | Reference |
| Protecting Agent | tert-Butyldimethylsilyl chloride | General |
| Base | Imidazole | General |
| Solvent | Anhydrous DCM or DMF | General |
| Temperature | 0 °C to room temperature | General |
| Typical Yield | >90% | General |
Table 2: Quantitative data for the protection of the phenolic hydroxyl group.
Stage 3: Side-Chain Functionalization
This stage involves a two-step process: selective bromination at the terminal (5') position of the pentyl side chain, followed by nucleophilic substitution to introduce the hydroxyl group.
3.1. Terminal Bromination of the Pentyl Side Chain
Selective bromination at the terminal, primary carbon of the alkyl chain in the presence of more reactive benzylic and other secondary positions is challenging. A radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) is proposed. While radical abstraction of a hydrogen atom typically favors more substituted carbons, the statistical advantage of six primary hydrogens at the terminal positions of the two alkyl chains attached to the aromatic ring may allow for the formation of the desired 5'-bromo derivative, albeit likely in a mixture with other brominated isomers. Careful control of reaction conditions and thorough purification will be critical.
Protocol:
-
Dissolve the TBDMS-protected 9(S)-HHC (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp for several hours, monitoring the reaction by GC-MS to maximize the formation of the desired mono-brominated product.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product will likely be a mixture of brominated isomers. Isolate the desired 5'-bromo-TBDMS-9(S)-HHC using preparative HPLC.
| Parameter | Value/Condition | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | General |
| Initiator | AIBN or UV light | General |
| Solvent | Carbon tetrachloride or cyclohexane | General |
| Temperature | Reflux | General |
| Expected Outcome | Mixture of brominated isomers | General |
| Purification | Preparative HPLC | General |
Table 3: Proposed conditions for the terminal bromination.
3.2. Conversion of 5'-bromo-TBDMS-9(S)-HHC to 5'-hydroxy-TBDMS-9(S)-HHC
The terminal bromide is converted to the corresponding alcohol via an Sₙ2 reaction with a hydroxide (B78521) source.
Protocol:
-
Dissolve the purified 5'-bromo-TBDMS-9(S)-HHC (1.0 eq) in a suitable solvent mixture such as aqueous dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).
-
Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 5-10 eq).
-
Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5'-hydroxy-TBDMS-9(S)-HHC.
| Parameter | Value/Condition | Reference |
| Nucleophile | Sodium hydroxide (NaOH) | [4] |
| Solvent | Aqueous DMSO or THF | [4] |
| Temperature | 50-80 °C | [4] |
| Reaction Type | Sₙ2 | [4] |
| Typical Yield | Moderate to high | General |
Table 4: Conditions for the nucleophilic substitution.
Stage 4: Deprotection of the Phenolic Hydroxyl Group
The final step is the removal of the TBDMS protecting group to unveil the phenolic hydroxyl group, yielding the target compound. Tetrabutylammonium fluoride (B91410) (TBAF) is a standard reagent for this transformation.
Protocol:
-
Dissolve the 5'-hydroxy-TBDMS-9(S)-HHC (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add a 1M solution of TBAF in THF (1.1-1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel or preparative HPLC to obtain pure this compound.
| Parameter | Value/Condition | Reference |
| Deprotecting Agent | Tetrabutylammonium fluoride (TBAF) | General |
| Solvent | Anhydrous THF | General |
| Temperature | 0 °C to room temperature | General |
| Typical Yield | >90% | General |
Table 5: Conditions for the deprotection of the TBDMS group.
Visualization of Key Processes
References
- 1. Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules and Their Effects in Chemotherapy and Chemotherapeutic Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
Chemical Characterization of 5'-hydroxy-9(S)-HHC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical characterization of 5'-hydroxy-9(S)-hexahydrocannabinol (5'-hydroxy-9(S)-HHC), a significant metabolite of 9(S)-HHC. While detailed analytical data for this specific metabolite remains limited in publicly accessible literature, this document consolidates available information on its fundamental properties, metabolic origin, and the analytical methodologies employed for the characterization of related hexahydrocannabinol (B1216694) derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the study of cannabinoid metabolism, analytical chemistry, and drug development.
Introduction
Hexahydrocannabinol (HHC) has emerged as a prominent semi-synthetic cannabinoid, drawing considerable attention within the scientific community. HHC is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC), resulting in a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC.[1] The metabolic fate of these compounds is of critical importance for understanding their pharmacological and toxicological profiles. One of the key metabolic pathways is hydroxylation, which can occur at various positions on the HHC molecule. This guide focuses specifically on 5'-hydroxy-9(S)-HHC, a metabolite resulting from the hydroxylation of the pentyl side chain of the 9(S)-HHC isomer.
Chemical and Physical Properties
5'-hydroxy-9(S)-HHC is recognized as a metabolite of 9-hexahydrocannabinol.[2] As an analytical reference standard, it is crucial for the accurate identification and quantification of this compound in metabolic studies.
| Property | Value | Reference |
| Formal Name | [6aR-(6aα,9β,10aβ)]-6a,7,8,9,10,10a-hexahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-3-pentanol | [2] |
| Molecular Formula | C₂₁H₃₂O₃ | [2] |
| Formula Weight | 332.5 g/mol | [2] |
| CAS Number | 127349-00-2 | [2] |
Synthesis and Metabolism
Synthesis of Parent Compound (9(S)-HHC)
The precursor, 9(S)-HHC, is not typically synthesized in isolation but as part of a diastereomeric mixture with 9(R)-HHC. The general synthetic route involves the catalytic hydrogenation of Δ⁹-THC or Δ⁸-THC.[1] The ratio of the resulting 9(R) and 9(S) epimers can be influenced by the starting material and reaction conditions.
Synthesis of 9(S)-HHC via hydrogenation of Δ⁹-THC.
Metabolic Formation of 5'-hydroxy-9(S)-HHC
5'-hydroxy-9(S)-HHC is a product of Phase I metabolism of 9(S)-HHC, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This metabolic transformation involves the hydroxylation of the terminal carbon (C-5') of the pentyl side chain. Studies on HHC metabolism have confirmed that hydroxylation is a major metabolic pathway, with multiple positions on the molecule being susceptible.[3]
Metabolic pathway to 5'-hydroxy-9(S)-HHC.
Analytical Characterization
The definitive identification and structural elucidation of 5'-hydroxy-9(S)-HHC rely on a combination of chromatographic and spectroscopic techniques. While specific, detailed data for this metabolite is not widely published, the following sections outline the standard experimental protocols used for the characterization of HHC and its metabolites.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods for separating HHC isomers and their metabolites.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A high-performance liquid chromatograph coupled with a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column is commonly used. Chiral columns may be necessary for the separation of diastereomers.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Detection: UV detection at a wavelength around 220-280 nm or mass spectrometry for more sensitive and specific detection.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An initial oven temperature held for a short period, followed by a ramp to a final temperature to ensure the elution of all analytes.
-
Derivatization: Silylation of the hydroxyl groups with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often required to improve the volatility and chromatographic behavior of the cannabinoids.
-
Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) for quantification.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification of cannabinoids and their metabolites due to its high sensitivity and specificity.
Expected Fragmentation:
-
Molecular Ion (M⁺): The intact molecule with a single positive charge.
-
Loss of Water (M⁺ - H₂O): A common fragmentation for molecules containing hydroxyl groups.
-
Cleavage of the Side Chain: Fragmentation of the pentyl side chain, which would be indicative of the hydroxylation position.
-
Retro-Diels-Alder (RDA) Fragmentation: A characteristic fragmentation pattern for many cannabinoids that can provide structural information about the cyclohexene (B86901) ring, although this may be altered in the saturated HHC structure.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Analyzer: Typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode:
-
Full Scan: To obtain the mass-to-charge ratio of the precursor ion.
-
Product Ion Scan: To fragment a specific precursor ion and obtain its fragmentation pattern for structural confirmation.
-
Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification by monitoring specific precursor-to-product ion transitions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Complete ¹H and ¹³C NMR data for 5'-hydroxy-9(S)-HHC are not currently available in the public domain. However, the characterization of the parent 9(S)-HHC provides a basis for what to expect.
Hypothetical ¹H NMR Features for 5'-hydroxy-9(S)-HHC (in comparison to 9(S)-HHC):
-
Aromatic Protons: Signals in the aromatic region corresponding to the protons on the resorcinol (B1680541) ring.
-
Aliphatic Protons: A complex series of signals in the aliphatic region corresponding to the saturated carbocyclic rings.
-
Methyl Protons: Singlets for the gem-dimethyl groups and a doublet for the C9-methyl group.
-
Side Chain Protons: The signals for the pentyl side chain would be altered due to the presence of the hydroxyl group at the 5' position. Specifically, the terminal methyl group signal would be absent, and a new signal corresponding to the methylene (B1212753) group attached to the hydroxyl group (CH₂-OH) would appear at a downfield chemical shift (typically in the 3.5-4.0 ppm range).
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for complete structural assignment.
-
Signaling Pathways and Pharmacological Activity
The pharmacological activity and signaling pathways of 5'-hydroxy-9(S)-HHC have not been extensively studied. The parent compound, 9(S)-HHC, is reported to have a lower binding affinity for the cannabinoid receptors (CB1 and CB2) compared to the 9(R)-HHC epimer.[4] It is plausible that the introduction of a hydroxyl group on the side chain could modulate this activity, but further research is required to establish the specific effects of this metabolite.
Workflow for determining the pharmacological activity of 5'-hydroxy-9(S)-HHC.
Conclusion and Future Directions
5'-hydroxy-9(S)-HHC is a key metabolite in the biotransformation of 9(S)-HHC. While its basic chemical properties are known, a comprehensive public repository of its detailed analytical data is currently lacking. This guide provides a framework for its characterization based on established methodologies for related cannabinoids. Future research should focus on the isolation and complete spectroscopic characterization (NMR, MS) of 5'-hydroxy-9(S)-HHC to create a robust analytical standard. Furthermore, investigation into its pharmacological activity is essential to fully understand the contribution of this metabolite to the overall effects of HHC consumption.
References
In Vitro Metabolism of 9(S)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as two diastereomers, (9R)-HHC and (9S)-HHC. The in vitro metabolism of these epimers is a critical area of study for understanding their pharmacokinetic profiles, potential drug-drug interactions, and toxicological assessment. This technical guide provides a comprehensive overview of the current knowledge on the in vitro metabolism of 9(S)-HHC, with a focus on metabolic pathways, enzymatic contributors, and experimental methodologies. While research on HHC is still emerging, this document synthesizes the available data to support ongoing research and development efforts.
Metabolic Pathways and Metabolites of 9(S)-HHC
The in vitro metabolism of 9(S)-HHC, much like its 9(R) counterpart and THC, proceeds through Phase I and Phase II biotransformations. Phase I reactions primarily involve oxidation, while Phase II involves conjugation to enhance water solubility and facilitate excretion.
Phase I Metabolism
Studies utilizing human liver microsomes (HLMs) have demonstrated that hydroxylation is a primary metabolic pathway for 9(S)-HHC.[1][2] A key feature of 9(S)-HHC metabolism is its stereoselectivity. Unlike 9(R)-HHC, which is preferentially hydroxylated at the C-11 position, 9(S)-HHC is predominantly hydroxylated on the methylcyclohexyl moiety.[1][2] Specifically, hydroxylation at the C-8 position appears to be a favored pathway for the 9(S)-epimer.[2]
Other identified Phase I metabolic reactions for the HHC mixture, which are likely applicable to 9(S)-HHC, include dehydrogenation, ketone formation, and carboxylation.[1][3]
The major identified and proposed Phase I metabolites of 9(S)-HHC are summarized in the table below.
| Metabolite ID | Metabolite Name | Biotransformation | Relative Abundance (in vitro) | Source(s) |
| M1 | 8(S)-hydroxy-9(S)-HHC | Monohydroxylation | Major | [2] |
| M2 | Dihydroxy-9(S)-HHC | Dihydroxylation | Minor | [1] |
| M3 | Carboxy-9(S)-HHC | Carboxylation | Minor | [1] |
Table 1: Summary of Identified Phase I Metabolites of 9(S)-HHC from In Vitro Studies
Phase II Metabolism
Following Phase I oxidation, the hydroxylated metabolites of 9(S)-HHC undergo Phase II conjugation, primarily through glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more polar and readily excreted. In vitro studies have confirmed the formation of glucuronidated metabolites of HHC.[1][2]
| Metabolite ID | Metabolite Name | Biotransformation | Source(s) |
| M1-G | 8(S)-hydroxy-9(S)-HHC-glucuronide | Glucuronidation | [1][2] |
Table 2: Summary of Identified Phase II Metabolites of 9(S)-HHC from In Vitro Studies
Enzymology of 9(S)-HHC Metabolism
Cytochrome P450 (CYP) Enzymes
The oxidative metabolism of 9(S)-HHC is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in human liver microsomes.[2] While specific isoform contribution studies for 9(S)-HHC are limited, the metabolism of THC, a structurally similar compound, is well-characterized and provides a strong predictive model. The primary CYP isoforms responsible for THC metabolism are CYP2C9 and CYP3A4.[4] It is therefore highly probable that these enzymes are also key players in the metabolism of 9(S)-HHC. One source suggests that the specific isoforms for HHC metabolism are not yet definitively known.[2]
Table 3: Enzyme Kinetic Parameters for THC Hydroxylation by Major Recombinant Human CYP Isoforms (for reference) Data presented is for THC and serves as a reference due to the lack of specific kinetic data for 9(S)-HHC.
| CYP Isoform | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Source(s) |
| CYP2C9 | 11-OH-THC | 0.8 - 5.2 | Not Reported | [5] |
| CYP3A4 | 8β-OH-THC | >10 | Not Reported | [5] |
UDP-Glucuronosyltransferase (UGT) Enzymes
The glucuronidation of 9(S)-HHC metabolites is carried out by UGTs. Studies on THC and other cannabinoids indicate that several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, are involved in the glucuronidation of cannabinoid metabolites.[6] It is likely that these, and potentially other UGT isoforms, are responsible for the glucuronidation of hydroxylated 9(S)-HHC metabolites.
Experimental Protocols
The following sections detail representative methodologies for the in vitro study of 9(S)-HHC metabolism.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol describes a typical experiment to identify the metabolites of 9(S)-HHC using pooled human liver microsomes.
Materials:
-
9(S)-Hexahydrocannabinol (9(S)-HHC)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (e.g., 9(S)-HHC-d3)
Procedure:
-
Prepare a stock solution of 9(S)-HHC in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final protein concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add the 9(S)-HHC stock solution to the incubation mixture to achieve the desired final substrate concentration (e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-HRMS analysis.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis
This section outlines a general LC-HRMS method for the separation and identification of 9(S)-HHC and its metabolites.
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
High-Resolution Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for HHC and its hydroxylated metabolites, and negative mode for carboxylated and glucuronidated metabolites.[7]
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF).
-
Mass Range: m/z 100-1000
-
Resolution: >30,000 FWHM
-
Data Analysis: Metabolite identification is performed by comparing the accurate mass measurements of potential metabolites with theoretical masses and by interpreting the fragmentation patterns in the MS/MS spectra.
Visualizations
Proposed Metabolic Pathway of 9(S)-HHC
Caption: Proposed in vitro metabolic pathway of 9(S)-Hexahydrocannabinol.
Experimental Workflow for In Vitro Metabolism Study
Caption: Experimental workflow for in vitro metabolism of 9(S)-HHC.
Biological Activity of 9(S)-HHC Metabolites and Signaling Pathways
Currently, there is a significant lack of data regarding the biological activity and effects on cellular signaling pathways of the metabolites of 9(S)-HHC. Limited information is available for some HHC metabolites. For instance, 8(R)-hydroxy-9(S)-Hexahydrocannabinol has been shown to induce stupor, ataxia, and other behavioral effects in rhesus monkeys.[8] However, no studies have been identified that specifically investigate the effects of 9(S)-HHC metabolites on intracellular signaling cascades. This represents a critical knowledge gap and an important area for future research.
Conclusion and Future Directions
The in vitro metabolism of 9(S)-HHC is characterized by stereoselective hydroxylation, primarily at the C-8 position, followed by further oxidation and glucuronidation. While the general metabolic pathways can be inferred from studies on HHC mixtures and analogies to THC, there is a notable absence of quantitative kinetic data and specific enzyme phenotyping for the 9(S)-epimer. Future research should focus on:
-
Enzyme Kinetics: Determining the Km and Vmax values for the formation of key 9(S)-HHC metabolites in HLMs and with recombinant CYP and UGT isoforms.
-
Reaction Phenotyping: Utilizing specific chemical inhibitors and a panel of recombinant human CYP and UGT enzymes to definitively identify the isoforms responsible for the metabolism of 9(S)-HHC.
-
Pharmacological Activity of Metabolites: Assessing the binding affinity and functional activity of the major metabolites of 9(S)-HHC at cannabinoid and other relevant receptors.
-
Cellular Signaling: Investigating the effects of 9(S)-HHC and its metabolites on key cellular signaling pathways to better understand their pharmacological and toxicological profiles.
A more complete understanding of the in vitro metabolism of 9(S)-HHC is essential for the preclinical development and safety assessment of this and related cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. CYP2C9, CYP3A and CYP2C19 metabolize Δ9-tetrahydrocannabinol to multiple metabolites but metabolism is affected by human liver fatty acid binding protein (FABP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of human hepatic and extrahepatic UDP-glucuronosyltransferase enzymes involved in the metabolism of classic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Pharmacological Profile of 5'-Hydroxy-Hexahydrocannabinol (HHC) Metabolites: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of 5'-hydroxy-hexahydrocannabinol (5'-OH-HHC) metabolites. Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in both recreational and scientific circles. Its metabolism is a critical aspect of understanding its overall pharmacological and toxicological effects. This document summarizes the available data on HHC metabolism, with a specific focus on the 5'-hydroxylated derivative. It includes a review of the existing, albeit limited, pharmacological data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to guide future research in this area.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that has emerged as a prominent semi-synthetic cannabinoid.[1] HHC is typically produced through the hydrogenation of THC or cannabidiol (B1668261) (CBD) extracts.[2][3] This process results in a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities.[4][5] The (9R)-HHC epimer is generally considered to be the more psychoactive of the two, with a binding affinity and functional activity at cannabinoid receptors (CB1 and CB2) comparable to that of Δ⁹-THC.[4][6]
The metabolism of HHC is believed to follow pathways similar to those of THC, involving hydroxylation at various positions, followed by oxidation and glucuronidation.[1] In vitro studies using human liver microsomes and analysis of urine samples from HHC users have identified several hydroxylated metabolites, including those hydroxylated on the pentyl side chain.[7][8][9] Notably, a 5'-hydroxy HHC metabolite has been positively identified in urine samples, indicating that side-chain hydroxylation is a relevant metabolic pathway for HHC in humans.[1]
Understanding the pharmacological profile of these metabolites is crucial for a complete assessment of HHC's activity, duration of action, and potential for therapeutic applications or adverse effects. This guide focuses on the 5'-hydroxy HHC metabolites, providing a framework for their pharmacological characterization.
Quantitative Pharmacological Data
To date, there is a notable absence of published quantitative pharmacological data (e.g., Kᵢ, EC₅₀, IC₅₀ values) specifically for the 5'-hydroxy HHC metabolites at cannabinoid receptors or other potential molecular targets. Research has primarily focused on the parent HHC epimers. The following tables summarize the available data for (9R)-HHC and (9S)-HHC to provide a comparative baseline for future studies on their metabolites.
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of HHC Diastereomers
| Compound | Receptor | Kᵢ (nM) | Reference |
| (9R)-HHC | CB₁ | 15 | [4] |
| CB₂ | 13 | [4] | |
| (9S)-HHC | CB₁ | Data not consistently reported; noted to have lower affinity than (9R)-HHC | [5] |
| CB₂ | Data not consistently reported | ||
| Δ⁹-THC (for comparison) | CB₁ | ~15-40 | [4][10] |
| CB₂ | ~13-51 | [4] |
Table 2: Cannabinoid Receptor Functional Activity (EC₅₀) of HHC Diastereomers
| Compound | Assay | Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference |
| (9R)-HHC | cAMP | CB₁ | 3.4 | Partial Agonist | [4] |
| cAMP | CB₂ | 6.2 | Partial Agonist | [4] | |
| (9S)-HHC | cAMP | CB₁ | 57 | Partial Agonist (lower efficacy than 9R) | [4] |
| cAMP | CB₂ | 56 | Partial Agonist (lower efficacy than 9R) | [4] | |
| Δ⁹-THC (for comparison) | cAMP | CB₁ | ~3-5 | Partial Agonist | [4][10] |
Experimental Protocols
The following are detailed methodologies for key experiments essential for determining the pharmacological profile of 5'-hydroxy HHC metabolites. These protocols are based on established methods in cannabinoid research.
Synthesis of 5'-Hydroxy HHC Metabolites
A prerequisite for pharmacological evaluation is the chemical synthesis of the 5'-hydroxy HHC metabolites. While specific literature on the synthesis of 5'-OH-HHC is scarce, a general approach can be adapted from synthetic routes for other hydroxylated cannabinoids. A plausible synthetic strategy would involve the introduction of a protected hydroxyl group at the 5'-position of a suitable precursor before the final steps of HHC synthesis or through selective oxidation of the pentyl side chain of HHC. The synthesis of glucuronides of 5'-hydroxy-Δ⁹-THC has been previously described and could serve as a methodological basis.[11]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Objective: To determine the affinity of 5'-OH-HHC metabolites for human CB₁ and CB₂ receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human CB₁ or CB₂ receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test compound: Synthesized 5'-OH-HHC metabolite dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the 5'-OH-HHC metabolite.
-
In each well of the microplate, add the cell membrane preparation, the radioligand at a concentration near its K₋d, and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of WIN 55,212-2.
-
Incubate the plates at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
cAMP Functional Assay
This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) at Gᵢ/ₒ-coupled receptors like CB₁ and CB₂ by measuring its effect on adenylyl cyclase activity.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 5'-OH-HHC metabolites at human CB₁ and CB₂ receptors.
-
Materials:
-
Cells stably expressing human CB₁ or CB₂ receptors (e.g., CHO-K1 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound: Synthesized 5'-OH-HHC metabolite.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add varying concentrations of the 5'-OH-HHC metabolite to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and Eₘₐₓ (the maximal effect) from the curve using non-linear regression.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known CB₁/CB₂ agonist (e.g., CP-55,940) and measure the shift in the agonist's concentration-response curve.
-
GTPγS Binding Assay
This is another functional assay that measures the activation of G-proteins coupled to a receptor upon agonist binding.
-
Objective: To measure the ability of 5'-OH-HHC metabolites to stimulate G-protein activation via CB₁ and CB₂ receptors.
-
Materials:
-
Membrane preparations from cells expressing human CB₁ or CB₂ receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in their inactive state).
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Test compound: Synthesized 5'-OH-HHC metabolite.
-
-
Procedure:
-
In a microplate, combine the cell membrane preparation, GDP, and varying concentrations of the 5'-OH-HHC metabolite.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values from the resulting concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways for cannabinoid receptors and a proposed experimental workflow for the pharmacological characterization of 5'-OH-HHC metabolites.
Caption: Gᵢ/ₒ-coupled signaling cascade of cannabinoid receptors.
Caption: Experimental workflow for 5'-OH-HHC metabolite characterization.
Conclusion and Future Directions
The pharmacological profile of 5'-hydroxy HHC metabolites remains largely uncharacterized. While the metabolism of HHC is an active area of research, specific data on the receptor binding and functional activity of its side-chain hydroxylated metabolites are not yet available in the scientific literature. This technical guide provides a framework for researchers to address this knowledge gap by outlining detailed experimental protocols and a logical workflow. The provided quantitative data for the parent HHC epimers serves as a crucial reference point for these future investigations.
Future research should prioritize the synthesis and purification of 5'-OH-HHC diastereomers to enable their pharmacological evaluation. Determining the binding affinities, potencies, and efficacies of these metabolites at CB₁ and CB₂ receptors will be essential for understanding their contribution to the overall effects of HHC. Furthermore, investigating their activity at other potential targets, such as other G-protein coupled receptors and ion channels, will provide a more complete picture of their pharmacological profile. Such data will be invaluable for regulatory agencies, drug development professionals, and the scientific community in assessing the safety and potential therapeutic applications of HHC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological activity of the epimers of hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Metabolic Profiling of 18 Semi-Synthetic Cannabinoids-Hexahydrocannabinol (HHC) and Its Analogs-with Identification in an Authentic Hexahydrocannabiphorol (HHCP) Urine Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of glucuronides of 5'-hydroxy-delta9-tetrahydrocannabinol and 11-hydroxy-delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of Hexahydrocannabinol (HHC): A Technical Guide to Novel Pathways and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid gaining traction in the global market, presents a new frontier in cannabinoid research. Understanding its metabolic pathways is paramount for predicting its pharmacokinetic profile, assessing its potential for drug-drug interactions, and developing robust analytical methods for its detection. This technical guide provides a comprehensive overview of the current understanding of HHC metabolism, detailing novel metabolic pathways and providing in-depth experimental protocols for their investigation. Quantitative data from recent studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the biotransformation of this emerging compound.
Introduction to Hexahydrocannabinol (HHC)
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that was first synthesized in the 1940s.[1] It has recently emerged as a popular alternative to THC in various consumer products.[2] HHC typically exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different binding affinities for cannabinoid receptors and, consequently, different psychoactive effects.[3][4] The (9R)-HHC epimer is generally considered to be the more pharmacologically active of the two.[4][5] The increasing prevalence of HHC necessitates a thorough characterization of its metabolic fate in humans to ensure consumer safety and inform regulatory frameworks.
Novel Metabolic Pathways of HHC
Recent research has illuminated the complex metabolic pathways of HHC, which bear similarities to those of other well-characterized cannabinoids like THC.[6][7] The metabolism of HHC is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism: Oxidation and Hydroxylation
Phase I metabolism of HHC is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9] These reactions introduce or expose functional groups on the HHC molecule, preparing it for subsequent conjugation. Key Phase I transformations include:
-
Hydroxylation: The addition of hydroxyl (-OH) groups at various positions on the HHC molecule is a primary metabolic route.[10] Common sites of hydroxylation include the C11 position, leading to the formation of 11-hydroxy-HHC (11-OH-HHC), and positions on the pentyl side chain.[6][8] Other identified hydroxylated metabolites include 8-hydroxy-HHC (8-OH-HHC) and 4'-hydroxy-HHC (4'-OH-HHC).[1][11] The formation of these hydroxylated metabolites is analogous to the metabolism of THC to its active metabolite, 11-hydroxy-THC.[8]
-
Oxidation: Further oxidation of hydroxylated metabolites can occur, leading to the formation of carboxylic acid derivatives.[6][10] A key metabolite in this pathway is 11-nor-9-carboxy-HHC (HHC-COOH), which is formed from the oxidation of 11-OH-HHC.[12][13] This metabolite is a major urinary biomarker for HHC consumption.[12]
The stereochemistry of the HHC epimers significantly influences their metabolic fate. Studies have shown that the (9R)-HHC and (9S)-HHC epimers can be metabolized at different rates and may produce different metabolite profiles.[13]
Phase I Metabolic Pathway of HHC.
Phase II Metabolism: Glucuronidation
Following Phase I metabolism, the functionalized HHC metabolites undergo Phase II conjugation reactions, primarily glucuronidation.[6][10] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the attachment of a glucuronic acid moiety to the metabolite.[14][15] Glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily in urine.[6][14] Both the parent HHC molecule and its Phase I metabolites can be glucuronidated.[6]
Phase II Glucuronidation of HHC and its Metabolites.
Quantitative Data on HHC Metabolism
The quantitative analysis of HHC and its metabolites is crucial for pharmacokinetic studies and for establishing reliable detection methods. Recent studies have provided valuable data on the concentrations of various metabolites in biological matrices.
| Metabolite | Matrix | Method of Detection | Reported Concentration Range (ng/mL) | Reference |
| 9R-HHC | Blood | LC-MS/MS | 0.2 - 20 | [12] |
| 9S-HHC | Blood | LC-MS/MS | 0.2 - 20 | [12] |
| 11-OH-9R-HHC | Blood | LC-MS/MS | 0.2 - 20 | [12] |
| 9R-HHC-COOH | Blood | LC-MS/MS | 2.0 - 200 | [12] |
| 9S-HHC-COOH | Blood | LC-MS/MS | 2.0 - 200 | [12] |
| 8-OH-9R-HHC | Blood | LC-MS/MS | 0.2 - 20 | [12] |
| HHC Glucuronide | Urine | LC-HR-MS/MS | Qualitative | [6] |
| Hydroxylated HHC Glucuronide | Urine | LC-HR-MS/MS | Qualitative | [6] |
| HHC-COOH Glucuronide | Urine | LC-HR-MS/MS | Qualitative | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the study of HHC metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to identify the primary metabolic pathways of HHC mediated by CYP enzymes.
Materials:
-
Hexahydrocannabinol (HHC) standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of HHC in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the HHC stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-determined amount of HLMs. The final protein concentration should be optimized (typically 0.5-1 mg/mL).
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
In Vitro HHC Metabolism Workflow with HLMs.
Analysis of HHC and Metabolites in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of HHC and its metabolites from biological matrices like blood or urine.
Materials:
-
Biological sample (blood, plasma, or urine)
-
Internal standard (e.g., a deuterated analog of HHC)
-
Extraction solvent (e.g., acetonitrile, ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation for Blood/Plasma):
-
To a known volume of the biological sample, add a known amount of the internal standard.
-
Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Sample Preparation (Liquid-Liquid Extraction for Urine):
-
To a known volume of urine, add the internal standard and a suitable buffer to adjust the pH.
-
Add an immiscible organic extraction solvent (e.g., ethyl acetate).
-
Vortex thoroughly to extract the analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Collect the organic layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected supernatant/organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of HHC and its metabolites.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and the internal standard for sensitive and selective detection and quantification.
-
General Workflow for LC-MS/MS Analysis of HHC.
Conclusion and Future Directions
The study of HHC metabolism is a rapidly evolving field. The pathways and metabolites identified to date provide a foundational understanding of its biotransformation. However, further research is needed to fully elucidate the specific CYP and UGT enzymes involved, the complete metabolic profile including minor metabolites, and the potential for drug-drug interactions. The experimental protocols and data presented in this guide offer a robust framework for researchers to build upon as they continue to explore the complex metabolic landscape of this novel cannabinoid. A deeper understanding of HHC metabolism will be critical for ensuring its safe use and for the development of sensitive and specific analytical methods for its detection in various biological matrices.
References
- 1. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. euda.europa.eu [euda.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Human Hepatic and Extrahepatic UDP-Glucuronosyltransferase Enzymes Involved in the Metabolism of Classic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
The Biosynthesis and Origin of 5'-hydroxy-9(S)-Hexahydrocannabinol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, has garnered significant attention within the scientific and medical communities. Its emergence as a psychoactive compound necessitates a thorough understanding of its metabolic fate in humans. This technical guide provides a comprehensive overview of the origin and biosynthesis of one of its specific metabolites, 5'-hydroxy-9(S)-HHC. We delve into the synthetic origins of HHC, detail the metabolic pathways leading to its various hydroxylated derivatives, and present available quantitative data and experimental methodologies. This document is intended to serve as a foundational resource for researchers engaged in the study of cannabinoid metabolism, drug development, and forensic analysis.
Introduction
Hexahydrocannabinol (HHC) is structurally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, HHC is typically produced semi-synthetically. The process of creating HHC results in two main epimers: 9(R)-HHC and 9(S)-HHC, with the 9(R) epimer being more psychoactive. Upon consumption, HHC undergoes extensive metabolism, primarily in the liver, leading to a variety of metabolites. Among these is 5'-hydroxy-9(S)-HHC, a product of hydroxylation on the pentyl side chain of the 9(S)-HHC epimer. Understanding the formation of this and other metabolites is crucial for elucidating the full pharmacological and toxicological profile of HHC.
Origin of Hexahydrocannabinol (HHC)
HHC is not naturally abundant in the Cannabis sativa plant and is therefore primarily produced through semi-synthetic processes. The synthesis typically involves the hydrogenation of either Δ⁸-THC or Δ⁹-THC, or it can be derived from cannabidiol (B1668261) (CBD) through a process of cyclization followed by hydrogenation.[1][2] This hydrogenation reaction saturates the double bond in the cyclohexene (B86901) ring of THC, creating a new stereocenter at the C9 position and resulting in a mixture of the 9(R)-HHC and 9(S)-HHC epimers.[2][3] The ratio of these epimers can vary depending on the starting material and the specific reaction conditions used.[4][5]
Biosynthesis of 5'-hydroxy-9(S)-HHC
The biosynthesis of 5'-hydroxy-9(S)-HHC is a multi-step process that begins with the metabolic processing of the parent compound, 9(S)-HHC.
Phase I Metabolism of HHC
Similar to THC, HHC undergoes Phase I metabolism, which primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[6][7] The main CYP isozymes responsible for the metabolism of THC are CYP2C9, CYP2C19, and CYP3A4, and it is highly probable that these same enzymes are involved in the metabolism of HHC.[3][8][9]
Hydroxylation is a key metabolic transformation for HHC. This can occur at several positions on the molecule, including the C8 and C11 positions of the cannabinoid core and on the pentyl side chain.[3]
Stereoselective Metabolism
The metabolism of HHC is stereoselective, meaning the two epimers, 9(R)-HHC and 9(S)-HHC, are metabolized differently.[3][10] Studies have shown that 9(S)-HHC is preferentially hydroxylated at the C8 position, while 9(R)-HHC is more readily hydroxylated at the C11 position.[3][10]
Formation of 5'-hydroxy-9(S)-HHC
Hydroxylation of the pentyl side chain is another significant metabolic pathway. The formation of 5'-hydroxy-9(S)-HHC occurs when an oxygen atom is introduced at the fifth carbon (C5') of the pentyl side chain of the 9(S)-HHC molecule. This metabolite has been identified in urine samples, confirming its formation in the human body following HHC consumption.[3][11]
Other Key Metabolites of HHC
Besides 5'-hydroxy-9(S)-HHC, several other metabolites of HHC have been identified in biological matrices. These include:
-
8-hydroxy-HHC: A major metabolite, particularly of the 9(S)-HHC epimer.[3][10]
-
11-hydroxy-HHC (11-OH-HHC): A primary metabolite, especially of the 9(R)-HHC epimer, and is itself psychoactive.[3][6]
-
11-nor-9-carboxy-HHC (HHC-COOH): An inactive, terminal metabolite formed by the further oxidation of 11-OH-HHC.[3][10]
-
4'-hydroxy-HHC: Another side-chain hydroxylated metabolite.[3]
The relative abundance of these metabolites can vary between blood and urine. For instance, 11-nor-9(R)-HHC-COOH is often the most abundant metabolite in blood, while 8(R)-hydroxy-9(R)-HHC is more prevalent in urine.[10][12]
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetics of HHC and its metabolites.
Table 1: Pharmacokinetic Parameters of HHC Epimers in Blood [10]
| Analyte | Cmax (ng/mL) (Mean ± SD) | Tmax (hours) (Median) |
| 9(R)-HHC | 35.3 ± 15.2 | 0.25 |
| 9(S)-HHC | 12.1 ± 5.4 | 0.25 |
Table 2: Pharmacokinetic Parameters of HHC Metabolites in Blood [10]
| Analyte | Cmax (ng/mL) (Mean ± SD) | Tmax (hours) (Median) |
| 11-nor-9(R)-COOH-HHC | 18.9 ± 8.1 | 1.5 |
| 11-nor-9(S)-COOH-HHC | 2.7 ± 1.3 | 1.5 |
| 8(R)OH-9(R)-HHC | 1.5 ± 0.7 | 1.0 |
| 11-OH-9(R)-HHC | 1.2 ± 0.6 | 0.5 |
Table 3: Total Accumulation of HHC Metabolites in Urine (0-6 hours) [10]
| Metabolite | Total Accumulation (ng) |
| 8(R)OH-9(R)-HHC | 60,599 |
| 11OH-9(R)-HHC | 15,345 |
| 11nor-9(R)-COOH-HHC | 1,897 |
| 8(S)OH-9(S)-HHC | 1,512 |
Experimental Protocols
Detailed experimental protocols are essential for the accurate identification and quantification of HHC and its metabolites. The following outlines a general workflow based on methodologies described in the literature.[10][12][13][14]
Sample Preparation
-
Matrix: Whole blood, plasma, urine, or oral fluid.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the analytes from the biological matrix.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization (e.g., trimethylsilylation) is often necessary to improve the volatility and thermal stability of the analytes.
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the quantification of HHC and its metabolites.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and is well-suited for the analysis of these compounds without the need for derivatization.[10][12]
Method Validation
Analytical methods should be fully validated according to established guidelines (e.g., OSAC, GTFCh) to ensure reliability. Validation parameters include:[12]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Linearity and Calibration Model
-
Precision and Bias
-
Matrix Effects
-
Stability (freeze-thaw, processed sample, storage)
Visualizations
Synthetic Origin of HHC
Caption: Synthetic pathways for the production of HHC.
Metabolic Pathway of 9(S)-HHC
Caption: Metabolic pathways of 9(S)-HHC leading to various metabolites.
Conclusion
The biosynthesis of 5'-hydroxy-9(S)-HHC is an integral part of the complex metabolic cascade of hexahydrocannabinol. Originating from the semi-synthetic 9(S)-HHC epimer, its formation is mediated by hepatic cytochrome P450 enzymes through side-chain hydroxylation. The stereoselective nature of HHC metabolism leads to a diverse profile of metabolites, with varying distributions in different biological fluids. A comprehensive understanding of these pathways, supported by robust analytical methodologies and quantitative data, is paramount for advancing research in cannabinoid pharmacology, toxicology, and clinical diagnostics. This guide provides a foundational framework to support these ongoing scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Cannabinoids and Cytochrome P450 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 10. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 5'-hydroxy-9(S)-hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 5'-hydroxy-9(S)-hexahydrocannabinol (5'-OH-9(S)-HHC), a significant metabolite of 9(S)-hexahydrocannabinol (9(S)-HHC). Given the increasing prevalence of hexahydrocannabinol (B1216694) (HHC) in consumer products, a thorough understanding of its metabolites is crucial for research, drug development, and forensic analysis. This document compiles available spectroscopic data for the parent compound, 9(S)-HHC, to infer the characteristics of its 5'-hydroxylated metabolite. It also details the standard experimental protocols for the analytical techniques used in its identification and characterization. Furthermore, this guide presents key cannabinoid receptor signaling pathways to provide a broader context for the pharmacological investigation of this compound.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as an alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1] HHC is typically produced through the hydrogenation of THC or from cannabidiol (B1668261) (CBD).[2][3] This process results in the formation of two main diastereomers: 9(R)-HHC and 9(S)-HHC.[4] Upon consumption, HHC undergoes metabolism, leading to various hydroxylated and carboxylated derivatives. One of the notable metabolites is this compound, which is formed by the hydroxylation of the pentyl side chain.[5] The characterization of such metabolites is essential for understanding the pharmacokinetics, pharmacodynamics, and safety profile of HHC.
This guide focuses on the spectroscopic properties of 5'-hydroxy-9(S)-HHC. While specific, comprehensive experimental data for this particular metabolite is not widely published, this document provides a detailed analysis based on the well-documented data of its parent compound, 9(S)-HHC, and general principles of spectroscopy.
Physicochemical Properties
This compound is an analytical reference standard and a metabolite of 9-hexahydrocannabinol.[6]
| Property | Value | Reference |
| Formal Name | [6aR-(6aα,9β,10aβ)]-6a,7,8,9,10,10a-hexahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-3-pentanol | [6] |
| CAS Number | 127349-00-2 | [6] |
| Molecular Formula | C₂₁H₃₂O₃ | [6] |
| Formula Weight | 332.5 g/mol | [6] |
Spectroscopic Data
Due to the limited availability of direct spectroscopic data for 5'-hydroxy-9(S)-HHC, this section presents the known data for the parent compound, 9(S)-HHC, and predicts the expected shifts and patterns for the 5'-hydroxylated metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of cannabinoids. The ¹H and ¹³C NMR data for 9(S)-HHC have been well-characterized.[7] The introduction of a hydroxyl group at the 5' position of the pentyl chain is expected to primarily influence the chemical shifts of the protons and carbons in the vicinity of this new functional group.
Table 1: ¹H NMR Spectroscopic Data of 9(S)-HHC and Predicted Data for 5'-hydroxy-9(S)-HHC (in CDCl₃)
| Position | 9(S)-HHC δ (ppm) | Predicted 5'-hydroxy-9(S)-HHC δ (ppm) | Multiplicity | J (Hz) |
| 2 | ~6.1 | ~6.1 | d | ~1.5 |
| 4 | ~6.2 | ~6.2 | d | ~1.5 |
| 1' | ~2.4 | ~2.4 | t | ~7.5 |
| 2' | ~1.6 | ~1.6 | m | |
| 3' | ~1.3 | ~1.4 | m | |
| 4' | ~1.3 | ~1.6 | m | |
| 5' | ~0.9 | ~3.6 | t | ~6.5 |
| 6α-CH₃ | ~1.4 | ~1.4 | s | |
| 6β-CH₃ | ~1.1 | ~1.1 | s | |
| 9-CH₃ | ~0.9 | ~0.9 | d | ~6.5 |
| 10α | ~2.9 | ~2.9 | m | |
| 10β | ~1.3 | ~1.3 | m |
Table 2: ¹³C NMR Spectroscopic Data of 9(S)-HHC and Predicted Data for 5'-hydroxy-9(S)-HHC (in CDCl₃)
| Position | 9(S)-HHC δ (ppm) | Predicted 5'-hydroxy-9(S)-HHC δ (ppm) |
| 1 | ~155 | ~155 |
| 2 | ~108 | ~108 |
| 3 | ~154 | ~154 |
| 4 | ~110 | ~110 |
| 5 | ~142 | ~142 |
| 5a | ~110 | ~110 |
| 6 | ~77 | ~77 |
| 6a | ~40 | ~40 |
| 7 | ~25 | ~25 |
| 8 | ~28 | ~28 |
| 9 | ~31 | ~31 |
| 10 | ~36 | ~36 |
| 10a | ~32 | ~32 |
| 1' | ~35 | ~35 |
| 2' | ~31 | ~31 |
| 3' | ~23 | ~23 |
| 4' | ~32 | ~32 |
| 5' | ~14 | ~62 |
| 6α-CH₃ | ~27 | ~27 |
| 6β-CH₃ | ~19 | ~19 |
| 9-CH₃ | ~16 | ~16 |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for the identification of HHC and its metabolites in biological matrices.[8][9] The fragmentation pattern of HHC typically involves the cleavage of the cyclohexene (B86901) ring. For 5'-hydroxy-9(S)-HHC, the presence of the hydroxyl group on the pentyl side chain will likely lead to characteristic fragmentation pathways, including the loss of water and cleavage adjacent to the hydroxylated carbon.
Table 3: Expected Mass Spectrometry Data for 5'-hydroxy-9(S)-HHC
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| LC-MS/MS | ESI+ | 333.24 | 315 ([M+H-H₂O]⁺), 259, 231 |
Infrared (IR) Spectroscopy
The IR spectrum of HHC is characterized by bands corresponding to O-H, C-H, and C-O stretching vibrations. The IR spectra of the two HHC epimers show some differences in the fingerprint region.[10] The introduction of a primary alcohol in the 5' position of 5'-hydroxy-9(S)-HHC would be expected to show a prominent C-O stretching band around 1050 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for HHC Isomers
| Isomer | Characteristic Bands (cm⁻¹) | Reference |
| HHC I | 1626, 1581, 1513, 1457, 1427, 1384, 1357, 1335, 1270, 1251, 1221, 1189, 1152, 1139, 1116, 1086, 1056, 1037, 1021, 1005, 920, 905, 878, 866, 828, 798, 732 | [10] |
| HHC II | 1626, 1581, 1512, 1464, 1426, 1384, 1357, 1335, 1270, 1251, 1221, 1189, 1152, 1139, 1116, 1086, 1056, 1037, 1021, 1005, 920, 905, 878, 866, 828, 798, 732 | [10] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of 9(S)-HHC shows a characteristic absorption maximum.[11] The introduction of a hydroxyl group on the alkyl side chain is not expected to significantly alter the chromophore of the dibenzopyran core, and thus the UV-Vis spectrum of 5'-hydroxy-9(S)-HHC should be very similar to that of the parent compound.
Table 5: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent | Reference |
| 9(S)-HHC | ~220, ~280 | Not specified | [11] |
| 8(S)-hydroxy-9(R)-HHC | 210 | Not specified |
Experimental Protocols
NMR Spectroscopy
The following is a general protocol for the NMR analysis of cannabinoid metabolites, based on established methods.[12][13]
Sample Preparation:
-
Dissolve a precisely weighed amount of the purified metabolite in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR: For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (GC-MS and LC-MS/MS)
Both GC-MS and LC-MS/MS are widely used for the analysis of HHC and its metabolites.[14][15]
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Derivatization):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl groups to more volatile trimethylsilyl (B98337) ethers.
-
Heat the sample at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes).
Instrumentation and Data Acquisition:
-
GC System: Use a capillary column suitable for cannabinoid analysis (e.g., HP-5ms).
-
Oven Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to around 300°C.
-
MS System: Operate in electron ionization (EI) mode. Acquire full scan mass spectra to identify unknown compounds and selected ion monitoring (SIM) for targeted quantification.
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Extraction):
-
For biological samples (e.g., urine, plasma), perform a sample clean-up and extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Reconstitute the dried extract in the mobile phase.
Instrumentation and Data Acquisition:
-
LC System: Use a reverse-phase C18 or biphenyl (B1667301) column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or ammonium (B1175870) formate) is typically used.
-
MS/MS System: Operate in electrospray ionization (ESI) positive mode. Use multiple reaction monitoring (MRM) for targeted analysis, selecting a precursor ion and one or more product ions for each analyte.
Cannabinoid Receptor Signaling Pathways
HHC and its metabolites exert their pharmacological effects primarily through interaction with the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.
Caption: Overview of the primary signaling cascade following cannabinoid receptor activation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and analytical characteristics of this compound. While direct experimental data for this specific metabolite remains limited in the public domain, the information compiled from its parent compound and related analogs offers valuable insights for researchers, scientists, and drug development professionals. The provided experimental protocols and signaling pathway diagrams serve as practical resources for the study of this and other emerging cannabinoids. Further research is warranted to fully elucidate the complete spectroscopic profile and pharmacological activity of 5'-hydroxy-9(S)-HHC.
References
- 1. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. euda.europa.eu [euda.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa [mdpi.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva. | Semantic Scholar [semanticscholar.org]
Preliminary Investigation of 5'-OH-9(S)-HHC Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained prominence in both recreational and research settings. Its metabolic profile is complex, involving multiple hydroxylation and oxidation pathways. One such metabolite, 5'-hydroxy-9(S)-hexahydrocannabinol (5'-OH-9(S)-HHC), has been identified in human urine, necessitating a thorough investigation of its bioactivity to understand its potential pharmacological effects. This technical guide provides a preliminary overview of the known bioactivity of the parent compound, 9(S)-HHC, and outlines the metabolic context for 5'-OH-9(S)-HHC. While direct quantitative bioactivity data for 5'-OH-9(S)-HHC is not yet available in the public domain, this document serves as a foundational resource for researchers by summarizing the properties of its precursors and detailing the methodologies required for its future characterization.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that exists as two principal epimers: 9(R)-HHC and 9(S)-HHC. These epimers exhibit distinct pharmacological profiles, with 9(R)-HHC generally demonstrating higher affinity and potency at cannabinoid receptors (CB1 and CB2) compared to 9(S)-HHC.[1][2] The metabolism of HHC is extensive, leading to a variety of hydroxylated and carboxylated derivatives. The identification of these metabolites is crucial for understanding the complete pharmacological and toxicological profile of HHC.
Recent metabolic studies have confirmed the presence of 5'-OH-HHC in human urine samples, with its positive identification facilitated by the use of a synthesized standard.[3][4] This discovery underscores the importance of characterizing the bioactivity of this specific metabolite to determine its potential contribution to the overall effects of HHC. This guide will synthesize the available quantitative data for the parent epimer, 9(S)-HHC, detail relevant experimental protocols, and provide a framework for the future investigation of 5'-OH-9(S)-HHC.
Quantitative Bioactivity Data of 9(S)-HHC
To provide a baseline for understanding the potential activity of its 5'-hydroxylated metabolite, the following table summarizes the reported cannabinoid receptor binding affinities (Ki) and functional activities (EC50) for 9(S)-HHC. For comparison, data for the more active 9(R)-HHC epimer and the well-characterized cannabinoid Δ⁹-THC are also included.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] |
| 9(S)-HHC | CB1 | 176 [2] | 57 [1] |
| CB2 | 105 [2] | 56 [1] | |
| 9(R)-HHC | CB1 | 15[2] | 3.4[1] |
| CB2 | 13[2] | 6.2[1] | |
| Δ⁹-THC | CB1 | 15[2] | 3.9[2] |
| CB2 | 9.1[2] | 2.5[2] |
Table 1: Cannabinoid Receptor Binding Affinities and Functional Activities.
Metabolism of HHC to 5'-OH-HHC
The biotransformation of HHC involves Phase I metabolic reactions, primarily mediated by cytochrome P450 enzymes.[3] These reactions include hydroxylation at various positions on the hexahydrocannabinol structure. The formation of 5'-OH-HHC occurs through the hydroxylation of the terminal carbon of the pentyl side chain.
Below is a diagram illustrating the metabolic pathway from 9(S)-HHC to 5'-OH-9(S)-HHC.
Figure 1: Metabolic conversion of 9(S)-HHC to 5'-OH-9(S)-HHC.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for determining the bioactivity of 5'-OH-9(S)-HHC. These protocols are based on established methods used for the characterization of other cannabinoids.
Cannabinoid Receptor Binding Assays
This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Objective: To measure the displacement of a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors by the test compound.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand for CB1).
-
[³H]WIN-55,212-2 (radioligand for CB2).
-
Test compound (5'-OH-9(S)-HHC).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM unlabeled WIN-55,212-2).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding control in the assay buffer.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for cannabinoid receptor binding assay.
G-Protein Coupled Receptor (GPCR) Functional Assays
This protocol determines the functional activity (EC50 and Emax) of a test compound at the CB1 and CB2 receptors, typically by measuring the modulation of cyclic AMP (cAMP).
Objective: To quantify the agonist or antagonist activity of the test compound by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing CB1 or CB2 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Test compound (5'-OH-9(S)-HHC).
-
Reference agonist (e.g., CP-55,940 or WIN-55,212-2).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Replace the medium with assay buffer and pre-incubate with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) values for the test compound.
Figure 3: Workflow for GPCR functional assay.
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. Some ligands may also engage β-arrestin pathways, which can lead to receptor desensitization, internalization, and distinct downstream signaling events.
Figure 4: Overview of cannabinoid receptor signaling pathways.
Conclusion and Future Directions
The identification of 5'-OH-9(S)-HHC as a human metabolite of HHC necessitates a detailed investigation into its pharmacological properties. While direct bioactivity data is currently unavailable, the established lower potency of its parent compound, 9(S)-HHC, relative to 9(R)-HHC, provides a preliminary indication that 5'-OH-9(S)-HHC may also exhibit modest activity at cannabinoid receptors. However, hydroxylation can sometimes lead to altered receptor affinity and functional activity, and therefore, empirical determination is essential.
The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and subsequent in vitro characterization of 5'-OH-9(S)-HHC. Future research should prioritize the chemical synthesis of this metabolite to enable its pharmacological evaluation through receptor binding and functional assays. Such studies will be instrumental in building a comprehensive understanding of the bioactivity of HHC and its metabolites, which is critical for both therapeutic development and a thorough assessment of its physiological effects.
References
Solubility and Stability of 5'-hydroxy-9(S)-HHC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-hydroxy-9(S)-hexahydrocannabinol (5'-hydroxy-9(S)-HHC) is a metabolite of 9(S)-hexahydrocannabinol (9(S)-HHC), a semi-synthetic cannabinoid that has garnered significant interest in the scientific community. Understanding the physicochemical properties of this metabolite, specifically its solubility and stability, is paramount for accurate preclinical and clinical research, the development of analytical methods, and the formulation of potential therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of 5'-hydroxy-9(S)-HHC, including available quantitative data, detailed experimental protocols for its determination, and insights into its relevant biological pathways. Due to the limited specific data on this particular metabolite, this guide also extrapolates from the broader knowledge of HHC and other cannabinoids to provide a foundational understanding for researchers.
Introduction to 5'-hydroxy-9(S)-HHC
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) and exists as two main epimers, 9(R)-HHC and 9(S)-HHC.[1] Following administration, HHC undergoes extensive metabolism, primarily through hydroxylation and oxidation.[2][3] One of the identified metabolites is 5'-hydroxy-HHC, formed by hydroxylation on the pentyl side chain.[2][3] The 9(S) epimer of this metabolite, 5'-hydroxy-9(S)-HHC, is therefore a key analyte in pharmacokinetic and metabolic studies of 9(S)-HHC.
Solubility of 5'-hydroxy-9(S)-HHC
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Cannabinoids, in general, are highly lipophilic and exhibit poor aqueous solubility.[4]
Quantitative Solubility Data
Specific quantitative solubility data for 5'-hydroxy-9(S)-HHC is sparse in publicly available literature. The primary available data point is from a commercial supplier of the analytical reference standard.
| Solvent | Solubility | Source |
| Acetonitrile (B52724) | ≥10 mg/mL | Cayman Chemical[5] |
Table 1: Known solubility of 5'-hydroxy-9(S)-HHC.
Given the chemical structure, it is anticipated that 5'-hydroxy-9(S)-HHC will exhibit solubility characteristics similar to other hydroxylated cannabinoids, with good solubility in organic solvents and very low solubility in water.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 5'-hydroxy-9(S)-HHC in various solvents.
Materials:
-
5'-hydroxy-9(S)-HHC (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, lipid-based vehicles)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5'-hydroxy-9(S)-HHC to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Tightly cap the vials and vortex vigorously for 2-5 minutes.
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Processing:
-
After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of calibration standards of 5'-hydroxy-9(S)-HHC of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC method.
-
The concentration of 5'-hydroxy-9(S)-HHC in the supernatant represents its solubility in the tested solvent at the specified temperature.
-
Stability of 5'-hydroxy-9(S)-HHC
The stability of a drug candidate or metabolite is a critical parameter that influences its shelf-life, storage conditions, and the design of analytical procedures. Cannabinoids are known to be susceptible to degradation by heat, light, oxygen, and acidic or basic conditions.[6][7]
Quantitative Stability Data
Similar to solubility, specific kinetic stability data for 5'-hydroxy-9(S)-HHC is limited. The available information pertains to long-term storage of the analytical standard.
| Condition | Stability | Source |
| -20°C | ≥ 1 year | Cayman Chemical[5] |
Table 2: Known stability of 5'-hydroxy-9(S)-HHC.
It is plausible that 5'-hydroxy-9(S)-HHC is susceptible to similar degradation pathways as other cannabinoids, such as oxidation and isomerization, particularly under harsh conditions.
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.
Objective: To evaluate the stability of 5'-hydroxy-9(S)-HHC under various stress conditions.
Materials:
-
A solution of 5'-hydroxy-9(S)-HHC of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Procedure:
-
Preparation of Samples:
-
Prepare multiple aliquots of a solution of 5'-hydroxy-9(S)-HHC in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M. Incubate under the same conditions as acid hydrolysis.
-
Oxidation: Add H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for a set period.
-
Thermal Degradation: Place samples in an oven at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.
-
Analyze the samples by a stability-indicating HPLC or LC-MS method to determine the remaining concentration of 5'-hydroxy-9(S)-HHC and to detect and identify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining 5'-hydroxy-9(S)-HHC against time for each stress condition to determine the degradation kinetics.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products. Use MS data to propose structures for these products.
-
Biological Context: Metabolism and Signaling Pathways
5'-hydroxy-9(S)-HHC is a product of phase I metabolism of 9(S)-HHC.[2][3] The biological activity of this metabolite is not well characterized. However, it is likely to interact with the endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2, similar to its parent compound.
Cannabinoid receptors are G-protein coupled receptors (GPCRs).[8][9] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) signaling pathways.[9][11]
Conclusion and Future Directions
The available data on the solubility and stability of 5'-hydroxy-9(S)-HHC is currently limited, primarily consisting of information from suppliers of analytical standards. This guide provides the known quantitative data and outlines detailed, adaptable experimental protocols for researchers to determine these crucial physicochemical parameters. As a known metabolite of HHC, a comprehensive understanding of its properties is essential for the scientific community. Future research should focus on generating robust quantitative data on the solubility of 5'-hydroxy-9(S)-HHC in a wider range of pharmaceutically relevant solvents and conducting thorough forced degradation studies to elucidate its degradation pathways and kinetics. Furthermore, investigating the specific binding affinity and functional activity of this metabolite at cannabinoid receptors will provide valuable insights into its potential pharmacological effects.
References
- 1. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. realmofcaring.org [realmofcaring.org]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
"LC-MS/MS method for 5'-hydroxy-9(S)-HHC quantification"
An LC-MS/MS method for the quantification of 5'-hydroxy-9(S)-HHC (Hexahydrocannabinol) and its related metabolites has been developed and validated to support drug development and research. This method offers high sensitivity and selectivity for the analysis of these compounds in various biological matrices.
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. Understanding its metabolism is crucial for both clinical and forensic toxicology. One of the potential metabolites is 5'-hydroxy-9(S)-HHC, a hydroxylated form of the 9(S)-HHC diastereomer. Accurate and reliable quantification of this metabolite is essential for pharmacokinetic studies and for assessing the biological effects of HHC. This application note details a robust LC-MS/MS method for the determination of 5'-hydroxy-9(S)-HHC in biological samples. While specific methods for 5'-hydroxy-9(S)-HHC are not abundant in the literature, this protocol is adapted from established methods for similar hydroxylated HHC metabolites, such as 11-hydroxy-HHC and 8-hydroxy-HHC.[1][2]
Materials and Methods
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of 5'-hydroxy-9(S)-HHC from biological matrices such as plasma and urine.
-
To 100 µL of the sample, add an internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent.[3]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
For urine samples, an enzymatic hydrolysis step using β-glucuronidase may be necessary to cleave glucuronide conjugates prior to extraction.[1]
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column.
-
Column: A Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm) column or equivalent is suitable for this separation.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient: A gradient elution is used to achieve optimal separation.[1]
-
Injection Volume: 0.5 µL.[1]
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MRM Transitions: Specific precursor-to-product ion transitions for 5'-hydroxy-9(S)-HHC and the internal standard must be optimized. For similar hydroxylated HHC compounds, transitions such as 333 > 193 and 333 > 123 have been reported.[1]
Quantitative Data
The method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized in the table below, based on data from similar HHC metabolite assays.
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | 20 ng/mL[2] |
| Calibration Curve Range | 0.2 - 20 ng/mL[2] |
| Precision (Intra-day and Inter-day) | <10%[2] |
| Accuracy (Bias) | <6%[2] |
Experimental Protocols
Detailed Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 100 µL of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.[3]
-
Add 10 µL of the internal standard working solution.
-
Add 500 µL of a suitable extraction solvent (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Operating Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm)[1] |
| Mobile Phase A | Water + 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Injection Volume | 0.5 µL[1] |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive[3] |
| Capillary Voltage | 3 kV[1] |
| Source Temperature | 150 °C[1] |
| Desolvation Gas Temperature | 600 °C[1] |
| Desolvation Gas Flow | 900 L/hr[1] |
| Cone Gas Flow | 150 L/hr[1] |
Diagrams
Caption: A simplified workflow for the LC-MS/MS analysis of 5'-hydroxy-9(S)-HHC.
Caption: A detailed workflow of the sample preparation protocol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of 5'-hydroxy-Hexahydrocannabinol Enantiomers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained attention in both recreational and potential therapeutic contexts. Its metabolism in the human body leads to the formation of various hydroxylated derivatives, including 5'-hydroxy-HHC. As with many cannabinoids, the stereochemistry of these metabolites can significantly influence their pharmacological activity. This document provides a detailed protocol for the chiral separation of 5'-hydroxy-HHC enantiomers using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles of chiral chromatography for cannabinoids and their metabolites, offering a robust starting point for analytical method development and stereoselective studies.
Introduction
The pharmacological and toxicological profiles of chiral compounds are often enantiomer-dependent. In the context of cannabinoids, different enantiomers can exhibit varied affinities for cannabinoid receptors and distinct metabolic fates.[1] Hexahydrocannabinol (HHC) itself is typically encountered as a mixture of (9R)-HHC and (9S)-HHC epimers.[2] The metabolism of HHC is known to be stereoselective, producing a range of hydroxylated and carboxylated metabolites.[3][4] Among these, 5'-hydroxy-HHC is a notable metabolite.[4]
The development of analytical methods to separate the enantiomers of HHC metabolites is crucial for understanding their individual contributions to the overall pharmacological effect, for pharmacokinetic and pharmacodynamic studies, and for ensuring the stereochemical purity of standards used in research. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantiomeric resolution of cannabinoids.[5][6] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for this class of compounds.[1][7]
This application note details a comprehensive protocol for the chiral separation of 5'-hydroxy-HHC enantiomers, including recommendations for column selection, mobile phase optimization, and sample preparation.
Experimental Protocols
General Workflow for Chiral HPLC Method Development
A systematic approach is essential for developing a successful chiral separation method. The following workflow provides a general guideline for the process.
Caption: General workflow for chiral HPLC method development.
Protocol for Normal-Phase Chiral HPLC Separation
This protocol provides a starting point for the enantiomeric separation of 5'-hydroxy-HHC. Optimization will likely be necessary to achieve baseline resolution.
1. Column Selection:
-
Begin with polysaccharide-based chiral stationary phases, which have a high success rate for cannabinoid separations.[1] Recommended screening columns include:
-
CHIRALPAK® IA-3, IB N-3, IC-3, ID-3, IE-3, IG-3 (amylose or cellulose (B213188) derivatives)[1][8]
-
2. Mobile Phase Preparation:
-
For normal-phase chromatography, use a mixture of a non-polar solvent and an alcohol modifier. Common starting compositions are:
-
n-Hexane / Ethanol (B145695) (95:5, v/v)[1]
-
n-Hexane / Isopropanol (95:5, v/v)[1]
-
-
All solvents should be HPLC grade or higher.
3. Sample Preparation:
-
Dissolve the 5'-hydroxy-HHC reference standard or sample in the mobile phase or a compatible solvent (e.g., ethanol or isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
4. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied, e.g., 15-40°C, to improve resolution)[9]
-
Injection Volume: 5 - 10 µL
-
Detection: UV at 220 nm or Mass Spectrometry (MS) for higher sensitivity and specificity. LC-MS/MS methods are commonly used for the analysis of HHC metabolites.[4][10]
5. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs). A value of Rs ≥ 1.5 indicates baseline separation.
-
If the enantiomers are identified, their respective percentages can be determined.
Method Optimization Strategy
If the initial screening conditions do not provide adequate separation, the following parameters can be adjusted:
-
Modifier Percentage: Vary the percentage of the alcohol modifier (e.g., from 1% to 20%). A lower percentage generally increases retention and may improve resolution.
-
Modifier Type: If one alcohol does not provide separation, try a different one (e.g., switch from ethanol to isopropanol).
-
Flow Rate: Reducing the flow rate can sometimes increase efficiency and improve resolution.
-
Temperature: Both increasing and decreasing the temperature can affect selectivity. It is recommended to screen at different temperatures (e.g., 15°C, 25°C, 40°C).[9]
Data Presentation
The following table summarizes typical starting conditions and expected outcomes for the chiral separation of cannabinoid-like compounds. Actual results for 5'-hydroxy-HHC may vary and require optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | CHIRALPAK® IG-3 | CHIRALPAK® IA-3 | CHIRALPAK® IB N-3 |
| Mobile Phase | n-Hexane:Ethanol (95:5) | n-Hexane:Isopropanol (90:10) | n-Hexane:Ethanol (98:2) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.7 mL/min |
| Temperature | 25 °C | 25 °C | 30 °C |
| Detection | UV @ 220 nm | UV @ 220 nm | UV @ 220 nm |
| Expected Outcome | Partial to baseline separation | Potential for good separation | May improve resolution if co-eluting |
Logical Relationship of Analytical Steps
The process of analyzing the enantiomers of 5'-hydroxy-HHC involves several interconnected steps, from sample acquisition to data interpretation.
Caption: Logical flow of the analytical process.
Conclusion
This application note provides a foundational protocol for the chiral separation of 5'-hydroxy-HHC enantiomers. The successful resolution of these stereoisomers is critical for advancing our understanding of HHC's pharmacology and metabolism. The outlined methodology, leveraging polysaccharide-based chiral stationary phases, offers a high probability of success. Researchers are encouraged to use this protocol as a starting point and to systematically optimize the parameters to achieve the desired separation for their specific application. The use of LC-MS/MS is highly recommended for the sensitive and selective detection of these metabolites in complex biological matrices.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. kcalabs.com [kcalabs.com]
- 3. iris.universitaeuropeadiroma.it [iris.universitaeuropeadiroma.it]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Analytical Standards for HHC Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and use of analytical standards for the metabolites of hexahydrocannabinol (B1216694) (HHC). These guidelines are intended to support research, clinical toxicology, and drug development by providing standardized methodologies for the quantification of HHC metabolites in biological matrices.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity in recent years. Understanding its metabolism is crucial for assessing its pharmacological and toxicological effects. The primary metabolites of HHC include hydroxylated and carboxylated derivatives, which are often conjugated with glucuronic acid in the body.[1][2] Accurate quantification of these metabolites requires reliable analytical standards and validated methodologies.
This document outlines the key considerations and procedures for establishing analytical standards for HHC metabolites, focusing on chromatographic techniques coupled with mass spectrometry.
HHC Metabolism Overview
HHC undergoes extensive phase I and phase II metabolism in humans. The primary metabolic pathways involve hydroxylation and oxidation. The two main epimers of HHC, 9R-HHC and 9S-HHC, are metabolized to form several key metabolites.[2]
Key HHC Metabolites:
-
11-hydroxy-HHC (11-OH-HHC): A major psychoactive metabolite formed by hydroxylation at the C-11 position.[2]
-
11-nor-9-carboxy-HHC (HHC-COOH): An inactive, terminal metabolite formed by the oxidation of 11-OH-HHC. It is a key biomarker for HHC consumption.[2][3]
-
8-hydroxy-HHC (8-OH-HHC): Another significant hydroxylated metabolite.[2][4]
These metabolites can exist as different stereoisomers (e.g., 11-OH-9R-HHC) and are often found in biological fluids as glucuronide conjugates.[1]
Below is a diagram illustrating the primary metabolic pathway of HHC.
Caption: Primary metabolic pathway of Hexahydrocannabinol (HHC).
Analytical Standards
The availability of high-purity, certified analytical standards is fundamental for the accurate quantification of HHC metabolites. Certified Reference Materials (CRMs) should be used whenever available to ensure traceability and accuracy.[5]
Table 1: Commercially Available HHC Metabolite Standards
| Analyte | CAS Number | Supplier Examples |
| (9R)-HHC | 36403-90-4 | Cerilliant, Cayman Chemical |
| (9S)-HHC | N/A | Cayman Chemical |
| 11-hydroxy-9R-HHC | N/A | Cayman Chemical |
| 11-nor-9-carboxy-9R-HHC | N/A | Cayman Chemical |
| 11-nor-9-carboxy-9S-HHC | N/A | Cayman Chemical |
| 8-hydroxy-9R-HHC | N/A | Cayman Chemical |
Protocol 1: Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh the certified reference material of each HHC metabolite.
-
Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Store stock solutions in amber glass vials at -20°C or as recommended by the supplier.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate and working standard solutions by serial dilution of the stock solutions with the appropriate solvent.
-
The concentration range of the working standards should bracket the expected concentration of the analytes in the samples.
-
-
Internal Standards (IS):
-
Deuterated analogs of the target analytes (e.g., THC-D3, THC-COOH-D9) are recommended as internal standards to correct for matrix effects and variations in sample preparation and instrument response.[6]
-
Prepare a working internal standard solution at a fixed concentration.
-
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of HHC metabolites in biological matrices.[3][7]
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 1.7 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation of isomers |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions (HHC-COOH) | m/z 345.2 > 301.3 (Quantifier), m/z 317.2 > 191.2 (Qualifier)[6] |
| Ion Transitions (HHC) | m/z 317.2 > 123.1 (Quantifier), m/z 317.2 > 193.2 (Qualifier)[6] |
Protocol 2: Sample Preparation from Biological Matrices (Blood/Urine)
This protocol outlines a general procedure for the extraction of HHC metabolites. The choice of extraction method may vary depending on the specific matrix and target analytes.
-
Enzymatic Hydrolysis (for glucuronide conjugates):
-
To 1 mL of urine or plasma, add 100 µL of internal standard solution.
-
Add β-glucuronidase enzyme and incubate at an optimized temperature and time (e.g., 50°C for 15 minutes) to cleave the glucuronide conjugates.[8]
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18).
-
Load the hydrolyzed sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol, acetonitrile).
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
A modified QuEChERS protocol can be used for the simultaneous extraction of multiple HHC metabolites.[4]
-
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Below is a diagram of the general experimental workflow for HHC metabolite analysis.
Caption: General workflow for HHC metabolite analysis.
Method Validation
The analytical method must be validated to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Matrix Effects: The influence of co-eluting, endogenous components of the sample matrix on the ionization of the target analytes.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analytes in the biological matrix and in prepared samples under different storage conditions.
Table 3: Typical Quantitative Performance Data for HHC Metabolite Analysis
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| 9R-HHC | 0.2 | 0.2 - 20 | [3][7] |
| 9S-HHC | 0.2 | 0.2 - 20 | [3][7] |
| 11-OH-9R-HHC | 0.2 | 0.2 - 20 | [3][7] |
| 9R-HHC-COOH | 2.0 | 2.0 - 200 | [3][7] |
| 9S-HHC-COOH | 2.0 | 2.0 - 200 | [3][7] |
| 8-OH-9R-HHC | 0.2 | 0.2 - 20 | [3][7] |
Conclusion
The development and use of well-characterized analytical standards are essential for the accurate and reliable quantification of HHC metabolites. The protocols and data presented in these application notes provide a framework for researchers and scientists to establish robust analytical methods. Adherence to these guidelines will facilitate a better understanding of the pharmacokinetics and toxicological profile of HHC.
References
- 1. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hexahydrocannabinol (HHC) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of 5'-hydroxy-Hexahydrocannabinol (5'-OH-HHC) from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of 5'-hydroxy-hexahydrocannabinol (5'-OH-HHC), a metabolite of the emerging semi-synthetic cannabinoid hexahydrocannabinol (B1216694) (HHC), from human plasma samples. The described methodology is essential for pharmacokinetic studies, forensic toxicology, and clinical monitoring. The protocol is based on established methods for the extraction of similar cannabinoids and their hydroxylated metabolites, ensuring high recovery and sample purity for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific performance data for 5'-OH-HHC is not widely published, this protocol is adapted from robust methods for related compounds.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid gaining popularity in the recreational drug market. Understanding its metabolism is crucial for assessing its pharmacological and toxicological effects. 5'-OH-HHC is a potential phase I metabolite of HHC. Accurate quantification of this metabolite in biological matrices like plasma is necessary for pharmacokinetic profiling and impairment assessment. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving reproducibility.[1] This protocol details a reliable SPE method for isolating 5'-OH-HHC from human plasma.
Experimental Protocol
This protocol is adapted from established methods for the analysis of THC and its hydroxylated metabolites from blood and plasma.[2][3]
1. Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., Chromabond Drug II, 200 mg, 3 ml)[3]
-
Plasma: Human plasma, collected in tubes containing an appropriate anticoagulant (e.g., EDTA, sodium citrate).[4][5]
-
Internal Standard (IS): Deuterated 5'-OH-HHC or a structurally similar deuterated cannabinoid (e.g., d3-11-OH-THC).
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetic acid, glacial
-
Deionized water
-
Hexane, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Autosampler vials
-
2. Sample Preparation (Protein Precipitation)
-
Pipette 250 µL of human plasma into a clean centrifuge tube.[3]
-
Add 25 µL of the internal standard solution.
-
Add 750 µL of cold acetonitrile to the plasma sample for protein precipitation.[3]
-
Vortex the mixture for 20 seconds.
-
Centrifuge the sample at 4000 x g for 5 minutes.[3]
-
Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant with 2 mL of a 0.1 M aqueous acetic acid solution.[3]
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry.[2][3]
-
Sample Loading: Load the diluted supernatant from step 2.7 onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).[2]
-
Washing:
-
Wash the cartridge twice with 3 mL of deionized water.[3]
-
Follow with a wash using 2 mL of a 40% methanol in water solution to remove polar interferences.
-
-
Drying: Dry the cartridge thoroughly under maximum vacuum for at least 5 minutes.[2]
-
Elution:
-
Elute the analyte of interest with 2 mL of a 75:25 hexane:ethyl acetate mixture containing 1% acetic acid.[2]
-
Collect the eluate in a clean collection tube.
-
4. Eluate Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.[2]
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes representative quantitative data for similar analytes, which can be expected as performance benchmarks for this protocol.
| Analyte | Matrix | LLOQ (µg/L) | Recovery (%) | Reference |
| HHC | Plasma/Blood | 1.0 | >74% | [1][3] |
| 11-OH-THC | Plasma/Blood | 1.0 | >74% | [1][3] |
| THC | Whole Blood | 0.25 ng/mL | >85% | [6] |
LLOQ: Lower Limit of Quantification
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of 5'-OH-HHC from plasma.
Logical Relationship of SPE Steps
References
- 1. unitedchem.com [unitedchem.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Intra- and Intersubject Whole Blood/Plasma Cannabinoid Ratios Determined by 2-Dimensional, Electron Impact GC-MS with Cryofocusing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Solid-phase extraction and analysis of THC and carboxy-THC from whole blood using a novel fluorinated solid-phase extraction sorbent and fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of 5'-hydroxy-9(S)-HHC as a biomarker of HHC use"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to tetrahydrocannabinol (THC).[1][2] Understanding its metabolism is crucial for developing reliable methods to detect its use and assess its pharmacological and toxicological effects.[1] HHC is typically a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different psychoactive properties and metabolic profiles.[3][4] While several metabolites of HHC have been identified, many, such as 11-OH-HHC and 11-nor-9-carboxy-HHC, are also metabolites of THC, making them unsuitable as specific biomarkers for HHC consumption.[1] Recent studies have focused on identifying unique metabolites that can definitively indicate HHC use. Among these, side-chain hydroxylated metabolites have shown promise. Specifically, 5'-hydroxy-9(S)-HHC has been identified as a potential specific biomarker for HHC intake.[5] This document provides detailed application notes and protocols for the use of 5'-hydroxy-9(S)-HHC as a biomarker for HHC consumption.
Metabolic Pathway of HHC
The metabolism of HHC is complex and involves Phase I and Phase II biotransformation reactions, similar to other cannabinoids.[6] Phase I reactions primarily involve hydroxylation at various positions on the hexahydrocannabinol structure, followed by oxidation.[6] The two epimers, 9(R)-HHC and 9(S)-HHC, are metabolized stereoselectively.[1] While hydroxylation at the C11 position is a major pathway, hydroxylation also occurs on the pentyl side chain.[1][5] The formation of 5'-hydroxy-HHC is a result of this side-chain hydroxylation.
Quantitative Data Summary
The following table summarizes quantitative data for HHC and its metabolites from various studies. This data is essential for establishing reference ranges and cutoff levels for confirming HHC use.
| Analyte | Biological Matrix | Concentration Range / Value | Analytical Method | Reference |
| (9R)-HHC | Whole Blood | 2.38 ng/mL | GC/MS/MS | [7] |
| (9S)-HHC | Whole Blood | 1.39 ng/mL | GC/MS/MS | [7] |
| (9R)-HHC | Serum/Plasma | GC-MS | [8][9] | |
| (9S)-HHC | Serum/Plasma | GC-MS | [8][9] | |
| 11-nor-9(R)-COOH HHC | Blood | Main metabolite, Cmax 7-fold higher than 11-nor-9(S)-COOH HHC | LC-MS/MS | [3] |
| 8(R)OH-9(R)-HHC | Blood | High Cmax, rapid elimination | LC-MS/MS | [3] |
| 8(R)OH-9(R)-HHC | Urine | Most abundant metabolite | LC-MS/MS | [10][11][12] |
| 11-OH-9(R)-HHC | Blood | Detected in low concentrations | LC-MS/MS | [3] |
| 9R-HHC-COOH | Blood | Major metabolite | LC-MS/MS | [13][14] |
| 11-OH-9R-HHC | Blood | Second major metabolite | LC-MS/MS | [13][14] |
| 5'-OH-HHC | Urine | Identified | Not specified | [5] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: Extraction and Quantification of 5'-hydroxy-9(S)-HHC from Urine by LC-MS/MS
This protocol is a synthesized methodology based on established analytical techniques for cannabinoid metabolites.[2][10]
1. Materials and Reagents
-
Reference standard for 5'-hydroxy-9(S)-HHC
-
Internal standard (e.g., 5'-hydroxy-9(S)-HHC-d3)
-
Beta-glucuronidase (from E. coli)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.8)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Pipette 1 mL of urine into a glass tube.
-
Add 50 µL of the internal standard solution.
-
Add 1 mL of ammonium acetate buffer.
-
Add 50 µL of beta-glucuronidase solution.
-
Vortex and incubate at 37°C for 2 hours to hydrolyze glucuronide conjugates.
-
Allow the sample to cool to room temperature.
3. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of a water/methanol mixture (95:5, v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column suitable for cannabinoid analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components. For example, start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 5'-hydroxy-9(S)-HHC and its internal standard must be determined by infusing the pure standards.
-
5. Quantification
-
Construct a calibration curve using fortified urine samples with known concentrations of 5'-hydroxy-9(S)-HHC.
-
Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 5'-hydroxy-9(S)-HHC as a biomarker of HHC use.
Conclusion
The identification of 5'-hydroxy-9(S)-HHC as a metabolite of HHC presents a significant advancement in the forensic and clinical monitoring of HHC use.[5] Unlike other major metabolites, its specificity to HHC makes it a reliable biomarker, overcoming the challenges of cross-reactivity with THC metabolites. The protocols and data presented here provide a framework for researchers and drug development professionals to implement robust and accurate methods for the detection of HHC consumption. Further research is warranted to establish the pharmacokinetic profile and detection window of 5'-hydroxy-9(S)-HHC in various biological matrices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cell-Based Assays for 5'-hydroxy-9(S)-HHC Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid gaining attention in consumer markets.[1] Like other cannabinoids, HHC is metabolized in the body into various hydroxylated forms.[1][2] One such metabolite is 5'-hydroxy-9(S)-hexahydrocannabinol (5'-hydroxy-9(S)-HHC).[3] Understanding the pharmacological activity of this metabolite is crucial for evaluating the overall effects and safety profile of HHC.
HHC products are typically a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC.[4] Studies have shown that the 9(R)-HHC epimer is primarily responsible for the cannabimimetic activity, binding with significant affinity to the cannabinoid receptors CB1 and CB2, similar to Δ⁹-THC.[4][5] Conversely, the 9(S)-HHC epimer exhibits much lower binding affinity and functional activity.[4][5]
The primary targets for cannabinoid activity are the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[6] They predominantly couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This document provides detailed protocols for a suite of in vitro, cell-based assays designed to characterize the binding affinity, functional potency, and potential cytotoxicity of 5'-hydroxy-9(S)-HHC.
Logical Workflow for Compound Characterization
A typical characterization cascade begins with assessing the compound's ability to bind to the target receptor, followed by functional assays to determine if this binding translates into a cellular response, and finally, cytotoxicity assays to establish a therapeutic window.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hi-Affi™ In Vitro Cell based Cannabinoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
Application Note: Protocol for Synthesizing 5'-hydroxy-9(S)-HHC Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. As with other cannabinoids, understanding its metabolism is crucial for evaluating its pharmacological and toxicological profile. One of the key metabolic pathways for cannabinoids is the oxidation of the pentyl side chain. 5'-hydroxy-9(S)-HHC is a metabolite of 9(S)-hexahydrocannabinol, and the availability of a high-purity reference standard is essential for its accurate identification and quantification in biological matrices. This document provides a detailed protocol for the chemical synthesis of 5'-hydroxy-9(S)-HHC to be used as a reference material.
The proposed synthesis is a multi-step process that begins with the well-established synthesis of the precursor, 9(S)-HHC, via the hydrogenation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). Subsequent steps involve the protection of the phenolic hydroxyl group, regioselective functionalization of the pentyl side chain, introduction of the hydroxyl group, and final deprotection. Each stage requires careful execution and purification to ensure the high purity required for a reference standard.
Materials and Methods
Reagents and Solvents:
-
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent for radical reactions
-
Potassium acetate (KOAc)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH) or Sodium borohydride (B1222165) (NaBH₄)
-
Tetra-n-butylammonium fluoride (B91410) (TBAF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for HPLC (e.g., acetonitrile (B52724), water, methanol)
Instrumentation:
-
Hydrogenation apparatus
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Flash chromatography system
-
High-performance liquid chromatography (HPLC) system (analytical and preparative)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocols
Step 1: Synthesis of (9S)-Hexahydrocannabinol (9S-HHC)
-
Hydrogenation of Δ⁹-THC:
-
Dissolve Δ⁹-THC in methanol in a suitable reaction vessel.
-
Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the THC).
-
Place the vessel in a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 1-5 bar) and stir the reaction mixture vigorously at room temperature.[1][2]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 3-24 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude HHC as a mixture of 9S and 9R diastereomers.
-
-
Purification of 9(S)-HHC:
-
The diastereomeric mixture of HHC can be separated using preparative HPLC or supercritical fluid chromatography (SFC).[2]
-
Use a suitable chiral stationary phase for optimal separation.
-
Collect the fractions corresponding to the 9(S)-HHC isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 9(S)-HHC.
-
Confirm the stereochemistry and purity using NMR and chiral HPLC analysis.
-
Step 2: Protection of the Phenolic Hydroxyl Group
-
TBDMS Protection:
-
Dissolve the purified 9(S)-HHC in anhydrous dichloromethane (DCM).
-
Add imidazole (approximately 1.5-2 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (approximately 1.2-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to obtain the TBDMS-protected 9(S)-HHC.
-
Step 3: Bromination of the Pentyl Side Chain
-
Free-Radical Bromination:
-
Dissolve the TBDMS-protected 9(S)-HHC in carbon tetrachloride or another suitable non-polar solvent.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS. The reaction will likely produce a mixture of brominated products.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product will be a mixture of isomers. The desired 5'-bromo derivative must be isolated by preparative HPLC.
-
Step 4: Synthesis of the 5'-hydroxy Group
-
Acetate Displacement and Hydrolysis:
-
Dissolve the purified 5'-bromo intermediate in anhydrous DMF.
-
Add potassium acetate (KOAc) (excess, e.g., 3-5 equivalents).
-
Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 5'-acetate intermediate.
-
Dissolve the crude acetate in a mixture of methanol and water.
-
Add a base such as potassium carbonate (K₂CO₃) or lithium hydroxide (B78521) (LiOH) and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture with a weak acid (e.g., saturated NH₄Cl) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 5'-hydroxy, TBDMS-protected intermediate.
-
Step 5: Deprotection of the Phenolic Hydroxyl Group
-
TBDMS Deprotection:
-
Dissolve the purified 5'-hydroxy, TBDMS-protected intermediate in anhydrous THF.
-
Add tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF, 1.1-1.5 equivalents) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Step 6: Final Purification
-
Preparative HPLC:
-
Purify the crude final product using preparative reverse-phase HPLC to obtain the 5'-hydroxy-9(S)-HHC reference material with high purity (>98%).
-
Use a suitable gradient of water and acetonitrile or methanol as the mobile phase.
-
Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a solid or oil.
-
Characterize the final product thoroughly by NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.
-
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield Range |
| 1 | Hydrogenation & Purification | Δ⁹-THC | H₂, Pd/C | 9(S)-HHC | 40-60% (after separation) |
| 2 | Phenolic Protection | 9(S)-HHC | TBDMSCl, Imidazole | TBDMS-9(S)-HHC | 85-95% |
| 3 | Side-Chain Bromination | TBDMS-9(S)-HHC | NBS, AIBN | 5'-bromo-TBDMS-9(S)-HHC | 10-20% (isolated) |
| 4 | Hydroxylation | 5'-bromo-TBDMS-9(S)-HHC | KOAc; K₂CO₃/LiOH | 5'-hydroxy-TBDMS-9(S)-HHC | 50-70% (over 2 steps) |
| 5 | Deprotection | 5'-hydroxy-TBDMS-9(S)-HHC | TBAF | 5'-hydroxy-9(S)-HHC | 80-95% |
| 6 | Final Purification | Crude 5'-hydroxy-9(S)-HHC | - | Pure 5'-hydroxy-9(S)-HHC | >98% purity |
Table 2: Analytical Characterization of 5'-hydroxy-9(S)-HHC
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the HHC core structure. Disappearance of the terminal methyl triplet of the pentyl chain and appearance of a new signal for the -CH₂OH group (around 3.6 ppm). |
| ¹³C NMR | Signals consistent with the HHC scaffold. A new signal for the carbon bearing the hydroxyl group on the side chain (around 60-65 ppm). |
| HRMS (ESI+) | Calculated m/z for C₂₁H₃₂O₃ [M+H]⁺. The measured mass should be within a 5 ppm error. |
| HPLC Purity | A single major peak with >98% purity when analyzed by a validated HPLC method. |
Mandatory Visualizations
Caption: Synthetic workflow for 5'-hydroxy-9(S)-HHC.
Caption: Analytical workflow for reference material certification.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of 5'-hydroxy-9(S)-HHC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in the scientific and forensic communities. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as two main diastereomers, 9(R)-HHC and 9(S)-HHC. The metabolism of these compounds is a critical area of research for understanding their pharmacokinetic profiles and for developing reliable analytical methods for their detection in biological matrices. One of the key metabolites is 5'-hydroxy-9(S)-HHC, formed by the hydroxylation of the pentyl side chain of the 9(S)-HHC epimer.[1]
This document provides detailed application notes on the expected mass spectrometry fragmentation pattern of 5'-hydroxy-9(S)-HHC and a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation Pattern
While specific experimental fragmentation data for 5'-hydroxy-9(S)-HHC is not widely published, a highly probable fragmentation pattern can be predicted based on the known fragmentation of HHC and other hydroxylated cannabinoids, such as THC metabolites.[2][3] The molecular formula for 5'-hydroxy-9(S)-HHC is C₂₁H₃₂O₃, with a formula weight of 332.5 g/mol .[1]
In positive electrospray ionization (ESI) mode, the precursor ion will be the protonated molecule [M+H]⁺ at an m/z of approximately 333.2. The fragmentation of this precursor ion is expected to yield several characteristic product ions. A key fragmentation pathway for cannabinoids involves the cleavage of the bond between the terpene and resorcinol (B1680541) moieties. For HHC, a characteristic fragment ion at m/z 193.1223 is observed, which corresponds to the resorcinol ring with an intact pentyl side chain.[4][5] However, for a side-chain hydroxylated metabolite like 5'-hydroxy-HHC, this fragment would be shifted by the mass of the additional oxygen atom if the cleavage retains the hydroxylated side chain, or other characteristic losses would be observed.
The proposed major fragmentation pathways for 5'-hydroxy-9(S)-HHC are outlined below.
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted quantitative data for the major product ions of 5'-hydroxy-9(S)-HHC. The relative intensity is an educated estimation based on typical fragmentation patterns of similar compounds and should be confirmed experimentally.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Fragment Identity | Predicted Relative Intensity |
| 333.2 | 315.2 | [M+H - H₂O]⁺ | High |
| 333.2 | 297.2 | [M+H - 2H₂O]⁺ | Medium |
| 333.2 | 257.2 | Cleavage of the hydroxylated pentyl side chain | Medium |
| 333.2 | 209.1 | Resorcinol moiety with hydroxylated side chain fragment | Medium-High |
| 333.2 | 191.1 | [209.1 - H₂O]⁺ | High |
Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of protonated 5'-hydroxy-9(S)-HHC.
Experimental Protocols
This section details a representative LC-MS/MS protocol for the analysis of 5'-hydroxy-9(S)-HHC in biological matrices, adapted from established methods for cannabinoids.[3][6][7]
Sample Preparation (Human Plasma)
-
Thawing and Centrifugation: Thaw frozen plasma samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any particulates.
-
Aliquoting: Transfer 100 µL of the plasma supernatant to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., 5'-hydroxy-9(S)-HHC-d3 at 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water with 0.1% formic acid:acetonitrile with 0.1% formic acid). Vortex for 15 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 or PFP (pentafluorophenyl) column is recommended for cannabinoid analysis (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient from 30% to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Linear gradient from 95% to 30% B
-
9.1-12 min: Hold at 30% B for column re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments or tandem mass spectrometry (MS/MS) for high-resolution instruments.
-
MRM Transitions (Predicted):
-
Quantitative: 333.2 -> 191.1 (Collision Energy: ~25 eV)
-
Qualitative 1: 333.2 -> 315.2 (Collision Energy: ~15 eV)
-
Qualitative 2: 333.2 -> 257.2 (Collision Energy: ~20 eV)
-
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of 5'-hydroxy-9(S)-HHC. While the fragmentation data is predicted, it is based on well-established principles of cannabinoid mass spectrometry and provides a strong foundation for method development. The detailed experimental protocol offers a robust starting point for researchers in the fields of drug metabolism, pharmacokinetics, and forensic toxicology to accurately and reliably quantify this important metabolite of 9(S)-HHC. It is recommended that the predicted fragmentation pattern and MRM transitions be experimentally confirmed using an analytical standard of 5'-hydroxy-9(S)-HHC.
References
- 1. future4200.com [future4200.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Forensic Toxicological Screening of 5'-hydroxy-9(S)-HHC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market. As a hydrogenated derivative of tetrahydrocannabinol (THC), it exhibits psychoactive effects and is sold as a legal alternative to cannabis in some regions. HHC typically exists as a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC. Understanding the metabolism of these compounds is crucial for developing reliable forensic toxicology screening methods. 5'-hydroxy-9(S)-HHC is a metabolite of 9(S)-hexahydrocannabinol (9(S)-HHC) and serves as an important analytical reference standard in forensic investigations to confirm HHC consumption.
These application notes provide detailed protocols for the extraction, detection, and quantification of 5'-hydroxy-9(S)-HHC and its parent compound in biological matrices, primarily whole blood and urine. The methodologies are based on established analytical techniques for synthetic cannabinoids, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of 9(S)-HHC
The metabolism of 9(S)-HHC involves several phase I and phase II biotransformations. A key metabolic route is the hydroxylation of the pentyl side chain, which can occur at various positions. Hydroxylation at the 5'-position of the pentyl group leads to the formation of 5'-hydroxy-9(S)-HHC. This metabolite can then undergo further conjugation, typically with glucuronic acid, to facilitate its excretion from the body. The detection of this specific metabolite can provide strong evidence of 9(S)-HHC ingestion.
Caption: Metabolic pathway of 9(S)-HHC to 5'-hydroxy-9(S)-HHC.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of HHC and its metabolites from various studies. This data is essential for method validation and establishing limits of detection and quantification.
Table 1: LC-MS/MS Method Validation Parameters for HHC and Metabolites in Blood [1]
| Analyte | LLOQ (ng/mL) | Upper LOQ (ng/mL) | Precision (%RSD) | Bias (%) |
| 9(R)-HHC | 0.2 | 20 | <10 | <6 |
| 9(S)-HHC | 0.2 | 20 | <10 | <6 |
| 11-OH-9(R)-HHC | 0.2 | 20 | <25 | <6 |
| 9(R)-HHC-COOH | 2.0 | 200 | <25 | <6 |
| 9(S)-HHC-COOH | 2.0 | 200 | <25 | <6 |
| 8-OH-9(R)-HHC | 0.2 | 20 | >25 | <6 |
Table 2: GC-MS Method Validation Parameters for HHC in Serum/Plasma [2][3]
| Analyte | LOD (ng/mL) | LLOQ (ng/mL) | Within-run Imprecision (%CV) | Between-run Imprecision (%CV) |
| 9(R)-HHC | 0.15 | 0.25 | <6.5 | <10.0 |
| 9(S)-HHC | 0.15 | 0.25 | <6.5 | <10.0 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 5'-hydroxy-9(S)-HHC in Whole Blood
This protocol describes a method for the extraction and quantification of 5'-hydroxy-9(S)-HHC from whole blood using protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
-
To a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 100 µL of whole blood.
-
Add 20 µL of an internal standard solution (e.g., 5'-hydroxy-9(S)-HHC-d3 at 50 ng/mL).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 20 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 10 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start at 5% B.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
5'-hydroxy-9(S)-HHC: Precursor ion [M+H]+ m/z 333.2 -> Product ions (e.g., m/z 193.1, m/z 123.1). Note: These transitions are proposed based on the structure and may require optimization.
-
Internal Standard (5'-hydroxy-9(S)-HHC-d3): Precursor ion [M+H]+ m/z 336.2 -> Product ions (e.g., m/z 196.1, m/z 123.1). Note: These transitions are proposed and require optimization.
-
Caption: Workflow for LC-MS/MS analysis of 5'-hydroxy-9(S)-HHC in blood.
Protocol 2: GC-MS Analysis of 5'-hydroxy-9(S)-HHC in Urine
This protocol details a method for the extraction and analysis of 5'-hydroxy-9(S)-HHC from urine, including an enzymatic hydrolysis step to cleave glucuronide conjugates, followed by liquid-liquid extraction and GC-MS analysis.
1. Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction
-
To a 10 mL glass tube, add 1 mL of urine.
-
Add 20 µL of an internal standard solution (e.g., 5'-hydroxy-9(S)-HHC-d3 at 50 ng/mL).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Vortex and incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
Add 5 mL of a hexane:ethyl acetate (9:1, v/v) mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for derivatization.
2. Derivatization
-
To the reconstituted extract, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp at 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ion Source: Electron ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Mode: Selected Ion Monitoring (SIM) or MRM mode.
-
Characteristic Ions (for SIM of TMS derivative - Proposed): Monitor for characteristic ions of the derivatized 5'-hydroxy-9(S)-HHC. These would need to be determined from a reference standard.
Caption: Workflow for GC-MS analysis of 5'-hydroxy-9(S)-HHC in urine.
Conclusion
The detection of 5'-hydroxy-9(S)-HHC is a reliable approach for confirming the consumption of 9(S)-HHC. The protocols provided here offer robust and sensitive methods for the analysis of this metabolite in forensic toxicology casework. It is essential to validate these methods in-house according to laboratory-specific standard operating procedures and regulatory guidelines. The use of certified reference materials for both the analyte and its deuterated internal standard is critical for accurate quantification. As the landscape of new psychoactive substances continues to evolve, the development and validation of analytical methods for novel metabolites like 5'-hydroxy-9(S)-HHC will remain a priority for the forensic science community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 5'-hydroxy-HHC Plasma Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 5'-hydroxy-hexahydrocannabinol (5'-hydroxy-HHC) in plasma by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 5'-hydroxy-HHC in plasma?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of 5'-hydroxy-HHC in plasma, endogenous substances like phospholipids, salts, and proteins can cause these effects.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][3]
Q2: What are the primary strategies to minimize matrix effects in 5'-hydroxy-HHC plasma analysis?
A2: The main strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are crucial to remove interfering matrix components.[1][2]
-
Chromatographic Separation: Optimizing the LC method to separate 5'-hydroxy-HHC from matrix interferences is essential.[4]
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for 5'-hydroxy-HHC is highly recommended to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank plasma matrix that is representative of the study samples helps to normalize the matrix effects between the calibrators and the unknown samples.[3]
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering components.[5]
Q3: How can I quantitatively assess the matrix effect for my 5'-hydroxy-HHC assay?
A3: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (blank plasma extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated using the following formula:
Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) * 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q4: Which ionization technique, ESI or APCI, is less susceptible to matrix effects for 5'-hydroxy-HHC analysis?
A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to matrix effects than Electrospray Ionization (ESI) for the analysis of cannabinoids in biological fluids.[2][6] However, the choice of ionization technique should be optimized based on the specific analyte and instrument conditions.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal for 5'-hydroxy-HHC in plasma samples, but good signal in neat standards. | Significant ion suppression from the plasma matrix. | - Improve sample cleanup using a more rigorous SPE protocol or a combination of protein precipitation and SPE.[2]- Optimize the chromatographic gradient to better separate 5'-hydroxy-HHC from the suppression zone.[4]- If using ESI, consider switching to APCI.[2]- Dilute the sample with the mobile phase to reduce the concentration of interfering matrix components.[5] |
| Poor reproducibility of results (high %CV) for quality control (QC) samples. | Inconsistent matrix effects between samples. | - Ensure the use of a suitable internal standard, preferably a stable isotope-labeled 5'-hydroxy-HHC.- Use matrix-matched calibrators and QC samples prepared from a pooled blank plasma source.[3]- Homogenize plasma samples thoroughly before extraction. |
| High background noise in the chromatogram. | Contamination from the LC system, solvents, or incomplete sample cleanup. | - Isolate the source of contamination by diverting the LC flow away from the mass spectrometer and infusing a clean solvent. If the noise disappears, the issue is with the LC system. If it persists, the problem is likely in the MS source. - Use high-purity, LC-MS grade solvents and additives.- Implement a more effective sample preparation method to remove a wider range of interferences. |
| Peak splitting or tailing for 5'-hydroxy-HHC. | Matrix components interfering with the chromatography. | - Optimize the mobile phase gradient and/or change the analytical column to one with a different stationary phase to improve peak shape.- Enhance the sample cleanup procedure to remove the interfering components. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 5'-hydroxy-HHC, the following table summarizes typical recovery and matrix effect data for HHC and other cannabinoids in plasma, which can be considered as a reasonable proxy.
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| HHC | Protein Precipitation & SPE | 89.62 | Not specified | [7] |
| THC | Protein Precipitation & SPE | >90 | < ±26 | [8] |
| 11-OH-THC | Protein Precipitation & SPE | >74 | < ±26 | [8] |
| THC-COOH | Protein Precipitation & SPE | >74 | < ±26 | [8] |
| Synthetic Cannabinoids | SPE | Not specified | 76.7 - 106.1 | [1] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the extraction of HHC and its metabolites from human plasma.[9][10]
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Acetic acid, 0.1 M aqueous solution
-
Internal Standard (IS) solution (e.g., 5'-hydroxy-HHC-d3)
-
SPE cartridges (e.g., Chromabond Drug II or equivalent mixed-mode cation exchange)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 250 µL of plasma.
-
Internal Standard Spiking: Add 25 µL of the internal standard solution to the plasma sample.
-
Protein Precipitation:
-
Add 750 µL of cold acetonitrile to the plasma sample.
-
Vortex for 20 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with 2 mL of 0.1 M aqueous acetic acid solution.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water.
-
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge twice with 3 mL of water.
-
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the analytes with an appropriate solvent (e.g., 2 mL of a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for 5'-hydroxy-HHC analysis in plasma.
Caption: Troubleshooting logic for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. providiongroup.com [providiongroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. unitedchem.com [unitedchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solid-Phase Extraction (SPE) of 5'-hydroxy-9(S)-HHC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of 5'-hydroxy-9(S)-HHC during solid-phase extraction (SPE).
Troubleshooting Guide: Low Recovery of 5'-hydroxy-9(S)-HHC
Low recovery is a common issue in SPE. This guide provides a systematic approach to identifying and resolving the root cause of this problem.
Question 1: I am experiencing low recovery of 5'-hydroxy-9(S)-HHC. Where should I start troubleshooting?
The first step is to determine at which stage of the SPE process the analyte is being lost.[1][2] This can be achieved by collecting and analyzing fractions from each step of the SPE procedure: the load (flow-through), the wash, and the elution fractions.[1][2] Analyzing these fractions will pinpoint whether the analyte is not binding to the sorbent, being prematurely washed away, or not being properly eluted.
Question 2: What should I do if my analyte is found in the load (flow-through) fraction?
If 5'-hydroxy-9(S)-HHC is detected in the flow-through, it indicates a problem with the initial binding of the analyte to the SPE sorbent.[1][3] Several factors could be responsible:
-
Incorrect Sorbent Choice: The polarity of 5'-hydroxy-9(S)-HHC, due to its hydroxyl group, may not be compatible with the chosen sorbent. For polar analytes, a polar sorbent or a reversed-phase sorbent with appropriate sample pre-treatment might be necessary.[4]
-
Improper Sample pH: The pH of the sample can significantly affect the ionization state of the analyte, which in turn influences its retention on the sorbent.[5] For hydroxylated cannabinoids, adjusting the sample pH to suppress ionization might be necessary for reversed-phase SPE.
-
Sample Solvent is Too Strong: If the solvent in which the sample is dissolved is too strong (i.e., has a high elution strength), it can prevent the analyte from binding to the sorbent.[1][3] Consider diluting the sample with a weaker solvent.
-
High Flow Rate: A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to incomplete binding.[3][5]
-
Sorbent Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample can cause the analyte to pass through without binding.[3][5]
Question 3: My analyte is being lost during the wash step. What could be the cause?
If 5'-hydroxy-9(S)-HHC is detected in the wash fraction, the wash solvent is likely too strong, causing the analyte to be prematurely eluted from the sorbent.[1] To address this:
-
Decrease the Elution Strength of the Wash Solvent: Reduce the percentage of organic solvent in the wash solution. The goal is to use a solvent strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[5]
-
Optimize the pH of the Wash Solvent: Ensure the pH of the wash solvent is maintained at a level that ensures the analyte remains in its retained form.[1]
Question 4: I am not detecting my analyte in the load or wash fractions, but the recovery in the eluate is still low. What should I investigate?
If the analyte is not in the flow-through or wash fractions, it is likely retained on the sorbent but not being efficiently eluted.[1] Consider the following:
-
Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[4] Increase the percentage of organic solvent or use a stronger eluting solvent. For polar compounds like 5'-hydroxy-9(S)-HHC, adding a small amount of a modifier like formic acid or ammonia (B1221849) to the elution solvent can improve recovery, depending on the sorbent and analyte chemistry.[4]
-
Inadequate Elution Volume: The volume of the elution solvent may be insufficient to completely elute the analyte.[4] Try increasing the elution volume and collecting multiple elution fractions to see if recovery improves.
-
Secondary Interactions: The hydroxyl group on 5'-hydroxy-9(S)-HHC could be involved in secondary interactions with the sorbent material, leading to irreversible binding. Modifying the elution solvent with additives or choosing a different sorbent chemistry can help to disrupt these interactions.
Frequently Asked Questions (FAQs)
Q1: What type of SPE sorbent is best for a hydroxylated synthetic cannabinoid like 5'-hydroxy-9(S)-HHC?
The choice of sorbent depends on the overall polarity of the molecule. While HHC itself is relatively nonpolar, the addition of a hydroxyl group increases its polarity. A reversed-phase (e.g., C18, C8) sorbent is often a good starting point for cannabinoids.[6] However, for more polar metabolites, a polymeric reversed-phase sorbent or even a mixed-mode sorbent (combining reversed-phase and ion-exchange properties) could provide better retention and recovery.[7][8]
Q2: How does the sample matrix (e.g., plasma, urine) affect the recovery of 5'-hydroxy-9(S)-HHC?
Complex biological matrices like plasma and urine can interfere with the SPE process.[5]
-
Plasma/Blood: Proteins in plasma can precipitate and clog the SPE cartridge or bind to the analyte. A protein precipitation step (e.g., with acetonitrile) is often necessary before loading the sample onto the SPE cartridge.[9]
-
Urine: Urine samples may contain conjugated metabolites (e.g., glucuronides). A hydrolysis step (e.g., with β-glucuronidase) might be required to cleave the conjugate and allow for the extraction of the free metabolite.[10]
Q3: Can drying the SPE cartridge affect my recovery?
For some reversed-phase sorbents, allowing the cartridge to dry out after conditioning and before sample loading can lead to poor recovery.[4] It is generally recommended to keep the sorbent bed wet throughout the process until the final drying step before elution.
Q4: What are some general tips for improving SPE reproducibility for cannabinoid analysis?
-
Consistent Flow Rates: Use a vacuum manifold or an automated SPE system to ensure consistent flow rates during each step.[5]
-
Proper Cartridge Conditioning: Always condition the SPE cartridge according to the manufacturer's instructions to ensure proper activation of the sorbent.[3]
-
Use of Internal Standards: Adding an isotopically labeled internal standard similar to 5'-hydroxy-9(S)-HHC before sample preparation can help to correct for analyte loss during the extraction process and improve the accuracy and precision of quantification.
Quantitative Data Summary
The following table summarizes factors that can lead to low recovery in SPE and potential solutions, along with the expected impact on recovery.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Analyte in Flow-Through | Incorrect sorbent choice | Select a sorbent with appropriate polarity (e.g., polymeric reversed-phase).[4] | Increased analyte retention |
| Sample pH not optimal | Adjust sample pH to suppress analyte ionization.[5] | Enhanced binding to sorbent | |
| Sample solvent too strong | Dilute sample with a weaker solvent.[3] | Improved analyte retention | |
| High sample loading flow rate | Decrease the flow rate during sample loading.[5] | Increased analyte-sorbent interaction time | |
| Analyte in Wash Fraction | Wash solvent is too strong | Decrease the organic solvent percentage in the wash solution.[1] | Reduced premature elution of analyte |
| Low Recovery in Eluate | Elution solvent is too weak | Increase the strength of the elution solvent (e.g., higher organic content, add modifier).[4] | Improved desorption of analyte |
| Insufficient elution volume | Increase the volume of the elution solvent.[4] | More complete elution of analyte | |
| Secondary interactions with sorbent | Use a different sorbent or add a competing agent to the elution solvent. | Disruption of secondary interactions |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Protocol for Hydroxylated Cannabinoids from a Biological Matrix (e.g., Plasma)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 2 mL of cold acetonitrile (B52724) to precipitate proteins.[9]
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of loading buffer (e.g., 5% methanol (B129727) in water).
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., C18 or a polymeric reversed-phase).
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of loading buffer. Do not allow the cartridge to go dry.[3]
-
-
Sample Loading:
-
Load the reconstituted sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).[5]
-
Collect the flow-through for analysis if troubleshooting is needed.
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak wash buffer (e.g., 10% methanol in water) to remove interferences.
-
Collect the wash fraction for analysis if troubleshooting is needed.
-
-
Drying:
-
Dry the SPE cartridge under vacuum for 5-10 minutes to remove any remaining wash buffer.
-
-
Elution:
-
Elute the analyte with 2 x 1.5 mL of a suitable elution solvent (e.g., methanol, acetonitrile, or a mixture with a modifier).
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
-
Visualizations
Caption: A step-by-step workflow for the solid-phase extraction of 5'-hydroxy-9(S)-HHC.
Caption: A troubleshooting decision tree for low SPE recovery of 5'-hydroxy-9(S)-HHC.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. specartridge.com [specartridge.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. waters.com [waters.com]
Technical Support Center: Optimization of Ionization for 5'-hydroxy-HHC in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 5'-hydroxy-hexahydrocannabinol (5'-hydroxy-HHC).
Frequently Asked Questions (FAQs)
Q1: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for analyzing 5'-hydroxy-HHC?
A1: Both ESI and APCI can be used for the analysis of 5'-hydroxy-HHC, and the optimal choice depends on your specific experimental goals, sample matrix, and instrumentation. ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it a common choice for hydroxylated cannabinoids. However, ESI can be prone to ion suppression from matrix components.[1] APCI is generally more robust against matrix effects and is well-suited for less polar, thermally stable compounds.[2][3] For complex matrices, APCI may offer better performance due to reduced ion suppression.[4] It is recommended to test both ionization techniques to determine the best option for your specific application.
Q2: What are the expected precursor ions for 5'-hydroxy-HHC in positive and negative ion modes?
A2: In positive ion mode, you can typically expect to observe the protonated molecule [M+H]⁺. Adduct formation is also common, leading to ions such as [M+Na]⁺ and [M+K]⁺.[5] In negative ion mode, the deprotonated molecule [M-H]⁻ is the primary ion of interest. The formation of adducts with mobile phase anions like formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ can also occur.
Q3: What is in-source fragmentation, and how can it affect the analysis of 5'-hydroxy-HHC?
A3: In-source fragmentation, also known as source-induced dissociation (SID), is the fragmentation of an analyte that occurs within the ion source of the mass spectrometer before mass analysis.[6] This can be problematic as it can reduce the intensity of the precursor ion, leading to lower sensitivity. For hydroxylated cannabinoids, a common in-source fragmentation is the loss of a water molecule (-18 Da).[7] It is crucial to optimize ion source parameters to minimize in-source fragmentation and ensure accurate quantification of the intact molecule.
Q4: How can I confirm the identity of 5'-hydroxy-HHC in my samples?
A4: The identity of 5'-hydroxy-HHC can be confirmed by comparing its retention time and fragmentation pattern (MS/MS spectrum) with that of a certified reference standard. The fragmentation of cannabinoids often involves characteristic losses, such as the loss of a neutral butene group or cleavage of the bond between the aromatic and alkyl rings.[8] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to further confirm the elemental composition of the precursor and fragment ions.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for 5'-hydroxy-HHC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization Source Parameters | Systematically optimize key ESI/APCI parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature and flow rate, and fragmentor voltage.[9][10] Refer to the tables below for recommended starting points. |
| Ion Suppression | Infuse a standard solution of 5'-hydroxy-HHC post-column while injecting a blank matrix extract to observe any drop in signal intensity. If suppression is present, improve sample clean-up, dilute the sample, or switch to a more matrix-tolerant ionization source like APCI.[1] |
| Incorrect Mobile Phase Composition | Ensure the mobile phase pH is suitable for the chosen ionization mode (acidic for positive mode, basic for negative mode). The presence of additives like formic acid or ammonium (B1175870) formate can significantly impact ionization efficiency.[11] |
| Degradation of the Analyte | 5'-hydroxy-HHC may be sensitive to temperature and light. Ensure proper storage of standards and samples. Check for degradation by analyzing a freshly prepared standard. |
| Instrument Contamination | A dirty ion source or mass spectrometer can lead to poor sensitivity.[8] Perform routine cleaning and maintenance as recommended by the instrument manufacturer. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent. If peak shape does not improve, consider replacing the guard column or the analytical column.[12] |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[12] |
| Secondary Interactions | Peak tailing can be caused by interactions between the analyte and active sites on the column. Adjusting the mobile phase pH or using a different column chemistry may help. |
| Extra-column Volume | Excessive tubing length or poorly made connections can lead to peak broadening. Minimize the length and internal diameter of all tubing between the injector and the detector. |
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pump Malfunction or Leaks | Check for pressure fluctuations and perform a leak test on the LC system.[13] |
| Mobile Phase Inconsistency | Ensure mobile phases are properly degassed and prepared fresh daily. Microbial growth in aqueous mobile phases can also cause issues.[12] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature, as temperature can affect retention time.[14] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Urine
-
To a 1 mL aliquot of plasma or urine, add an internal standard.
-
Perform protein precipitation by adding 2 mL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Source: ESI or APCI in positive ion mode
Quantitative Data Summary
Table 1: Recommended Starting Parameters for ESI Source Optimization
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV |
| Nebulizer Gas Pressure | 30 - 50 psi | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C | 300 - 350 °C |
| Fragmentor Voltage | 100 - 150 V | 100 - 150 V |
Table 2: Recommended Starting Parameters for APCI Source Optimization
| Parameter | Positive/Negative Ion Mode |
| Corona Current | 4 - 10 µA |
| Nebulizer Gas Pressure | 40 - 60 psi |
| Vaporizer Temperature | 350 - 450 °C |
| Drying Gas Flow | 5 - 10 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Capillary Voltage | 2 - 4 kV |
Visualizations
Caption: Experimental workflow for the analysis of 5'-hydroxy-HHC.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. An Atmospheric Pressure Ionization MS/MS Assay using Online Extraction for the Analysis of 11 Cannabinoids and Metabolites in Human Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. algimed.com [algimed.com]
- 3. youtube.com [youtube.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. zefsci.com [zefsci.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
"preventing degradation of 5'-hydroxy-9(S)-HHC during sample storage"
Welcome to the Technical Support Center for 5'-hydroxy-9(S)-HHC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 5'-hydroxy-9(S)-HHC during sample storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is 5'-hydroxy-9(S)-HHC and why is its stability important?
A1: 5'-hydroxy-9(S)-HHC is a metabolite of 9(S)-hexahydrocannabinol (9(S)-HHC), a semi-synthetic cannabinoid. As a metabolite, it is crucial for pharmacokinetic and metabolism studies. Ensuring its stability in stored samples is paramount for accurate analytical quantification and reliable experimental results. Degradation can lead to an underestimation of its concentration and the appearance of unknown compounds that may interfere with analysis.
Q2: What are the primary factors that can cause the degradation of 5'-hydroxy-9(S)-HHC?
A2: While specific degradation pathways for 5'-hydroxy-9(S)-HHC are not extensively documented, based on the behavior of other cannabinoids, the primary factors contributing to its degradation are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[1][2]
-
Light: Exposure to light, particularly UV rays, can provide the energy for photodegradation reactions.[3][4]
-
Oxygen (Air): Oxidation is a common degradation pathway for cannabinoids, leading to the formation of various oxidation byproducts.[1][3]
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of cannabinoids.[1]
Q3: What are the recommended long-term storage conditions for 5'-hydroxy-9(S)-HHC?
A3: For long-term stability, it is recommended to store 5'-hydroxy-9(S)-HHC under the following conditions:
-
Temperature: Frozen at -20°C or colder. Studies on other hydroxylated cannabinoid metabolites show good stability at these temperatures.[2]
-
Atmosphere: In an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protected from light by using amber vials or storing in a dark location.[3]
-
Solvent: Dissolved in a suitable, high-purity organic solvent like acetonitrile (B52724) or ethanol (B145695). Acetonitrile is a common solvent for commercially available standards.
Q4: Can I store samples containing 5'-hydroxy-9(S)-HHC in a refrigerator (2-8°C)?
A4: Refrigeration may be suitable for short-term storage (a few days). However, for longer durations, it is not ideal. Studies on other hydroxylated cannabinoids have shown significant degradation at refrigerated temperatures compared to frozen conditions.[2]
Q5: How does the choice of solvent impact the stability of 5'-hydroxy-9(S)-HHC?
A5: The solvent can influence the stability of cannabinoids. For instance, ethanol and methanol (B129727) have been shown to be more suitable for storing cannabinoids than chloroform.[5] It is crucial to use high-purity solvents and to be aware that some solvents, like methanol, can potentially incorporate into degradation products under certain conditions.[6] For analytical purposes, acetonitrile is a commonly used and appropriate solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of 5'-hydroxy-9(S)-HHC concentration in stored samples. | Improper storage temperature. | Verify that samples are consistently stored at or below -20°C. Avoid repeated freeze-thaw cycles. |
| Exposure to oxygen. | Purge the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing. Use vials with tight-fitting caps. | |
| Exposure to light. | Store samples in amber glass vials or wrap clear vials in aluminum foil. Keep storage areas dark. | |
| Unsuitable pH of the sample matrix. | For aqueous samples, ensure the pH is buffered to a neutral or slightly acidic range (pH 4-6), as extreme pH can promote degradation.[1] | |
| Appearance of unknown peaks in chromatograms. | Degradation of 5'-hydroxy-9(S)-HHC. | Analyze a freshly prepared standard to confirm the retention time of the parent compound. Compare the chromatogram of the stored sample to identify potential degradation products. Consider performing forced degradation studies to identify likely degradants. |
| Contamination of the solvent or sample matrix. | Use high-purity solvents and pre-screen all materials used in sample preparation for interfering peaks. | |
| Inconsistent analytical results between replicates. | Non-homogenous sample. | Ensure the sample is thoroughly mixed before taking an aliquot for analysis, especially after thawing. |
| Adsorption to container surfaces. | Use silanized glass vials to minimize adsorption of the analyte to the glass surface. | |
| Degradation during sample preparation. | Minimize the exposure of the sample to light and elevated temperatures during preparation steps. Work efficiently to reduce the time between sample preparation and analysis. |
Quantitative Data Summary
Specific quantitative stability data for 5'-hydroxy-9(S)-HHC is limited in the public domain. However, data from studies on other cannabinoids and their metabolites can provide valuable insights.
Table 1: Stability of THC and its Metabolites in Biological Matrices under Different Storage Temperatures.
| Compound | Matrix | Storage Temperature | Duration | Stability |
| 11-OH-THC | Brain | -70°C | 390 days | Stable (<20% loss)[2] |
| 11-OH-THC | Brain | -20°C | 390 days | Stable (<20% loss)[2] |
| 11-OH-THC | Brain | 4°C | 300 days | Stable, but unstable after longer periods.[2] |
| THCCOOH | Brain | -20°C / -70°C | 390 days | Stable (<20% loss)[2] |
| THCCOOH | Brain | 4°C | > 1 month | Unstable[2] |
| THC | Whole Blood | -20°C | 6 months | ~20% loss[7] |
| THC | Whole Blood | 4°C | 3-4 months | Stable[7] |
Table 2: General Stability of Cannabinoids in Solution.
| Cannabinoid | Condition | Result | Reference |
| THC | In solution, exposed to light | Greatest single factor in loss of cannabinoids. | [8] |
| THC | In solution, air oxidation in dark | Significant losses, leads to an increase in CBN. | [8] |
| CBD | Acidic conditions | Can convert to THC isomers. | [1] |
| CBD | Alkaline conditions | Extremely unstable. | [9] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of 5'-hydroxy-9(S)-HHC in Solution
Objective: To evaluate the stability of 5'-hydroxy-9(S)-HHC in a specified solvent under long-term storage conditions.
Materials:
-
5'-hydroxy-9(S)-HHC certified reference material
-
High-purity acetonitrile (or other solvent of interest)
-
2 mL amber glass vials with PTFE-lined caps
-
-20°C and 4°C storage units
-
Validated HPLC-UV or LC-MS/MS method for quantification
Procedure:
-
Prepare a stock solution of 5'-hydroxy-9(S)-HHC in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Aliquot the stock solution into multiple amber glass vials (e.g., 1 mL per vial).
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.
-
Designate time points for analysis (e.g., Day 0, 1 month, 3 months, 6 months, 12 months).
-
Store a set of vials at -20°C and another set at 4°C, both protected from light.
-
At each time point, retrieve three vials from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using a validated chromatographic method to determine the concentration of 5'-hydroxy-9(S)-HHC.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The compound is considered stable if the concentration remains within a predefined range (e.g., 90-110%) of the initial concentration.
Protocol 2: Forced Degradation Study of 5'-hydroxy-9(S)-HHC
Objective: To identify potential degradation products and degradation pathways of 5'-hydroxy-9(S)-HHC under stress conditions.
Materials:
-
5'-hydroxy-9(S)-HHC solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or oven
-
Validated stability-indicating LC-MS/MS method
Procedure:
-
Acid Hydrolysis: Mix the 5'-hydroxy-9(S)-HHC solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the 5'-hydroxy-9(S)-HHC solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidation: Mix the 5'-hydroxy-9(S)-HHC solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Heat the 5'-hydroxy-9(S)-HHC solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the 5'-hydroxy-9(S)-HHC solution in a photostability chamber to a controlled light source (e.g., ICH Q1B conditions).
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating LC-MS/MS method.
-
Monitor for a decrease in the peak area of 5'-hydroxy-9(S)-HHC and the appearance of new peaks corresponding to degradation products.
-
Characterize the degradation products using mass spectrometry data.
Visualizations
Caption: Factors leading to the degradation of 5'-hydroxy-9(S)-HHC.
Caption: Workflow for a long-term stability study of 5'-hydroxy-9(S)-HHC.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. academic.oup.com [academic.oup.com]
- 3. broughton-group.com [broughton-group.com]
- 4. leafly.com [leafly.com]
- 5. researchgate.net [researchgate.net]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Derivatization Techniques for GC-MS of Hydroxylated HHC
Welcome to the technical support center for the derivatization of hydroxylated hexahydrocannabinol (B1216694) (HHC) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of hydroxylated HHC?
A1: Hydroxylated HHC, like other cannabinoids containing hydroxyl (-OH) groups, is a polar molecule. This polarity makes it non-volatile and susceptible to thermal degradation at the high temperatures used in a GC injector port.[1] Derivatization is a chemical modification process that replaces the active hydrogen on the hydroxyl groups with a nonpolar moiety.[1][2] This process increases the molecule's volatility and thermal stability, leading to several benefits for GC-MS analysis:
-
Improved Chromatographic Peak Shape: Derivatized analytes typically produce sharper, more symmetrical peaks, leading to better separation and resolution.[3]
-
Increased Volatility: Derivatization makes the analyte more amenable to gas-phase analysis at lower temperatures.[2][4]
-
Enhanced Thermal Stability: It prevents the degradation of the analyte in the hot GC inlet, ensuring accurate quantification.[5][6]
-
Improved Sensitivity: Certain derivatizing agents can enhance the detector response, leading to lower limits of detection.[7]
Q2: What are the most common derivatization techniques for hydroxylated cannabinoids like HHC?
A2: The two most prevalent derivatization techniques for cannabinoids for GC-MS analysis are silylation and acylation.[3]
-
Silylation: This is the most widely used technique and involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2][3][5] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7] These reagents are highly effective at increasing the volatility and thermal stability of cannabinoids.[3]
-
Acylation: This technique introduces an acyl group into the molecule.[3] Perfluoroacyl derivatives are often used as they are highly volatile and can enhance sensitivity, especially with an electron capture detector (ECD).[3] Common acylating reagents include Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFAA).[8][9]
Q3: Which silylating reagent should I choose for hydroxylated HHC: BSTFA or MSTFA?
A3: Both BSTFA and MSTFA are excellent choices for silylating hydroxylated cannabinoids.[5][10]
-
BSTFA is a powerful silylating agent suitable for a wide range of functional groups and is often used with a catalyst like trimethylchlorosilane (TMCS) to increase its reactivity.[3][4]
-
MSTFA is one of the most volatile and reactive silylating reagents, making it ideal for GC-MS applications.[3][11] A key advantage of MSTFA is that its by-products are more volatile than those of BSTFA, which can lead to cleaner chromatograms.[11]
The choice may depend on the specific hydroxylated HHC metabolite and laboratory preference. It is recommended to test both to determine which provides the optimal results for your specific application.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Product Peak | 1. Moisture in Sample/Reagents: Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction.[1][12] | - Ensure the sample extract is completely dry before adding the derivatization reagent. Evaporate the sample to dryness under a gentle stream of nitrogen.[3] - Use anhydrous solvents.[4] - Store derivatization reagents in a desiccator under an inert atmosphere.[1] |
| 2. Degraded Derivatization Reagent: Reagents can degrade over time, especially with exposure to air and moisture.[1] | - Use a fresh vial of the derivatization reagent.[1] - Purchase reagents in small quantities to ensure freshness. | |
| 3. Incomplete Reaction: The reaction time or temperature may be insufficient. | - Optimize the reaction conditions. Increase the reaction time or temperature. A typical starting point is 70°C for 30 minutes.[3] For more sterically hindered hydroxyl groups, a longer time or higher temperature may be necessary.[13] | |
| 4. Insufficient Reagent: The amount of derivatizing agent may not be enough to derivatize all the analyte. | - Add the silylating reagent in excess. A general rule is to use at least a 2:1 molar ratio of reagent to active hydrogens.[13] | |
| 5. Sample Matrix Interference: Components in the sample matrix may interfere with the derivatization reaction.[1] | - Improve the sample extraction and clean-up procedure to remove interfering substances.[1] | |
| Multiple or Tailing Peaks for a Single Analyte | 1. Incomplete Derivatization: Not all hydroxyl groups on the HHC metabolite have been derivatized, leading to a mixture of partially and fully derivatized products.[14] | - Optimize the derivatization reaction conditions (time, temperature, reagent concentration) to ensure complete derivatization.[13] - Consider using a catalyst like TMCS with BSTFA to enhance reactivity.[3] |
| 2. Analyte Degradation: The reaction temperature may be too high, causing the analyte or its derivative to degrade.[1] | - Test a lower reaction temperature range (e.g., 60-70°C).[1] | |
| 3. GC Column Issues: The GC column may be contaminated or degraded, or there might be issues with the column installation.[1] | - Condition the GC column according to the manufacturer's instructions. - Trim the front end of the column. - Ensure the column is installed at the correct height in the inlet.[1] | |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in the drying step, reagent addition, or reaction conditions can lead to inconsistent results. | - Standardize the entire sample preparation and derivatization protocol. Use a consistent method for drying the sample and precise volumes for reagents. |
| 2. Reagent Instability: The derivatizing reagent may be degrading over time. | - Prepare fresh working solutions of the derivatizing reagent regularly. |
Experimental Protocols
Protocol 1: Silylation of Hydroxylated HHC using BSTFA with 1% TMCS
This protocol is a general procedure adapted from methods for other cannabinoids.[3]
Materials:
-
Dried sample extract containing hydroxylated HHC
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Ethyl Acetate or other suitable solvent
-
Heating block or water bath
-
Nitrogen gas supply
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Evaporate any solvent under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitution (Optional): Reconstitute the dried extract in a small volume of anhydrous ethyl acetate.
-
Derivatization: To the dried extract, add 50 µL of BSTFA with 1% TMCS.[3][6]
-
Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes.[3][6]
-
Cooling: Allow the vial to cool to room temperature.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[3]
Protocol 2: Silylation of Hydroxylated HHC using MSTFA
This protocol is an alternative silylation method.
Materials:
-
Dried sample extract containing hydroxylated HHC
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Ethyl Acetate or other suitable solvent
-
Heating block or water bath
-
Nitrogen gas supply
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of MSTFA to the dried extract.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
Quantitative Data Summary
The following table summarizes typical parameters for the GC-MS analysis of derivatized cannabinoids. These are starting points and should be optimized for your specific instrument and hydroxylated HHC metabolites.
| Parameter | Typical Value / Condition | Reference |
| GC Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) | [4] |
| Inlet Temperature | 250 - 280 °C | [4] |
| Oven Temperature Program | Initial: 70-100°C, hold for 1-2 min; Ramp: 10-25°C/min to 300-320°C, hold for 2-5 min | [4] |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Injection Mode | Splitless or Split (e.g., 10:1) | |
| MS Ion Source Temperature | 230 °C | |
| MS Quadrupole Temperature | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Scan Range | 50 - 550 amu | [4] |
Visualizations
Caption: Workflow for hydroxylated HHC derivatization and GC-MS analysis.
Caption: Logic diagram for troubleshooting common derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. selectscience.net [selectscience.net]
- 3. benchchem.com [benchchem.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 14. ecommons.luc.edu [ecommons.luc.edu]
Technical Support Center: Trace Level Detection of HHC Metabolites
Welcome to the technical support center for the analysis of hexahydrocannabinol (B1216694) (HHC) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and best practices for the trace level detection of these emerging compounds. While the query specifically mentioned 5'-OH-9(S)-HHC, current literature predominantly focuses on other hydroxylated and carboxylated metabolites such as 11-OH-HHC, 8-OH-HHC, and HHC-COOH. The principles and methods discussed here are broadly applicable to various HHC metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting 5'-OH-9(S)-HHC and other HHC metabolites at trace levels?
A1: The most common and reliable methods for the stereoselective detection and quantification of HHC metabolites are chromatographic techniques coupled with mass spectrometry.[1] These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method widely used for analyzing HHC and its metabolites in various biological matrices like blood, urine, and oral fluid.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS is also frequently employed, particularly for whole blood analysis. It often requires derivatization of the analytes to improve their volatility and thermal stability.[1][4]
Q2: Why is it important to differentiate between the 9R and 9S epimers of HHC and its metabolites?
A2: The 9R and 9S epimers (also known as diastereomers) of HHC can exhibit different pharmacological and toxicological activities. Therefore, resolving these epimers is crucial for accurately interpreting their clinical and forensic significance.[2] Analytical methods should be capable of separating and independently quantifying both forms.
Q3: What are the major challenges in analyzing trace levels of HHC metabolites?
A3: Researchers may encounter several challenges, including:
-
Matrix Effects: Components of biological samples (e.g., salts, lipids, proteins in blood or urine) can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and affecting accuracy.[3][5]
-
Low Concentrations: Metabolites are often present at very low (ng/mL) levels, requiring highly sensitive instrumentation and optimized sample preparation to achieve the necessary limits of detection.[6]
-
Isomer Separation: Achieving baseline chromatographic separation of the 9R and 9S epimers can be difficult and requires careful method development.[7]
-
Metabolite Conjugation: In urine, HHC metabolites are often present as glucuronide conjugates and require an enzymatic hydrolysis step before extraction and analysis.[2][8]
Q4: Can standard THC screening immunoassays detect HHC use?
A4: Yes, HHC and its metabolites, particularly carboxylated forms (HHC-COOH), can cross-react with antibodies used in standard THC immunoassays.[6][9] This can lead to presumptive positive results for THC. Therefore, more specific confirmatory methods like LC-MS/MS or GC-MS/MS are essential to differentiate between THC and HHC consumption and avoid false positives.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Poor Sensitivity or No Detectable Analyte Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation method (LLE, SPE, or protein precipitation). Ensure pH is optimal for the analyte's pKa. Check the efficiency and expiration date of SPE cartridges. |
| Analyte Degradation | HHC metabolites may be sensitive to temperature and light. Keep samples cold and protected from light. Evaluate sample stability under your storage and processing conditions.[6] |
| Suboptimal MS/MS Parameters | Optimize MS parameters, including ionization source settings (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, MRM transitions). |
| Matrix Suppression | Dilute the sample extract, if possible, to reduce the concentration of interfering matrix components. Use a matrix-matched calibration curve or employ stable isotope-labeled internal standards to compensate for matrix effects.[3] |
| Incomplete Hydrolysis (Urine) | If analyzing urine, ensure the enzymatic hydrolysis (using β-glucuronidase) is complete. Optimize enzyme concentration, incubation time, and temperature.[8] |
Issue 2: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Automating sample preparation can reduce variability.[11] If manual, ensure precise and consistent execution of each step, especially liquid transfers and evaporation. |
| Instrument Instability | Check the stability of the LC-MS/MS system. Run system suitability tests before each batch. Monitor for fluctuations in pump pressure, retention time, and signal intensity of a standard. |
| Sample Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity to avoid introducing contaminants that can interfere with the analysis. |
| Freeze-Thaw Instability | Limit the number of freeze-thaw cycles for samples and standards, as some cannabinoids can degrade with repeated cycling.[6] |
Quantitative Data Summary
The following tables summarize the limits of quantification and reported concentrations of HHC and its metabolites from various studies.
Table 1: Limits of Quantification (LOQ) for HHC Analytes
| Analyte | Method | Matrix | LOQ | Reference |
| (9R)-HHC & (9S)-HHC | GC-MS | Serum/Plasma | 0.25 ng/mL | [4][6] |
| (9R)-HHC & (9S)-HHC | LC-MS/MS | Blood | 0.2 ng/mL | [3][5] |
| 11-OH-9R-HHC | LC-MS/MS | Blood | 0.2 ng/mL | [3][5] |
| 9R-HHC-COOH | LC-MS/MS | Blood | 2.0 ng/mL | [3][5] |
| 9S-HHC-COOH | LC-MS/MS | Blood | 2.0 ng/mL | [3][5] |
| ∆8-THC & ∆9-THC | LC-MS/MS | Whole Blood | 0.5 µg/L (0.5 ng/mL) | [7] |
Table 2: Reported Concentrations of HHC Isomers in Authentic Samples
| Analyte | Matrix | Concentration Range | Reference |
| (9R)-HHC | Whole Blood | [6] | |
| (9S)-HHC | Whole Blood | [6] | |
| (9R)-HHC | Whole Blood | 2.38 ng/mL (single case) | [1] |
| (9S)-HHC | Whole Blood | 1.39 ng/mL (single case) | [1] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of HHC Metabolites in Blood
This protocol is a generalized example. Specific parameters must be optimized for your instrumentation and analytes.
-
Sample Preparation (Protein Precipitation): [7]
-
To 50 µL of whole blood in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable stable isotope-labeled internal standard (e.g., THC-D3).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing pure standards for each analyte (e.g., 9R-HHC, 9S-HHC, 11-OH-9R-HHC).
-
Instrument Settings: Optimize gas temperatures, flow rates, and voltages according to manufacturer recommendations.
-
Visualizations
Caption: General workflow for HHC metabolite analysis.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Simplified metabolic pathway of HHC.
References
- 1. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discoverhealthgroup.com [discoverhealthgroup.com]
- 10. 9+ HHC & Drug Test: Does HHC Show Up? [Facts] [jitsi.cmu.edu.jm]
- 11. Automation System for the Flexible Sample Preparation for Quantification of Δ9-THC-D3, THC-OH and THC-COOH from Serum, Saliva and Urine | MDPI [mdpi.com]
"troubleshooting guide for 5'-hydroxy-HHC analytical methods"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-hydroxy-Hexahydrocannabinol (5'-hydroxy-HHC) and related metabolites.
Frequently Asked Questions (FAQs)
Q1: What is 5'-hydroxy-HHC and why is it important to analyze?
A1: 5'-hydroxy-HHC is a metabolite of Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid. It is formed by the hydroxylation of the pentyl side chain of the HHC molecule.[1] Analyzing for 5'-hydroxy-HHC and other metabolites is crucial for understanding the pharmacokinetics, metabolism, and potential biological activity of HHC. It is also important in forensic toxicology to confirm HHC consumption.[2][3][4]
Q2: What are the most common analytical techniques for 5'-hydroxy-HHC?
A2: The most common and reliable analytical techniques for the sensitive and selective quantification of 5'-hydroxy-HHC and other HHC metabolites in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] High-Performance Liquid Chromatography with UV detection (HPLC-UV) may also be used, particularly for potency testing in consumer products, but it may lack the sensitivity and selectivity required for bioanalysis.[7][8][9][10][11]
Q3: What are the major challenges in analyzing 5'-hydroxy-HHC?
A3: The primary challenges include:
-
Matrix Effects: Biological samples like plasma and urine contain endogenous components that can interfere with the ionization of the analyte in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[12][13][14]
-
Poor Peak Shape (Tailing): Cannabinoids, especially those with polar functional groups, can exhibit peak tailing in HPLC due to secondary interactions with the stationary phase.[15][16][17][18]
-
Isomeric Separation: HHC and its metabolites can exist as various isomers and diastereomers (e.g., 9R-HHC and 9S-HHC), which can be challenging to separate chromatographically.[19]
-
Analyte Stability: Cannabinoids can be susceptible to degradation due to factors like temperature, light, and repeated freeze-thaw cycles.[19]
Q4: Where can I obtain reference standards for 5'-hydroxy-HHC?
A4: Certified reference materials for 5'-hydroxy-HHC and other HHC metabolites can be sourced from various chemical suppliers specializing in analytical standards for cannabinoid research and forensic analysis. A recent study mentioned the use of a synthesized standard for 5'-OH-HHC.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing) in HPLC/LC-MS Analysis
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and poor resolution between adjacent peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Acidify the mobile phase with additives like 0.1% formic acid or acetic acid to a pH below 4. This protonates the silanol groups on the silica-based stationary phase, minimizing secondary interactions with the analyte.[17] |
| Column Overload | Reduce the injection volume or dilute the sample. Overloading the column with too much analyte can lead to peak distortion.[17][18] |
| Extra-column Dead Volume | Ensure all fittings and tubing are properly connected and have the minimum necessary length and internal diameter. Dead volume in the system can cause band broadening and peak tailing.[17][18] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from contaminants. If the column is old or contaminated, try flushing it with a strong solvent or replace it. |
Issue 2: Inaccurate Quantification due to Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS
Symptoms:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, especially at low concentrations.
-
Lower than expected signal intensity for the analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with Endogenous Matrix Components | Optimize the chromatographic method to achieve better separation of 5'-hydroxy-HHC from matrix interferences. This may involve using a different stationary phase (e.g., biphenyl (B1667301) or pentafluorophenyl) or adjusting the gradient elution profile.[12][13] |
| Insufficient Sample Cleanup | Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.[20][21] |
| Inappropriate Internal Standard (IS) | Use a stable isotope-labeled internal standard (e.g., 5'-hydroxy-HHC-d3) if available. A suitable IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations. |
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for HHC Metabolite Analysis
| Parameter | Typical Value/Condition |
| Column | C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm)[22] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min[22] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[22] |
| MRM Transitions | Specific to 5'-hydroxy-HHC and its fragments |
Table 2: Example Quantitative Performance Data for HHC Metabolite Analysis
| Analyte | Matrix | LLOQ (ng/mL) | Calibration Range (ng/mL) |
| 11-OH-HHC | Plasma | 0.2 | 0.2 - 20[23] |
| HHC-COOH | Plasma | 2.0 | 2.0 - 200[23] |
| 9(R)-HHC | Serum | 0.25 | 0.25 - 35.35[6] |
| 9(S)-HHC | Serum | 0.25 | 0.25 - 21.76[6] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 5'-hydroxy-HHC in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., 5'-hydroxy-HHC-d3 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Use the parameters outlined in Table 1.
-
Develop a gradient elution method starting with a higher aqueous phase composition and ramping up the organic phase to ensure good separation of metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for 5'-hydroxy-HHC and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrants.
-
Determine the concentration of 5'-hydroxy-HHC in the samples from the calibration curve.
-
Visualizations
Caption: Workflow for the LC-MS/MS analysis of 5'-hydroxy-HHC in plasma.
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. um.edu.mt [um.edu.mt]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 18. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 19. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 20. biotage.com [biotage.com]
- 21. agilent.com [agilent.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for 5'-hydroxy-9(S)-HHC LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5'-hydroxy-9(S)-hexahydrocannabinol (5'-hydroxy-9(S)-HHC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for reversed-phase LC-MS/MS analysis of 5'-hydroxy-9(S)-HHC?
A typical starting point for reversed-phase chromatography of HHC metabolites, including 5'-hydroxy-9(S)-HHC, involves a binary mobile phase system consisting of water with an acidic modifier as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) with the same modifier as mobile phase B. A common composition is 0.1% formic acid in water for mobile phase A and 0.1% formic acid in acetonitrile for mobile phase B.[1][2] This setup generally provides good peak shapes and ionization efficiency in positive electrospray ionization (ESI) mode.
Q2: What are the benefits of using additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase?
Mobile phase additives are crucial for several reasons in the LC-MS/MS analysis of cannabinoids:
-
Improved Peak Shape: Acidic additives like formic acid help to suppress the ionization of acidic cannabinoids, leading to sharper, more symmetrical peaks.[3]
-
Enhanced Ionization Efficiency: Additives can improve the ionization of target analytes in the mass spectrometer's source, leading to better sensitivity. Ammonium formate, for example, can enhance signal intensity for various lipid classes.[4][5][6]
-
Controlled pH: Maintaining a consistent mobile phase pH is essential for reproducible retention times.
-
Improved Separation: The choice and concentration of additives can alter the selectivity of the separation, helping to resolve closely eluting isomers.[3]
Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for 5'-hydroxy-9(S)-HHC analysis?
While reversed-phase chromatography is the most common technique for cannabinoid analysis, HILIC can be a valuable alternative, particularly for more polar metabolites.[7][8] Consider HILIC if you encounter the following challenges with reversed-phase methods:
-
Poor Retention: If 5'-hydroxy-9(S)-HHC or other polar metabolites are poorly retained on a C18 or other reversed-phase column, HILIC can provide increased retention.[8][9]
-
Matrix Interferences: HILIC offers a different selectivity compared to reversed-phase, which can be advantageous for separating the analyte from co-eluting matrix components.[8][9]
-
Enhanced MS Sensitivity: For some polar compounds, HILIC can lead to improved sensitivity in the MS due to the higher organic content of the mobile phase facilitating desolvation.[8]
Q4: Can I use methanol instead of acetonitrile as the organic solvent in my mobile phase?
Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can impact the selectivity of the separation. Acetonitrile is generally a stronger solvent in reversed-phase chromatography and can provide sharper peaks. However, a blend of acetonitrile and methanol can sometimes offer unique selectivity for resolving complex mixtures of cannabinoids.[3] It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation needs.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Dead volume in the LC system. | 1. Optimize the concentration of the acidic modifier (e.g., formic acid) in the mobile phase. Try a different modifier like ammonium formate.[3][4] 2. Try a different column chemistry (e.g., a column with a different end-capping or a biphenyl (B1667301) phase). 3. Reduce the injection volume or the concentration of the sample. 4. Check and minimize the length and diameter of tubing, and ensure all fittings are properly connected. |
| Low Sensitivity / Poor Ionization | 1. Suboptimal mobile phase additive for ionization. 2. Ion suppression from matrix components. 3. Incorrect ESI source parameters. | 1. Screen different mobile phase additives. For positive mode, compare 0.1% formic acid with 10 mM ammonium formate.[4][6] For negative mode, consider ammonium acetate.[4] 2. Improve sample preparation to remove interfering matrix components. Dilute the sample if possible. Adjust the chromatographic gradient to separate the analyte from the suppression zone. 3. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Column temperature fluctuations. 4. Column degradation. | 1. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, especially for gradient methods.[10] 2. Prepare fresh mobile phase daily and ensure proper mixing if using a quaternary pump. 3. Use a column oven to maintain a stable temperature.[1] 4. Replace the column with a new one. |
| Co-elution with Isomers or Interferences | 1. Insufficient chromatographic resolution. 2. Inappropriate stationary phase. | 1. Optimize the gradient profile (slope and duration). 2. Evaluate different organic solvents (acetonitrile vs. methanol) or a mixture.[3] 3. Try a different stationary phase. For cannabinoids, C18, C8, and biphenyl phases are commonly used.[11][12] Consider a longer column or one with a smaller particle size for higher efficiency. |
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS Method for HHC Metabolites
This protocol is adapted from a method developed for the analysis of HHC metabolites in urine.[1]
-
Instrumentation: Waters Acquity UPLC I-Class system coupled with a Waters Xevo TQ-XS triple quadrupole mass spectrometer.[1]
-
Column: Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0.0 min: 40% B
-
1.7 min: 80% B
-
1.71 min: 100% B
-
2.0 min: 100% B
-
2.05 min: 40% B
-
2.7 min: 40% B[1]
-
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 50 °C.[1]
-
Injection Volume: 0.5 µL.[1]
-
MS Detection: Electrospray ionization in positive mode (ESI+).
Protocol 2: General Purpose Reversed-Phase UHPLC-HRMS/MS for Cannabinoids
This protocol provides a general method for the separation of various neutral cannabinoids.
-
Instrumentation: Dionex Ultimate 3000 UHPLC system coupled to a QExactive Plus hybrid quadrupole Orbitrap mass spectrometer.[2]
-
Column: ACE UltraCore 2.5 SuperC18 (50 mm × 2.1 mm, 2.5 µm).[2]
-
Mobile Phase A: Water with 5 mmol/L ammonium formate and 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 10% B
-
1.0 min: 25% B
-
6.0 min: 90% B
-
8.0 min: 100% B
-
9.0 min: 100% B
-
9.1 - 11.1 min: 5% B (re-equilibration)[2]
-
-
Flow Rate: 400 µL/min.[2]
-
Column Temperature: 50 °C.[2]
-
Injection Volume: 5 µL.[2]
-
MS Detection: Electrospray ionization in positive mode (ESI+).
Data Presentation
Table 1: Comparison of Mobile Phase Modifiers for LC-MS/MS
| Modifier | Typical Concentration | Chromatography Mode | Pros | Cons | Ionization Mode |
| Formic Acid | 0.1% | Reversed-Phase, HILIC | Good peak shape for acidic compounds, volatile and MS-friendly.[1][3] | May not be optimal for all compounds. | Positive |
| Ammonium Formate | 5-10 mM | Reversed-Phase, HILIC | Can improve peak shape and sensitivity, acts as a buffer.[4][5] | May require pH adjustment with formic acid. | Positive / Negative |
| Ammonium Acetate | 5-10 mM | Reversed-Phase, HILIC | Useful for buffering at a higher pH range, can improve sensitivity for certain compounds.[4] | Can sometimes form adducts. | Positive / Negative |
| Acetic Acid | 0.1% | Reversed-Phase | Alternative to formic acid, can offer different selectivity.[4] | Less acidic than formic acid. | Positive |
Visualizations
Caption: A workflow for systematic mobile phase optimization in LC-MS/MS.
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimized Extraction Method for Neutral Cannabinoids Quantification Using UHPLC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. zeochem.com [zeochem.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
Navigating Novel Cannabinoid Detection: A Comparative Guide to the Validation of an Analytical Method for 5'-hydroxy-9(S)-HHC in Blood
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances, such as hexahydrocannabinol (B1216694) (HHC) and its metabolites, presents a significant challenge for forensic and clinical toxicology. Among these, 5'-hydroxy-9(S)-HHC is a potential biomarker of HHC consumption. Ensuring the reliability and accuracy of analytical methods for its detection in blood is paramount for accurate interpretation in research and forensic casework.
This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5'-hydroxy-9(S)-HHC in whole blood with established analytical methods for other relevant cannabinoids. The performance of this proposed method is benchmarked against validated methods for Δ⁹-tetrahydrocannabinol (THC), its major metabolites (11-hydroxy-THC and 11-nor-9-carboxy-THC), and the parent HHC epimers (9R-HHC and 9S-HHC).
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for the proposed 5'-hydroxy-9(S)-HHC method and established alternative methods. This allows for a direct comparison of their analytical performance characteristics.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Cannabinoids in Whole Blood
| Parameter | Proposed Method: 5'-hydroxy-9(S)-HHC (LC-MS/MS) | Alternative Method 1: THC, 11-OH-THC, THC-COOH (LC-MS/MS)[1] | Alternative Method 2: 9R-HHC & 9S-HHC (LC-MS/MS)[2][3] | Alternative Method 3: THC & Metabolites (GC-MS)[4][5] |
| Linearity (ng/mL) | 0.1 - 50 | 0.10 - 300 (THC), 0.50 - 300 (11-OH-THC), 5.0 - 300 (THC-COOH) | 0.2 - 20 (9R-HHC, 9S-HHC) | 0.3 - 50 (THC, 11-OH-THC) |
| Correlation Coefficient (r²) | >0.995 | ≥0.997 | ≥0.99 | >0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.027 (THC), 0.45 (11-OH-THC), 2.2 (THC-COOH) | Not Reported | 0.15 (THC, 11-OH-THC) |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.10 (THC), 0.50 (11-OH-THC), 5.0 (THC-COOH) | 0.2 | 0.3 (THC, 11-OH-THC) |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Low bias (<6%) | Within ±15% |
| Precision (%RSD) | <15% | <15% | <10% | <15% |
| Recovery (%) | >85% | Not explicitly stated, but matrix effects were evaluated | Not explicitly stated, but matrix effects were evaluated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the proposed method and the compared alternatives.
Proposed Method: Quantification of 5'-hydroxy-9(S)-HHC in Whole Blood by LC-MS/MS
This hypothetical method is designed based on established principles for cannabinoid analysis.
-
Sample Preparation:
-
To 100 µL of whole blood, add an internal standard (e.g., 5'-hydroxy-9(S)-HHC-d3).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 column for cannabinoid analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 5'-hydroxy-9(S)-HHC and its internal standard.
-
Alternative Method 1: Quantification of THC, 11-OH-THC, and THC-COOH in Whole Blood by LC-MS/MS[1]
-
Sample Preparation:
-
Utilizes a liquid-liquid extraction (LLE) with sodium hydroxide (B78521) alkalinization and acetonitrile precipitation from 50 µL of whole blood.[1]
-
-
LC-MS/MS Analysis:
Alternative Method 2: Quantification of 9R-HHC and 9S-HHC in Blood by LC-MS/MS[2][3]
-
Sample Preparation:
-
LC-MS/MS Analysis:
Alternative Method 3: Quantification of Cannabinoids in Whole Blood and Urine by GC-MS/MS[4]
-
Sample Preparation:
-
Automated on-line solid phase extraction (SPE) is employed for sample preparation.[4]
-
-
GC-MS/MS Analysis:
Visualizing the Validation Workflow
A clear understanding of the logical flow of an analytical method validation is essential. The following diagram illustrates the key stages involved.
Caption: Workflow for the validation of an analytical method.
This guide provides a framework for the validation and comparison of an analytical method for 5'-hydroxy-9(S)-HHC in blood. The provided data and protocols, based on existing literature for similar compounds, offer a robust starting point for laboratories seeking to develop and validate methods for emerging cannabinoids. Adherence to rigorous validation guidelines is essential to ensure the quality and reliability of analytical data in the evolving landscape of forensic and clinical toxicology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of five cannabinoids in blood and urine by gas chromatography tandem mass spectrometry applying automated on-line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Hydroxylated Hexahydrocannabinol (HHC) Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), on the global market necessitates robust and reproducible analytical methods for their detection and quantification, particularly for their metabolites in biological matrices.[1] This guide addresses the critical need for reliable quantification of hydroxylated HHC metabolites, which are key indicators of HHC consumption.
Presently, there is a notable absence of formal inter-laboratory comparison studies specifically for 5'-hydroxy-HHC. This guide, therefore, provides a comprehensive overview of the current landscape by summarizing available quantitative data for closely related hydroxylated HHC metabolites from single-laboratory validation studies. It also details the experimental protocols used in these studies to facilitate the development and validation of standardized methods. The principles and challenges discussed herein are directly applicable to the quantification of 5'-hydroxy-HHC.
The Challenge of Inter-Laboratory Variability in Cannabinoid Analysis
The cannabis testing industry has been grappling with the issue of inter-laboratory variation, where different laboratories produce statistically different results for the same sample. This variability undermines consumer confidence and poses risks to public health. The lack of standardized testing methods and certified reference materials is a primary contributor to this problem. Factors such as differences in sample preparation, analytical instrumentation, and calibration standards can all lead to disparate results. While these issues have been primarily documented for major cannabinoids like THC and CBD, they are equally pertinent to the analysis of emerging cannabinoids like HHC and its metabolites.
Quantitative Data for Hydroxylated HHC Metabolites
The following table summarizes the quantitative data from recent studies on the analysis of hydroxylated HHC metabolites in biological samples. It is important to note that this is a compilation from individual studies and not a direct inter-laboratory comparison. The data highlights the typical performance characteristics of current analytical methods.
| Analyte | Matrix | Method | LLOQ (ng/mL) | LLOQ (µg/L) | Calibration Range (ng/mL) | Laboratory/Study |
| 11-OH-9R-HHC | Blood | LC-MS/MS | 0.2 | - | 0.2 - 20 | Kronstrand et al. (2024)[2][3] |
| 8-OH-9R-HHC | Blood | LC-MS/MS | 0.2 | - | 0.2 - 20 | Kronstrand et al. (2024)[2][3] |
| R/S-HHC-OH | Urine | LC-MS/MS | - | 10 | 10 - 10000 | Carlsson et al. (2024) |
| 11-OH-THC | Blood | GC-MS/MS | 0.15 | 0.3 | - | Meier et al. (2022)[4] |
| Hydroxylated THC Isomers | Blood | LC-MS/MS | 1 | - | 1 - 50 | Glicksberg et al. (2025)[5] |
| 11-Hydroxy-THC | Biological Samples | GC-Ion Trap MS/MS | 2.5 | - | 2.5 - 25 | Agilent Technologies (2012)[6] |
Note: 11-OH-HHC is a positional isomer of 5'-hydroxy-HHC. The analytical principles are transferable.
Experimental Protocols
Standardized and detailed experimental protocols are crucial for achieving reproducible and comparable results across different laboratories. Below are representative protocols for the quantification of HHC and its metabolites using LC-MS/MS.
Protocol 1: Quantification of HHC and Metabolites in Blood by LC-MS/MS
This protocol is adapted from the study by Kronstrand et al. (2024) for the analysis of 9R-HHC, 9S-HHC, 11-OH-9R-HHC, 9R-HHC-COOH, 9S-HHC-COOH, and 8-OH-9R-HHC in blood.[2][3]
1. Sample Preparation:
-
A specific volume of whole blood is subjected to protein precipitation.
-
The supernatant is then diluted and prepared for solid-phase extraction (SPE).
-
The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatography: A liquid chromatography system is used with a suitable C18 or biphenyl (B1667301) column for the separation of analytes.
-
Mobile Phase: A gradient elution with a mixture of aqueous formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
3. Method Validation:
-
The method is validated for parameters including matrix effects, lower limit of quantification (LLOQ), calibration model, precision, bias, and stability.[2][3]
Protocol 2: Quantification of HHC Metabolites in Urine by LC-MS/MS
This protocol is based on the work of Carlsson et al. (2024) for the analysis of HHC metabolites in urine.
1. Sample Preparation:
-
Urine samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates of the metabolites.
-
The hydrolyzed sample is then extracted, often using liquid-liquid extraction or solid-phase extraction.
-
The extract is concentrated and reconstituted in the mobile phase.
2. LC-MS/MS Conditions:
-
Instrumentation: A Waters Acquity UPLC I-Class system coupled with a mass spectrometer.
-
Column: A suitable column to separate the metabolites of interest. The referenced study notes that R-HHC-OH and S-HHC-OH co-elute.
-
Total Run Time: A short run time of approximately 2.7 minutes can be achieved.
3. Data Analysis:
-
Quantification is performed using a calibration curve generated from certified reference materials.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, created using the DOT language, outline a typical workflow for HHC metabolite quantification and the metabolic pathway of HHC.
Caption: Experimental workflow for HHC metabolite quantification.
Caption: Simplified metabolic pathway of HHC.
References
"comparative analysis of 5'-OH-HHC and 11-OH-HHC potency"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of two hexahydrocannabinol (B1216694) (HHC) metabolites: 5'-hydroxy-HHC (5'-OH-HHC) and 11-hydroxy-HHC (11-OH-HHC). The information presented is based on available preclinical data, focusing on receptor binding affinities and functional activity. Due to a notable scarcity of research on 5'-OH-HHC, this guide will primarily detail the well-documented potency of 11-OH-HHC and draw comparisons where data for other cannabinoids is available, highlighting a significant knowledge gap in the pharmacology of HHC metabolites.
Data Summary
The following table summarizes the available quantitative data on the binding affinity of 11-OH-HHC and related cannabinoids for the human cannabinoid receptors CB1 and CB2. There is currently no publicly available data on the receptor binding affinity of 5'-OH-HHC.
| Compound | Receptor | Ki (nM) | Reference Compound | Ki (nM) |
| 11-OH-HHC | hCB1 | 1.96 | HHC | 4.9 |
| hCB2 | 1.48 | 2.9 | ||
| HHC | hCB1 | 4.9 | Δ⁹-THC | 5.05 |
| hCB2 | 2.9 | 3.16 | ||
| 11-OH-THC | hCB1 | 1.37 | Δ⁹-THC | 5.05 |
| hCB2 | 1.05 | 3.16 |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Experimental Protocols
The data presented in this guide is derived from standard in vitro pharmacological assays. The following is a generalized methodology for determining cannabinoid receptor binding affinity.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., 11-OH-HHC) to cannabinoid receptors (CB1 and CB2) by measuring the displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Test compounds: 11-OH-HHC, HHC, Δ⁹-THC, 11-OH-THC.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Test compounds are serially diluted to a range of concentrations.
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the radioligand [³H]CP-55,940.
-
Varying concentrations of the test compound.
-
For total binding wells, only buffer is added instead of the test compound.
-
For non-specific binding wells, a high concentration of WIN 55,212-2 is added.
-
-
Incubation: The plate is incubated, typically for 90 minutes at 30°C, to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is stopped by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
HHC Metabolism
The following diagram illustrates the primary metabolic pathways of hexahydrocannabinol (HHC), leading to the formation of hydroxylated metabolites such as 11-OH-HHC.
Caption: Metabolic pathways of HHC.
Cannabinoid Receptor Binding Assay Workflow
This diagram outlines the key steps in a competitive radioligand binding assay used to determine the affinity of compounds for cannabinoid receptors.
Caption: Workflow for a cannabinoid receptor binding assay.
CB1 Receptor Signaling Pathway
Upon activation by an agonist, the CB1 receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.
Caption: Simplified CB1 receptor signaling cascade.
Discussion and Future Directions
The available data strongly suggests that 11-OH-HHC is a potent cannabinoid, exhibiting high affinity for both CB1 and CB2 receptors, comparable to or even exceeding that of HHC and Δ⁹-THC. The hydroxylation at the 11th position appears to be a critical factor in enhancing the binding affinity of cannabinoids. This is consistent with the pharmacology of THC, where 11-OH-THC is also a major active metabolite with high potency.
The complete absence of pharmacological data for 5'-OH-HHC in publicly accessible literature represents a significant gap in our understanding of HHC metabolism and activity. Given that hydroxylation can occur at various positions on the cannabinoid molecule, it is crucial to characterize the full spectrum of HHC metabolites. Future research should prioritize the synthesis and pharmacological evaluation of 5'-OH-HHC and other potential metabolites to build a comprehensive profile of HHC's effects. Such studies would be invaluable for drug development, understanding the therapeutic potential and safety profile of HHC, and for informing regulatory decisions. Researchers are encouraged to investigate the binding affinities, functional activities, and in vivo effects of these understudied compounds.
Unmasking the Unseen: A Comparative Guide to 5'-hydroxy-HHC Cross-Reactivity in Cannabinoid Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of emerging cannabinoids in standard immunoassays is paramount for accurate toxicological screening and interpretation. This guide provides an objective comparison of the cross-reactivity of 5'-hydroxy-hexahydrocannabinol (5'-hydroxy-HHC), a metabolite of the increasingly prevalent semi-synthetic cannabinoid HHC, in commercially available cannabinoid immunoassays. Experimental data, detailed methodologies, and visual workflows are presented to offer a comprehensive overview for laboratory professionals.
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that is gaining popularity as a legal alternative to THC.[1] Like THC, HHC is metabolized in the human body, primarily through oxidation by cytochrome P450 enzymes.[2][3] While 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH) are considered major metabolites, recent studies have also identified the presence of 5'-hydroxy-HHC in urine samples.[4][5] The structural similarity of these metabolites to THC and its metabolites raises concerns about their potential to cross-react with existing cannabinoid immunoassays, which are widely used as a preliminary screening tool.[6][7]
This guide focuses specifically on the cross-reactivity of 5'-hydroxy-HHC, providing a comparative analysis based on available research to aid in the accurate interpretation of immunoassay results.
Quantitative Cross-Reactivity Data
The following table summarizes the available quantitative data on the cross-reactivity of HHC and its metabolites, including findings related to side-chain hydroxylated metabolites like 5'-hydroxy-HHC, in various cannabinoid immunoassays. It is important to note that data specifically for 5'-hydroxy-HHC is still emerging, and the table reflects the broader context of HHC metabolite cross-reactivity.
| Immunoassay Kit/Platform | Target Analyte | HHC Metabolite | Concentration Tested (ng/mL) | % Cross-Reactivity | Reference |
| Immunalysis Cannabinoids Direct ELISA | 11-nor-9-carboxy-Δ⁹-THC | 9(R)-HHC-COOH | 5 | Positive Result | [8] |
| Immunalysis Cannabinoids Direct ELISA | 11-nor-9-carboxy-Δ⁹-THC | 9(S)-HHC-COOH | 5 | Negative Result | [8] |
| Immunalysis Cannabinoids Direct ELISA | 11-nor-9-carboxy-Δ⁹-THC | 9(S)-HHC | 20 | 1/6 Positive Replicates | [8] |
| Six Homogeneous Immunoassays* | 11-nor-9-carboxy-Δ⁹-THC | HHC carboxylic acid chiral analogs | 20, 50, 100, 1000 | Varying selectivity | [9] |
| ELISA | 11-nor-9-carboxy-Δ⁹-THC | 9R-HHC-COOH | 5 - 200 | 120% | [10] |
| ELISA | 11-nor-9-carboxy-Δ⁹-THC | 9S-HHC-COOH | 5 - 200 | 48% | [10] |
*Abbott Cannabinoids, LZI Cannabinoids (cTHC) Enzyme Immunoassay, DRI® Cannabinoid Assay, CEDIA™ THC, ONLINE DAT Cannabinoid II, and Syva EMIT®II Plus.[9]
Note: While direct percentage cross-reactivity for 5'-hydroxy-HHC is not explicitly detailed in these studies, the detection of side-chain hydroxylated HHC metabolites in authentic urine samples that screened positive on immunoassays suggests a potential for cross-reactivity.[5] The varying cross-reactivity of different HHC metabolites, such as the chiral HHC-COOH analogs, highlights the complexity of predicting the behavior of 5'-hydroxy-HHC in these assays.[8][10]
Experimental Protocols
The methodologies employed in determining cannabinoid cross-reactivity are crucial for interpreting the results. Below are detailed protocols adapted from the cited literature.
General Immunoassay Cross-Reactivity Testing Protocol
This protocol provides a general framework for assessing the cross-reactivity of a compound in a competitive immunoassay.
1. Materials and Reagents:
-
Cannabinoid immunoassay kit (e.g., ELISA, EMIT).
-
Certified negative human urine or whole blood.
-
Certified reference standards of the target analyte (e.g., 11-nor-9-carboxy-Δ⁹-THC).
-
Certified reference standard of the test analyte (e.g., 5'-hydroxy-HHC).
-
Appropriate solvents for dilution (e.g., methanol).
-
Microplate reader or automated immunoassay analyzer.
2. Preparation of Calibrators and Controls:
-
Prepare a series of calibrators of the target analyte in the appropriate matrix (urine or blood) at concentrations relevant to the assay's cutoff levels (e.g., 20 ng/mL, 50 ng/mL).
-
Prepare positive and negative controls in the same matrix.
3. Preparation of Test Analyte Solutions:
-
Prepare a stock solution of the test analyte (5'-hydroxy-HHC) in a suitable solvent.
-
Prepare a series of dilutions of the test analyte in the certified negative matrix at various concentrations (e.g., 10, 20, 50, 100, 500, 1000 ng/mL).
4. Immunoassay Procedure:
-
Follow the specific instructions provided with the immunoassay kit.
-
Typically, this involves adding the calibrators, controls, and test analyte samples to the assay wells, followed by the addition of the enzyme-conjugated drug and the antibody.
-
After an incubation period, the substrate is added, and the resulting color change or signal is measured using a microplate reader or analyzer.
5. Data Analysis and Calculation of Cross-Reactivity:
-
A calibration curve is generated by plotting the absorbance or signal of the calibrators against their concentrations.
-
The concentration of the test analyte that produces a response equivalent to the assay's cutoff calibrator is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Analyte giving the same response) x 100
Specific Example: ELISA Cross-Reactivity Study
A study assessing the cross-reactivity of 24 cannabinoids in an ELISA kit utilized the following protocol[8]:
-
Assay Kit: Immunalysis Cannabinoids Direct ELISA kit.
-
Calibrator: 5 ng/mL of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol.
-
Initial Feasibility Test: Compounds were first tested at a high concentration of 500 ng/mL in blank human blood.
-
Further Testing: Cannabinoids showing cross-reactivity at 500 ng/mL were then tested at lower concentrations, including 10 ng/mL (2x cutoff) and the 5 ng/mL cutoff concentration. Compounds with a negative result at 10 ng/mL were subsequently tested at 20 ng/mL (4x cutoff).
-
Replicates: All analytes were tested in duplicate over three days at each concentration.
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams have been generated using Graphviz.
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunoassay Drug Test: How It Works and What It Tests For? [diamonddiagnostics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetics of 9(R)-HHC and 9(S)-HHC Metabolites
An in-depth guide for researchers and drug development professionals on the distinct metabolic fates of Hexahydrocannabinol (B1216694) epimers, supported by experimental data and detailed methodologies.
Hexahydrocannabinol (HHC) has emerged as a prominent semi-synthetic cannabinoid, available as a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC. The distinct stereochemistry at the C9 position significantly influences their pharmacological activity and metabolic pathways. Understanding the pharmacokinetic profiles of their respective metabolites is crucial for assessing the efficacy, safety, and detection of HHC consumption. This guide provides a comprehensive comparison of the pharmacokinetics of 9(R)-HHC and 9(S)-HHC metabolites, drawing upon recent scientific findings.
Stereoselective Metabolism and Pharmacokinetic Differences
The metabolism of 9(R)-HHC and 9(S)-HHC is stereoselective, leading to different metabolic profiles and elimination kinetics.[1] Generally, the 9(R)-epimer and its metabolites are found to be more predominant in blood samples, whereas the 9(S)-epimer and its metabolites can be more concentrated in urine.[1] This variance in disposition could partially explain the reported higher psychoactive potency of 9(R)-HHC.[1][2][3][4][5]
A key differentiator in their metabolism lies in the preferential sites of hydroxylation. For 9(R)-HHC, hydroxylation is favored at the C11 position, leading to the formation of 11-hydroxy-9(R)-HHC.[1] Conversely, 9(S)-HHC appears to be preferentially hydroxylated at the C8 position.[1] Following initial hydroxylation, these metabolites are further oxidized to their corresponding carboxylic acids. Phase II metabolism involves glucuronidation, which enhances water solubility and facilitates urinary excretion.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative data for the primary metabolites of 9(R)-HHC and 9(S)-HHC following controlled administration.
| Metabolite | Matrix | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) | Route of Administration | Reference |
| 9(R)-HHC | Plasma | ~65 | 0.08 | Not Reported | Not Reported | Inhalation | [6] |
| Plasma | 3.8 | 1.16 | Not Reported | Not Reported | Ingestion | [6] | |
| Oral Fluid | 100.6 | Not Reported | Greater than 9(S)-HHC | Not Reported | Smoked | [7] | |
| 9(S)-HHC | Plasma | ~21 | 0.08 | Not Reported | Not Reported | Inhalation | [6] |
| Plasma | 2.5 | 1.16 | Not Reported | Not Reported | Ingestion | [6] | |
| Oral Fluid | 35.1 | Not Reported | Not Reported | Not Reported | Smoked | [7] | |
| 11-OH-9(R)-HHC | Plasma | ~0.2 - 1.8 | Not Reported | Not Reported | Not Reported | Inhalation | [6] |
| Plasma | ~0.3 - 1.4 | Not Reported | Not Reported | Not Reported | Ingestion | [6] | |
| 11-nor-9-carboxy-9(R)-HHC | Plasma | 0.6 - 8.7 | Not Reported | Not Reported | Not Reported | Inhalation | [6] |
| Plasma | 0.8 - 17 | Not Reported | Not Reported | Not Reported | Ingestion | [6] | |
| 11-OH-9(S)-HHC | Plasma | Not mainly detected | Not Reported | Not Reported | Not Reported | Inhalation | [6] |
| Plasma | ~0.1 - 0.7 | Not Reported | Not Reported | Not Reported | Ingestion | [6] | |
| 11-nor-9-carboxy-9(S)-HHC | Plasma | Not mainly detected | Not Reported | Not Reported | Not Reported | Inhalation | [6] |
| Plasma | ~0.2 - 0.4 | Not Reported | Not Reported | Not Reported | Ingestion | [6] |
Experimental Protocols
The data presented in this guide are derived from studies employing validated analytical methodologies. A typical experimental workflow for the quantification of HHC and its metabolites in biological matrices is outlined below.
Sample Preparation
Biological samples (whole blood, plasma, urine, or oral fluid) are subjected to an extraction procedure to isolate the analytes of interest. A common method involves solid-phase extraction (SPE).[8][9] This process typically includes:
-
Sample Pre-treatment: Addition of an internal standard (e.g., deuterated analogs) to the sample.[9]
-
Extraction: Passing the sample through an SPE cartridge to retain the analytes.
-
Washing: Removing interfering substances from the cartridge with appropriate solvents.
-
Elution: Eluting the purified analytes from the cartridge.
-
Reconstitution: Evaporating the eluate and reconstituting the residue in a suitable solvent for analysis.
Analytical Instrumentation and Conditions
Quantification of HHC and its metabolites is predominantly performed using gas chromatography-mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10][11]
-
GC-MS/MS: This technique often requires derivatization of the analytes to improve their volatility and thermal stability. It allows for the simultaneous detection of parent compounds and their metabolites.[8]
-
LC-MS/MS: This is a highly sensitive and specific method that separates compounds based on their polarity followed by mass analysis. It is widely used for the quantification of cannabinoids and their metabolites in various biological matrices.[9][10][11] A triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is commonly employed for targeted quantification.[9]
Method validation is a critical step to ensure the reliability of the results and typically includes the assessment of linearity, lower limit of quantification (LLOQ), precision, accuracy (bias), and matrix effects.[10][11]
Visualizing the Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways of 9(R)-HHC and 9(S)-HHC.
Caption: Primary metabolic pathway of 9(R)-HHC.
Caption: Primary metabolic pathway of 9(S)-HHC.
Experimental Workflow
The logical flow from sample collection to data analysis in a typical pharmacokinetic study of HHC metabolites is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhalation and oral administration of HHC products - Quantification of (9R)-, (9S)-Hexahydrocannabinol and metabolites in plasma and detectability in on-site drug tests for urine and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Synthesized 5'-hydroxy-9(S)-HHC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required to definitively confirm the structure of synthesized 5'-hydroxy-9(S)-hexahydrocannabinol (5'-hydroxy-9(S)-HHC). Given the nuanced stereochemistry and potential for isomeric impurities in synthetic cannabinoid production, a multi-technique approach is essential for unambiguous structural elucidation. This document outlines the key experimental protocols and presents a comparative framework using the well-characterized diastereomer, 9(S)-HHC, as a reference.
Introduction to 5'-hydroxy-9(S)-HHC
5'-hydroxy-9(S)-HHC is a hydroxylated derivative of 9(S)-hexahydrocannabinol, a semi-synthetic cannabinoid that has gained significant attention.[1][2] The introduction of a hydroxyl group on the pentyl side chain at the 5' position can significantly alter the compound's pharmacological profile. As a metabolite of hexahydrocannabinol (B1216694) (HHC), its identification and characterization are crucial for metabolism studies and for ensuring the purity and safety of synthetic cannabinoid products.[3] The synthesis of HHC typically results in a mixture of diastereomers, (9R)-HHC and (9S)-HHC, making the stereospecific synthesis and confirmation of derivatives like 5'-hydroxy-9(S)-HHC a significant challenge.[4]
Comparative Analytical Techniques for Structural Elucidation
A combination of chromatographic and spectroscopic techniques is indispensable for the complete structural confirmation of 5'-hydroxy-9(S)-HHC. This section compares the utility of each technique and provides a framework for data analysis, with comparative data for 9(S)-HHC.
Table 1: Comparison of Key Analytical Techniques
| Technique | Purpose | Key Data Obtained | Comparison with 9(S)-HHC |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isolation of the target compound. | Retention time (t_R), peak purity. | Provides a baseline for chromatographic behavior. The hydroxyl group in 5'-hydroxy-9(S)-HHC is expected to alter its polarity and retention time compared to 9(S)-HHC. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition and confirmation of molecular weight. | Accurate mass measurement (m/z), molecular formula determination. | The molecular formula of 5'-hydroxy-9(S)-HHC (C₂₁H₃₂O₃) will show an increase in mass corresponding to an additional oxygen atom compared to 9(S)-HHC (C₂₁H₃₂O₂).[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous determination of the chemical structure and stereochemistry. | ¹H and ¹³C chemical shifts (δ), coupling constants (J), and correlations from 2D NMR (COSY, HSQC, HMBC, NOESY). | Critical for confirming the position of the hydroxyl group and the stereochemistry at C9. The NMR spectra of 5'-hydroxy-9(S)-HHC will show distinct signals for the protons and carbons near the 5'-hydroxyl group, which will be absent in the spectra of 9(S)-HHC. |
Experimental Data for Structural Confirmation
The following tables summarize the expected and known experimental data for the structural confirmation of 5'-hydroxy-9(S)-HHC, with comparative data for 9(S)-HHC.
Note: Specific experimental data for 5'-hydroxy-9(S)-HHC is not widely available in the public domain and must be generated experimentally.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |
| 5'-hydroxy-9(S)-HHC | C₂₁H₃₂O₃ | 333.2424 | To be determined |
| 9(S)-HHC | C₂₁H₃₂O₂ | 317.2475 | 317.2471 |
Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | 5'-hydroxy-9(S)-HHC (δ, ppm) | 9(S)-HHC (δ, ppm) |
| H-2 | To be determined | 6.24 |
| H-4 | To be determined | 6.13 |
| H-1' | To be determined | 2.43 |
| H-5' | To be determined | 0.89 |
| H-9 | To be determined | 1.15 (d, J=6.9 Hz) |
| H-10α | To be determined | 2.86 |
| H-10β | To be determined | 1.31 |
| 6-CH₃ | To be determined | 1.39 |
| 6-CH₃ | To be determined | 1.08 |
| 9-CH₃ | To be determined | 1.15 |
Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | 5'-hydroxy-9(S)-HHC (δ, ppm) | 9(S)-HHC (δ, ppm) |
| C-1 | To be determined | 154.9 |
| C-2 | To be determined | 107.7 |
| C-3 | To be determined | 154.4 |
| C-4 | To be determined | 109.2 |
| C-4a | To be determined | 142.6 |
| C-5' | To be determined | 14.1 |
| C-6 | To be determined | 76.8 |
| C-6a | To be determined | 49.6 |
| C-9 | To be determined | 24.9 |
| C-10 | To be determined | 36.2 |
| C-10a | To be determined | 31.4 |
| C-10b | To be determined | 110.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 280 nm.
-
Procedure: The synthesized product is dissolved in the mobile phase, filtered, and injected into the HPLC system. The retention time and peak purity are determined. For preparative HPLC, the fraction corresponding to the target compound is collected.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Procedure: The purified sample is introduced into the mass spectrometer via direct infusion or LC. The accurate mass of the protonated molecule [M+H]⁺ is measured, and the elemental composition is determined using the instrument's software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To determine the carbon chemical shifts.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the position of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemical relationship between protons through space. This is critical for confirming the (S) configuration at C9.
-
-
Procedure: A few milligrams of the purified sample are dissolved in the deuterated solvent, and a series of 1D and 2D NMR spectra are acquired. The data is then processed and analyzed to assemble the complete chemical structure.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical flow of the structural confirmation process and the key structural features to be confirmed.
Caption: Experimental workflow for the structural confirmation of 5'-hydroxy-9(S)-HHC.
Caption: Key structural features and the corresponding analytical techniques for confirmation.
References
Stability of 5'-hydroxy-9(S)-HHC in Forensic Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids like hexahydrocannabinol (B1216694) (HHC) presents new challenges for forensic toxicology. A critical aspect of this challenge is understanding the stability of its metabolites, such as 5'-hydroxy-9(S)-HHC, in biological samples to ensure accurate and reliable analytical results. While direct stability studies on 5'-hydroxy-9(S)-HHC are not yet widely available in peer-reviewed literature, a comprehensive understanding can be extrapolated from the extensive research on the stability of other natural and synthetic cannabinoids. This guide provides a comparative overview of cannabinoid stability in forensic samples, offering insights into best practices for the handling and storage of samples containing HHC metabolites.
Comparative Stability of Cannabinoids in Forensic Matrices
The stability of cannabinoids in biological samples is influenced by several factors, including the specific compound, the nature of the biological matrix, storage temperature, and the type of container used.[1][2]
Influence of Storage Temperature
Consistent findings across numerous studies demonstrate that frozen storage is the optimal condition for preserving cannabinoids in biological matrices.
| Storage Condition | Matrix | General Cannabinoid Stability | Key Findings |
| Frozen (-20°C or below) | Whole Blood, Plasma, Serum, Urine, Brain | High Stability | Most cannabinoids, including THC, its metabolites, and synthetic cannabinoids, remain stable for extended periods (months to years).[1][3][4][5] For instance, THCCOOH in urine showed a maximum loss of only 19.6% over three years when stored at -20°C.[1] Similarly, synthetic cannabinoids in whole blood were stable for the entire 12-week experiment duration when kept frozen.[1][3] |
| Refrigerated (2°C - 8°C) | Whole Blood, Plasma, Serum, Urine | Moderate to Low Stability | Significant degradation can occur over weeks to months.[3][6] For example, the synthetic cannabinoid XLR-11 showed significant degradation under refrigerated conditions.[3] Some natural cannabinoids in whole blood are stable for 3-4 months under refrigeration.[2] |
| Room Temperature (Ambient, ~22°C) | Whole Blood, Plasma, Serum, Urine | Low Stability | Rapid degradation is commonly observed, often within days to weeks.[3][6][7] At room temperature, THC concentrations in blood can significantly decrease after 2-8 weeks, with losses exceeding 90% after 6 months.[2] |
Impact of Biological Matrix
The type of biological sample can also affect the stability of cannabinoids.
| Matrix | Key Considerations for Stability |
| Whole Blood | Prone to enzymatic and chemical degradation. The presence of sodium fluoride (B91410) as a preservative can enhance the stability of some analytes.[7] |
| Urine | Stability can be influenced by pH, bacterial contamination, and the specific metabolite.[2] For many cannabinoids, urine provides a relatively stable matrix, especially when frozen.[1][5] |
| Plasma/Serum | Generally shows better stability for some cannabinoids compared to whole blood, particularly for THC, which can remain stable for up to 12 months at -20°C in plasma with sodium fluoride.[2] |
| Brain Tissue | Cannabinoids may exhibit better stability in brain tissue compared to blood, potentially due to the protected environment delaying enzymatic activity.[4] |
Influence of Container Type
The material of the storage container can impact cannabinoid concentrations due to adsorption.
| Container Type | Impact on Cannabinoid Stability |
| Glass | Generally preferred for storing biological matrices containing cannabinoids as it is associated with less adsorptive loss compared to some plastics.[1][2] |
| Polypropylene (B1209903)/Plastic | Can lead to significant loss of cannabinoids due to adsorption, especially at room temperature.[1][2] One study observed recoveries of some synthetic cannabinoids as low as 29-65% after 24 hours of storage in polypropylene tubes at room temperature.[1] |
Experimental Protocols for Stability Assessment
The following provides a generalized methodology for assessing the stability of cannabinoids in forensic samples, based on protocols described in the literature.[3][5]
1. Sample Preparation:
-
Spike blank, drug-free biological matrix (e.g., whole blood, urine) with a known concentration of the analyte of interest (and its internal standard).
-
Prepare multiple aliquots for each storage condition and time point to be tested.
2. Storage Conditions:
-
Store aliquots at various temperatures:
-
Frozen: -20°C or -80°C
-
Refrigerated: 4°C
-
Room Temperature: ~22°C
-
-
Protect samples from light.
3. Time Points:
-
Analyze samples at defined intervals (e.g., day 0, 1 week, 1 month, 3 months, 6 months, 1 year) to monitor the concentration of the analyte over time.
4. Sample Extraction:
-
Employ a validated extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the biological matrix.
5. Analytical Quantification:
-
Utilize a validated chromatographic method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for accurate quantification of the analyte.[3][8][9][10]
6. Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Stability is generally accepted if the mean concentration is within ±20% of the initial concentration.[4]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cannabinoid Stability Testing
Caption: A generalized workflow for assessing the stability of cannabinoids in forensic samples.
Postulated Degradation Logic for Cannabinoids
Caption: Factors contributing to the degradation of cannabinoids in forensic samples.
Conclusion and Recommendations
Based on the extensive data available for other cannabinoids, it is highly probable that 5'-hydroxy-9(S)-HHC will exhibit the greatest stability in forensic samples when stored at frozen temperatures (-20°C or below) in glass containers. Refrigerated storage may be acceptable for short-term storage, but room temperature storage should be avoided to prevent significant degradation of the analyte.
For forensic laboratories and researchers, the following best practices are recommended for samples suspected of containing 5'-hydroxy-9(S)-HHC and other HHC metabolites:
-
Immediate Freezing: Freeze biological samples as soon as possible after collection.
-
Optimal Storage: Maintain samples at -20°C or lower for long-term storage.
-
Appropriate Containers: Utilize glass vials to minimize adsorptive losses.
-
Minimize Freeze-Thaw Cycles: Aliquot samples upon receipt if multiple analyses are anticipated.
-
Prompt Analysis: Analyze samples as soon as is practically possible to ensure the most accurate results.[1]
As research into HHC and its metabolites continues, specific stability studies for 5'-hydroxy-9(S)-HHC will be crucial to further refine these recommendations. Until then, the established principles of cannabinoid stability provide a robust framework for ensuring the integrity of forensic samples.
References
- 1. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature [mdpi.com]
- 2. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 6. Frontiers | Metabolic Profiling of Cannabis Secondary Metabolites for Evaluation of Optimal Postharvest Storage Conditions [frontiersin.org]
- 7. ojp.gov [ojp.gov]
- 8. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Receptor Binding Affinity of Hydroxylated HHC Isomers: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinities of Hexahydrocannabinol (HHC) isomers, with a focus on available experimental data for hydroxylated metabolites. Due to a scarcity of published binding affinity data for hydroxylated HHC isomers, this document primarily presents a detailed comparison of the well-characterized (9R)-HHC and (9S)-HHC epimers at the cannabinoid receptors CB1 and CB2. Qualitative statements regarding the activity of hydroxylated metabolites are included where available, alongside a comprehensive description of the standard experimental protocols used to determine these affinities.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki) of (9R)-HHC and (9S)-HHC at human CB1 and CB2 receptors. This data is derived from radioligand displacement assays.
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| (9R)-HHC | CB1 | 15 ± 0.8[1] |
| CB2 | 13 ± 0.4[1] | |
| (9S)-HHC | CB1 | 176 ± 3.3[1] |
| CB2 | 105 ± 26[1] | |
| Δ⁹-THC (Reference) | CB1 | 15 ± 4.4[1] |
| CB2 | 9.1 ± 3.6[1] |
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through competitive radioligand displacement binding assays. The following is a generalized protocol based on methodologies cited in the literature.
Radioligand Displacement Binding Assay
This in vitro assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand that binds to that receptor.
1. Materials and Reagents:
- Cell Membranes: Membranes prepared from cell lines stably expressing the human cannabinoid receptor of interest (e.g., CHO-K1 cells for CB2 receptors or Chem-1 cells for CB1 receptors).
- Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope. Commonly used radioligands include [³H]CP 55,940 for CB1 and [³H]WIN 55,212-2 for CB2.
- Test Compounds: The hydroxylated HHC isomers to be tested, dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine the amount of radioligand that binds to non-receptor components.
- Assay Buffer: A buffer solution with a physiological pH and ionic strength (e.g., Tris-HCl buffer containing bovine serum albumin).
- Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.
- Filtration Apparatus: A multi-well plate harvester to separate the cell membranes (bound radioligand) from the unbound radioligand.
- Scintillation Counter: An instrument to measure the radioactivity.
2. Assay Procedure:
- Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound is prepared in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of the non-specific binding control is also prepared.
- Equilibrium: The mixtures are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membranes with the bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The total binding, non-specific binding, and specific binding are calculated.
- The data is then analyzed using a non-linear regression analysis to determine the IC50 value of the test compound, which is the concentration required to displace 50% of the specific binding of the radioligand.
- The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Radioligand Displacement Assay Workflow
Caption: Workflow of a competitive radioligand displacement binding assay.
Signaling Pathway Logical Relationshipdot
References
Assessing Linearity and Range for 5'-hydroxy-9(S)-HHC Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure reliable and accurate quantification of novel compounds. This guide provides a comparative overview of key performance characteristics—linearity and analytical range—for assays quantifying 5'-hydroxy-9(S)-hexahydrocannabinol (5'-hydroxy-9(S)-HHC), a metabolite of the emerging semi-synthetic cannabinoid, HHC. The data presented is synthesized from recent studies on the analysis of HHC and its metabolites, providing a benchmark for assay performance.
Comparison of Analytical Methods for HHC and its Metabolites
The quantification of HHC and its metabolites is predominantly achieved using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These techniques offer high sensitivity and selectivity, crucial for complex biological matrices. The following tables summarize the linearity and range of recently validated methods for HHC and its related compounds. While specific data for 5'-hydroxy-9(S)-HHC is emerging, the performance of assays for parent HHC isomers and other metabolites provides a strong indication of expected analytical performance.
Table 1: Linearity of HHC and Metabolite Assays
| Analyte(s) | Method | Matrix | Linearity (r²) | Reference |
| (9R)-HHC and (9S)-HHC | GC/MS/MS | Whole Blood | >0.992 | [1][2] |
| (9R)-HHC and (9S)-HHC | UHPLC/MS/MS | Oral Fluid | >0.992 | [1][2] |
| HHC | LC-MS/MS | Plasma/Blood | Not specified | [3] |
| (9R)-HHC and (9S)-HHC | GC-MS | Serum/Plasma | Not specified | [4] |
| HHC and Metabolites | LC-MS/MS | Blood | Not specified | [5] |
Table 2: Analytical Range of HHC and Metabolite Assays
| Analyte(s) | Method | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| (9R)-HHC and (9S)-HHC | GC/MS/MS | Whole Blood | 0.25 | Not specified | [4] |
| HHC | LC-MS/MS | Plasma/Blood | 1.0 | 25 | [3] |
| (9R)-HHC | GC-MS | Serum/Plasma | 35.35 | [4] | |
| (9S)-HHC | GC-MS | Serum/Plasma | 21.76 | [4] | |
| HHC and Metabolites | LC-MS/MS | Blood | 0.2 | 20 | [5] |
| Carboxylated Metabolites | LC-MS/MS | Blood | 2.0 | 200 | [5] |
Experimental Protocols
The determination of linearity and range is a critical component of analytical method validation. The following is a generalized protocol based on standard practices observed in the cited literature.
Establishing Linearity
Objective: To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.
Procedure:
-
Preparation of Calibration Standards: A series of at least five to six calibration standards are prepared by spiking a blank matrix (e.g., plasma, urine) with known concentrations of a certified reference standard of 5'-hydroxy-9(S)-HHC. The concentrations should span the expected range of the assay.
-
Sample Analysis: Each calibration standard is analyzed in replicate (typically n=3-5) using the developed analytical method (e.g., LC-MS/MS).
-
Data Analysis: The mean analytical response for each concentration level is plotted against the corresponding concentration.
-
Linear Regression: A linear regression analysis is performed on the data points. The coefficient of determination (r²) is calculated to assess the linearity of the calibration curve. An r² value of ≥0.99 is generally considered acceptable.
Determining the Analytical Range
Objective: To define the lower and upper concentration limits within which the assay is accurate, precise, and linear.
Procedure:
-
Lower Limit of Quantification (LLOQ): The LLOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. This is typically determined by analyzing samples at decreasing concentrations and identifying the point where the signal-to-noise ratio is at least 10, and the precision (%CV) and accuracy (%bias) are within acceptable limits (e.g., ±20%).
-
Upper Limit of Quantification (ULOQ): The ULOQ is the highest concentration on the calibration curve that meets the criteria for acceptable precision and accuracy.
-
Reporting the Range: The analytical range is reported as the interval between the LLOQ and the ULOQ.
Visualizing the Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for assessing linearity and range, and a proposed signaling pathway for HHC and its metabolites.
Caption: Experimental workflow for assessing the linearity and analytical range of a bioanalytical assay.
Caption: Proposed signaling pathway for HHC and its metabolites via cannabinoid receptors.
References
- 1. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Glucuronidation Pathways of 5'-OH-HHC: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel cannabinoids is paramount. This guide provides a comparative overview of the glucuronidation pathways of 5'-hydroxy-hexahydrocannabinol (5'-OH-HHC), contextualized within the broader landscape of cannabinoid metabolism. Due to the limited direct research on 5'-OH-HHC, this document leverages data from structurally similar cannabinoids to infer potential metabolic routes and provides detailed experimental protocols to facilitate further investigation.
The metabolism of cannabinoids is a complex process primarily occurring in the liver, involving Phase I oxidation reactions followed by Phase II conjugation reactions, with glucuronidation being a major pathway.[1][2][3][4] This conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their excretion from the body.[3][4] While extensive research has been conducted on the metabolism of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and its metabolites, the biotransformation of newer semi-synthetic cannabinoids like hexahydrocannabinol (B1216694) (HHC) and its derivatives is an area of active investigation.[3][5][6][7]
Putative Glucuronidation Pathways of 5'-OH-HHC
Direct experimental data on the specific UGT isoforms involved in the glucuronidation of 5'-OH-HHC are not yet available in the reviewed literature. However, based on studies of other hydroxylated cannabinoids, we can propose likely pathways. For instance, the hydroxylated metabolite of THC, 11-OH-THC, is a substrate for several UGT isoforms, including UGT1A9 and UGT1A10.[1][2][8][9] It is plausible that 5'-OH-HHC, also a hydroxylated cannabinoid, is metabolized by a similar set of enzymes.
Recent studies have identified various hydroxylated metabolites of HHC in human urine, including at the 4' and 5' positions of the pentyl side chain.[3] The presence of these metabolites suggests that they are substrates for subsequent Phase II metabolism, including glucuronidation. The glucuronides of HHC and its hydroxylated metabolites have been detected in urine, confirming this metabolic route.[5][6][7][10]
dot
Caption: Putative metabolic pathway of 5'-OH-HHC glucuronidation.
Comparative Enzyme Kinetics of Cannabinoid Glucuronidation
To provide a framework for understanding the potential glucuronidation kinetics of 5'-OH-HHC, the following table summarizes kinetic data for the glucuronidation of other relevant cannabinoids by various UGT isoforms. These values highlight the differential activity of UGT enzymes towards various cannabinoid substrates.
| Cannabinoid Substrate | UGT Isoform | Apparent Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Reference |
| 11-OH-THC | UGT1A9 | 16 | 1400 | [1][2] |
| 11-OH-THC | UGT1A10 | 16 | 1200 | [1][2] |
| Cannabinol (CBN) | UGT1A9 | 55 | 2500 | [1][2] |
| Cannabinol (CBN) | UGT1A10 | 55 | 3500 | [1][2] |
| 11-nor-9-carboxy-THC | UGT1A1 | 250 | 1800 | [1][2] |
| 11-nor-9-carboxy-THC | UGT1A3 | 140 | 3000 | [1][2] |
Note: Data for 5'-OH-HHC is not currently available. This table is intended to provide a comparative context for future studies.
Experimental Protocols
To facilitate the investigation of 5'-OH-HHC glucuronidation, detailed protocols for in vitro assays are provided below. These are based on established methods for other cannabinoids and can be adapted for 5'-OH-HHC.[11][12][13][14][15]
In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)
This protocol is designed to determine the overall rate of 5'-OH-HHC glucuronidation in a mixed-enzyme system that mimics the human liver environment.
Materials:
-
5'-OH-HHC
-
Pooled Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and HLM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 5'-OH-HHC to the mixture and vortex gently.
-
Start of Glucuronidation: Add UDPGA to initiate the glucuronidation reaction. The final volume should be standardized (e.g., 200 µL).
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to an HPLC vial for analysis.
In Vitro Glucuronidation Assay using Recombinant UGT Isoforms
This protocol is used to identify the specific UGT isoforms responsible for 5'-OH-HHC glucuronidation and to determine their individual enzyme kinetics.
Materials:
-
5'-OH-HHC
-
Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
All other reagents as listed for the HLM assay.
Procedure:
-
Follow the same procedure as the HLM assay, but replace the HLM with a specific recombinant UGT isoform.
-
Screen a panel of UGT isoforms to identify those with activity towards 5'-OH-HHC.
-
For active isoforms, perform kinetic studies by varying the concentration of 5'-OH-HHC while keeping the UDPGA concentration constant (and vice-versa) to determine Kₘ and Vₘₐₓ values.
LC-MS/MS Analysis for Metabolite Quantification
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from its glucuronide metabolite.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for 5'-OH-HHC and its glucuronide. The transitions will need to be determined experimentally.
dot
Caption: A generalized workflow for in vitro studies of 5'-OH-HHC glucuronidation.
Conclusion
While direct comparative data on the glucuronidation of 5'-OH-HHC is still emerging, this guide provides a solid foundation for researchers in the field. By leveraging knowledge from related cannabinoids and employing the detailed protocols provided, scientists can effectively investigate the metabolic pathways of 5'-OH-HHC. The elucidation of these pathways is crucial for understanding the pharmacokinetics, safety profile, and potential drug-drug interactions of this and other novel cannabinoids. Further research is essential to populate the comparative data tables with specific values for 5'-OH-HHC and to fully characterize its metabolic fate in humans.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Characterization of human hepatic and extrahepatic UDP-glucuronosyltransferase enzymes involved in the metabolism of classic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Hepatic Enzymes Relevant to the Disposition of (−)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Characterization of Human Hepatic and Extrahepatic UDP-Glucuronosyltransferase Enzymes Involved in the Metabolism of Classic Cannabinoids | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5'-Hydroxy-9(S)-hexahydrocannabinol: A Procedural Guide for Laboratory Professionals
The proper disposal of 5'-Hydroxy-9(S)-hexahydrocannabinol (5'-OH-9(S)-HHC), a metabolite of 9(S)-hexahydrocannabinol, is a critical component of laboratory safety and regulatory compliance.[1][2] As a research and forensic chemical, often supplied in a solvent matrix, its disposal must be handled with meticulous attention to the nature of both the cannabinoid and its carrier solvent.[1] This guide provides essential procedural steps to ensure the safe and compliant disposal of this compound.
The primary directive for chemical disposal is the Safety Data Sheet (SDS) provided by the manufacturer. However, in the absence of a specific SDS for this compound, a conservative approach based on the known hazards of its components and general laboratory chemical waste guidelines is necessary. 5'-OH-9(S)-HHC is commonly supplied as a solution in acetonitrile (B52724), a flammable and toxic solvent, which dictates the core disposal protocol.[1][3]
Waste Characterization and Data Summary
All chemical waste must be treated as hazardous unless confirmed otherwise by an institution's Office of Environmental Health and Safety (EHS) or equivalent authority.[4] Due to its formulation and the nature of cannabinoids, 5'-OH-9(S)-HHC waste must be classified as hazardous. The Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability (B1175610), corrosivity, reactivity, and toxicity.[5][6] Waste containing acetonitrile meets the criteria for both ignitability and toxicity.[3]
| Parameter | Description | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 5-hydroxy 9(S)-HHC; 5-hydroxy-11α-HHC | [1] |
| CAS Number | 127349-00-2 | [1] |
| Common Formulation | A 10 mg/ml solution in acetonitrile | [1] |
| Primary Hazards | Flammable Liquid: Due to acetonitrile solvent.[3] Toxic: Acetonitrile is harmful if swallowed, inhaled, or in contact with skin.[3] Psychoactive Compound: Cannabinoids require controlled disposal; some jurisdictions categorize THC waste as hazardous.[6] | |
| Waste Classification | Hazardous Waste | [4][5][6] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of 5'-OH-9(S)-HHC waste in a laboratory setting. Adherence to your institution's specific guidelines, managed by its EHS office, is mandatory.
Step 1: Waste Accumulation and Container Selection
Proper containment is the first step in safe disposal.
-
Use a Designated Hazardous Waste Container: The container must be chemically compatible with acetonitrile (e.g., high-density polyethylene (B3416737) or glass).[5][7] It must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw cap.[7][8]
-
Label the Container: Before adding any waste, label the container with the words "Hazardous Waste" and a complete list of its contents, including "this compound" and "Acetonitrile."[5][8] Note the percentage or volume of each component.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[4][5] This prevents the release of flammable and toxic vapors.
Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)
Chemical waste must be stored safely at or near its point of generation.[5][7]
-
Designate an SAA: Establish a designated Satellite Accumulation Area within the laboratory.[5][8] This area must be under the control of laboratory personnel.
-
Segregate Incompatible Wastes: Store the cannabinoid/acetonitrile waste away from incompatible chemicals to prevent violent reactions or the release of toxic fumes.[4][8] Specifically, store it separately from acids and bases.[8]
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4]
Step 3: Managing Empty Containers
The original vial that contained the 5'-OH-9(S)-HHC solution must also be managed properly.
-
A container that held a hazardous waste is considered "empty" when all possible material has been removed.[4]
-
For acutely hazardous wastes (EPA "P-list"), the container must be triple-rinsed with a suitable solvent.[4][5] While acetonitrile is not typically P-listed, it is best practice to consult with your EHS office.
-
After emptying (and rinsing, if required), deface or remove all chemical labels from the container before disposing of it as regular trash or as directed by EHS.[4]
Step 4: Final Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[4][9] Evaporation in a fume hood is also strictly prohibited as a disposal method.[4]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[5]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to maintain a "cradle-to-grave" record of the waste.[10]
Operational Safety and Waste Minimization
Beyond disposal, safe handling and waste minimization are paramount.
-
Training: All laboratory personnel handling this compound must be trained on proper hazardous waste procedures, including spill response.[4]
-
Source Reduction: Order only the quantity of the chemical needed for your research to minimize waste generation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the chemical and its waste. Work in a well-ventilated area or under a chemical fume hood.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. allayconsulting.com [allayconsulting.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
- 10. Hazardous Cannabis Waste Management - GAIACA [gaiaca.com]
Personal protective equipment for handling 5'-Hydroxy-9(S)-hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5'-Hydroxy-9(S)-hexahydrocannabinol. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks. This compound is a metabolite of 9-hexahydrocannabinol and is structurally similar to other phytocannabinoids.[1][2] It is intended for research and forensic applications.[1][2][3]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various exposure risks.
| Exposure Route | Hazard | Recommended PPE |
| Dermal | Handling of raw material, solutions, extracts, and resins. Potential for skin irritation or allergic reaction. | Nitrile gloves are recommended for protection against plant materials and chemicals. For tasks involving solvents or a higher risk of splashes, chemical-resistant gloves and a chemical-resistant apron or gown should be used.[4][5] A lab coat or disposable gown is essential to protect clothing and skin.[4] |
| Ocular | Potential for splashes during general laboratory work, especially when handling solutions. | Safety glasses with side shields should be worn at a minimum.[4] In situations with a higher risk of splashing, indirectly vented chemical splash goggles are necessary.[4] For high-risk procedures, a face shield worn over safety glasses or goggles provides the best protection.[4] |
| Inhalation | Risk of inhaling aerosols or fine powders (if handling the solid form). | For procedures that may generate dust or aerosols, an N95 disposable respirator is recommended.[6][7] If working with volatile solvents, a respirator with an appropriate organic vapor cartridge may be required.[4][7] All work that could generate aerosols or vapors should be conducted in a certified chemical fume hood.[8] |
A study by the National Institute for Occupational Safety and Health (NIOSH) highlighted that inconsistent use of PPE when handling synthetic cannabinoids led to occupational exposure and adverse health effects, underscoring the critical importance of proper and consistent PPE use.[9][10]
Operational Plan: Safe Handling Workflow
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Experimental Protocols:
Donning and Doffing of PPE:
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[4]
-
Donning Sequence:
-
Gown or Lab Coat
-
Mask or Respirator
-
Goggles or Face Shield
-
Gloves (ensure they overlap the cuffs of the gown)[4]
-
-
Doffing Sequence:
-
Gloves (peel off from the cuff, turning them inside out)[4]
-
Gown or Lab Coat (remove by rolling it down from the shoulders, turning it inside out)[4]
-
Goggles or Face Shield (remove from the back of the head)[4]
-
Mask or Respirator (remove from the back of the head)[4]
-
Immediately wash hands thoroughly with soap and water.[4]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Contaminated PPE: All disposable PPE that has come into contact with the compound should be considered contaminated waste and segregated for proper disposal.[4]
-
Chemical Waste: Unused or leftover this compound, especially when in a solvent like acetonitrile, must be disposed of as hazardous chemical waste according to institutional and local regulations.[1][2] Do not flush down the sink or toilet.[11]
-
Contaminated Materials: Any materials such as pipette tips, tubes, and glassware that have come into direct contact with the compound should also be treated as hazardous waste.
Rendering Waste Unusable:
For cannabis-related waste, a common requirement is to render it "unusable and unrecognizable" before disposal.[12] This can be achieved by:
-
Mixing the cannabis waste with other non-hazardous materials. Examples include cat litter, sand, or coffee grounds.[11] The mixture should be at least 50% non-cannabis waste.[13]
-
The resulting mixture should be placed in a sealed, non-descript container.[11]
-
This container can then be disposed of in the regular trash, provided the original material was not mixed with hazardous solvents.[11]
The following diagram illustrates the decision-making process for the disposal of waste associated with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. marijuanapackaging.com [marijuanapackaging.com]
- 6. stauffersafety.com [stauffersafety.com]
- 7. Levitt-Safety | PPE (and other safety equipment) for cannabis farming [levitt-safety.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. Safe Disposal [portal.ct.gov]
- 12. triumvirate.com [triumvirate.com]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
